Misoprostol
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLOPKGSLYJEMD-URPKTTJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020897 | |
| Record name | Misoprostol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Misoprostol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.6mg/mL, Water-soluble, 1.64e-02 g/L | |
| Record name | Misoprostol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00929 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MISOPROSTOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Misoprostol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Light yellow oil, Viscous liquid | |
CAS No. |
59122-46-2 | |
| Record name | Misoprostol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59122-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Misoprostol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Misoprostol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00929 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Misoprostol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Misoprostol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MISOPROSTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E43V0BB57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MISOPROSTOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Misoprostol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
261-263 | |
| Record name | Misoprostol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00929 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Misoprostol Signaling Pathways Beyond EP3 Receptor Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular signaling pathways activated by Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1, that are independent of or extend beyond the activation of the EP3 receptor. While the canonical EP3-mediated inhibition of adenylate cyclase is a well-established mechanism for its gastric acid-reducing effects, a growing body of evidence reveals a more complex signaling profile involving other EP receptors and downstream effectors. This document details these non-canonical pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key molecular interactions.
Core Signaling Pathways Beyond EP3 Activation
This compound is known to bind to EP2, EP3, and EP4 receptors, albeit with varying affinities.[1] Much of its signaling diversity beyond the classical EP3/Gi pathway arises from its agonistic activity at EP2 and EP4 receptors, which are typically coupled to the stimulatory G-protein, Gs.
EP2/EP4-cAMP-PKA Signaling Axis
A primary alternative pathway for this compound action is through the activation of EP2 and EP4 receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This elevation in cAMP activates Protein Kinase A (PKA), a serine/threonine kinase that phosphorylates a multitude of downstream targets, thereby modulating a wide range of cellular processes from inflammation to cell survival.[3][4]
In human leukocytes, this compound has been shown to increase cAMP production in a dose-dependent manner, with effects observed from approximately 20 nM to over 100 µM.[5] Studies in HCT-116 cells have demonstrated a threefold increase in intracellular PKA activation following this compound treatment.[3] This pathway is central to this compound's anti-inflammatory effects, such as the inhibition of TNF-α and IL-6 in equine leukocytes.[4]
NF-κB Pathway Modulation
This compound has been shown to influence the activity of the transcription factor Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammatory responses, cell survival, and immunity. The activation of the PKA pathway by this compound can lead to the modulation of NF-κB activity. In HCT-116 cells, this compound treatment resulted in a nearly 20% increase in the nuclear localization of NF-κB.[3] This translocation is a key step in NF-κB activation, allowing it to bind to target gene promoters. This mechanism is proposed to be involved in the this compound-mediated repression of the pro-death protein Bnip3.[3]
Notch Signaling Pathway
In the context of cervical ripening, this compound has been observed to modulate the Notch signaling pathway, a critical pathway for cell-cell communication that governs cell fate decisions, proliferation, and differentiation. A study on human cervical biopsies taken 4 hours after a 200-μg oral dose of this compound showed increased expression of the Notch receptor N1 in muscle cells, the Notch ligands DLL1 and J2 in blood vessels, and the Notch receptor N4 in macrophages.[6] This suggests that this compound may orchestrate the complex cellular changes required for cervical maturation by influencing this fundamental signaling pathway.
Other Potential Pathways (VEGF, MAPK/ERK, PI3K/Akt, Rho GTPase)
While network pharmacology studies have suggested potential roles for this compound in modulating the VEGF, MAPK/ERK, and PI3K/Akt signaling pathways, direct experimental evidence for this compound acting independently on these pathways is currently limited. For instance, a study investigating the effects of combined mifepristone (B1683876) and this compound treatment on decidual tissue found no significant change in VEGF expression, suggesting other factors are at play in that context.[7] The activation of MAPK/ERK and PI3K/Akt pathways has been more directly linked to mifepristone, a drug often co-administered with this compound.[8][9] To date, there is a lack of substantial evidence directly implicating this compound in the regulation of the Rho GTPase pathway. Further research is required to elucidate any potential direct effects of this compound on these signaling cascades.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound on various signaling molecules and cellular responses beyond EP3 activation.
Table 1: Effect of this compound on cAMP and PKA Activation
| Cell Type/System | This compound Concentration | Measured Effect | Quantitative Value | Reference |
| Human Leukocytes | ~20 nM - >100 µM | cAMP Production | Dose-dependent increase | [5] |
| Chick Limb-Bud Chondrocytes | ≤5000 ng/ml | cAMP Production | 2-3 fold lower max response than PGE1/PGE2 | [10] |
| HCT-116 Cells | Not specified | PKA Activation | 3-fold increase | [3] |
Table 2: Effect of this compound on NF-κB and Notch Signaling
| Cell Type/System | This compound Treatment | Measured Effect | Quantitative Value | Reference |
| HCT-116 Cells | Not specified | Nuclear Localization of NF-κB | ~20% increase | [3] |
| Human Cervix | 200 µg oral dose | Expression of Notch Pathway Components | Qualitative increase in N1, N4, DLL1, J2 | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide. These protocols are representative and may require optimization for specific experimental systems.
Protocol 1: In Vitro cAMP Accumulation Assay
Objective: To quantify the effect of this compound on intracellular cAMP levels in cells expressing EP2 or EP4 receptors.
Materials:
-
HEK293 cells stably expressing human EP2 or EP4 receptors.
-
This compound stock solution (in DMSO or ethanol).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.
-
Commercial cAMP assay kit (e.g., HTRF, LANCE, or GloSensor™).
-
White, opaque 384-well microplates.
Procedure:
-
Cell Preparation:
-
Culture HEK293-EP2/EP4 cells to 80-90% confluency.
-
On the day of the assay, detach cells using a non-enzymatic method, wash, and resuspend in stimulation buffer.
-
Perform a cell count and adjust the density as recommended by the cAMP assay kit manufacturer (typically 1,000-5,000 cells/well).
-
Add IBMX to the cell suspension to a final concentration of 0.5 mM to prevent cAMP degradation.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of this compound in stimulation buffer. A suggested concentration range is 1 nM to 100 µM.
-
Add 5 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following incubation, add the cAMP detection reagents as per the manufacturer's protocol of the chosen assay kit. This typically involves cell lysis and the addition of a labeled cAMP competitor and a specific antibody.
-
Incubate for the recommended time (usually 1 hour at room temperature) to allow the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the assay format (e.g., HTRF-compatible reader or luminometer).
-
Plot the signal (proportional to cAMP levels) against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: NF-κB Nuclear Translocation Assay by Immunofluorescence
Objective: To visualize and quantify the effect of this compound on the nuclear translocation of NF-κB.
Materials:
-
HCT-116 cells or other suitable cell line.
-
This compound.
-
Cell culture plates or chamber slides.
-
Paraformaldehyde (PFA) for fixation.
-
Triton X-100 for permeabilization.
-
Blocking buffer (e.g., PBS with 5% BSA).
-
Primary antibody against NF-κB p65 subunit.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment:
-
Seed HCT-116 cells on chamber slides and grow to 50-70% confluency.
-
Treat cells with the desired concentration of this compound or vehicle for the specified time (e.g., 1 hour).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount with an anti-fade mounting medium.
-
Image using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the nuclear fluorescence intensity of the NF-κB signal relative to the cytoplasmic intensity in multiple cells per condition using image analysis software (e.g., ImageJ).
-
Calculate the percentage of cells showing nuclear NF-κB localization.
-
Protocol 3: Western Blot for Notch Pathway Proteins
Objective: To determine the effect of this compound on the expression levels of Notch receptors and ligands.
Materials:
-
Cervical tissue biopsies or relevant cell line.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies for Notch1, Notch4, DLL1, Jagged2, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
Chemiluminescence imaging system.
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples or lyse cultured cells in ice-cold RIPA buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against Notch1, Notch4, DLL1, Jagged2, or loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL reagent and capture the chemiluminescent signal.
-
Perform densitometric analysis to quantify band intensities.
-
Normalize the expression of target proteins to the loading control.
-
Conclusion
The signaling landscape of this compound is considerably more intricate than its initial characterization as a simple EP3 agonist would suggest. By engaging EP2 and EP4 receptors, this compound activates the cAMP-PKA pathway, which in turn modulates the activity of transcription factors like NF-κB. Furthermore, its ability to influence the Notch signaling pathway highlights its potential to regulate complex developmental and tissue remodeling processes. While the direct, independent effects of this compound on other major signaling cascades like MAPK/ERK and PI3K/Akt remain to be conclusively demonstrated, the existing evidence clearly indicates a multifaceted mechanism of action. A thorough understanding of these non-EP3 mediated pathways is crucial for the rational design of future therapeutic strategies that leverage the full pharmacological potential of this compound and its analogs.
References
- 1. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of this compound clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Stimulates cAMP Generation in Human Leukocytes: Synergy with Colchicine Suggests a New Potential for Established Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Induced Modification of the Notch Signaling Pathway in the Human Cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular endothelial growth factor mRNA and its protein expression in decidua after terminating early pregnancy by mifepristone plus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mifepristone Increases the Cytotoxicity of Uterine Natural Killer Cells by Acting as a Glucocorticoid Antagonist via ERK Activation | PLOS One [journals.plos.org]
- 9. Mifepristone Increases the Cytotoxicity of Uterine Natural Killer Cells by Acting as a Glucocorticoid Antagonist via ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of this compound and Prostanoids On cAMP Production and Calcification in a Differentiating Chick Limb-Bud Culture System - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Effects of Misoprostol on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, on gene expression. It delves into the molecular mechanisms, signaling pathways, and specific gene targets modulated by this compound in various cell types. The information presented is collated from multiple in vitro studies to serve as a resource for research and development in pharmacology and related fields.
Mechanism of Action: Interaction with Prostanoid EP Receptors
This compound is a prodrug that is rapidly de-esterified to its biologically active form, this compound acid.[1] This active metabolite exerts its physiological effects by binding to and activating specific E-type prostanoid (EP) receptors, which are G-protein coupled receptors (GPCRs). This compound acid primarily targets the EP2, EP3, and EP4 receptors with varying affinities, and to a lesser extent, the EP1 receptor at higher concentrations.[1][2][3] The specific EP receptor subtype engaged, and its corresponding G-protein coupling (Gs, Gi, or Gq), dictates the downstream intracellular signaling cascade and subsequent modulation of gene expression.[1][3]
Core Signaling Pathways Modulated by this compound
The interaction of this compound acid with EP receptors triggers distinct intracellular signaling pathways, primarily revolving around the modulation of cyclic AMP (cAMP) levels.
2.1 EP2 and EP4 Receptor Signaling (Gs-Coupled)
Binding of this compound to EP2 and EP4 receptors, which are coupled to a stimulatory G-protein (Gs), activates adenylate cyclase.[1] This enzyme catalyzes the conversion of ATP to cAMP, leading to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This pathway is largely responsible for the anti-inflammatory effects of this compound, such as the induction of the anti-inflammatory cytokine IL-10 and the inhibition of NF-κB activity.[4][5]
2.2 EP3 Receptor Signaling (Gi-Coupled)
In contrast, when this compound binds to the EP3 receptor, it activates an inhibitory G-protein (Gi).[1] This inhibits adenylate cyclase, leading to a decrease in intracellular cAMP levels. This mechanism is central to this compound's role in gastric cytoprotection, where reduced cAMP in gastric parietal cells leads to decreased activity of the proton pump, thereby inhibiting gastric acid secretion.[1]
2.3 Other Implicated Pathways
-
Notch Signaling: In vitro studies on human cervical tissue have shown that this compound can modify the expression of components of the Notch signaling pathway, a critical pathway for cell-cell communication, differentiation, and survival.[6][7]
-
MAPK/ERK Pathway: While direct in vitro evidence is limited, it is plausible that this compound signaling cross-talks with the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, a key regulator of cellular responses and a downstream effector of many GPCRs.[1]
-
NF-κB Signaling: this compound has been shown to suppress the transcriptional activity of NF-κB, a key regulator of pro-inflammatory gene expression, without affecting its nuclear translocation.[4] This effect is mediated by the cAMP/PKA pathway.[4][5]
In Vitro Effects of this compound on Gene Expression
This compound modulates the expression of a wide array of genes depending on the cell type and experimental context. The following tables summarize key findings from in vitro studies.
Table 1: Modulation of Prostaglandin Receptor and Contraction-Associated Genes in Myometrial Cells
| Gene(s) | Cell Type/Model | This compound Concentration | Observed Effect on mRNA Expression | Citation |
| EP Receptor Genes | Myometrial cells from women with spontaneous labour (SL) | Various | Upregulation of genes related to increased muscle contraction | [8][9] |
| EP Receptor Genes | Myometrial cells from women with non-spontaneous labour (NSL) | Various | Low responsiveness or suppressive effect | [8][9] |
| rEP3alpha, rEP3beta | Pregnant rat myometrium | 50 and 100 pg/ml | Upregulation | [10] |
| rEP3alpha, rEP3beta | Pregnant rat cervix | 50 and 100 pg/ml | No significant change | [10] |
Table 2: Modulation of Cytokine and Inflammatory Genes
| Gene(s) | Cell Type/Model | This compound Concentration | Observed Effect on mRNA/Protein Expression | Citation |
| TNF-α | Human PBMCs, RAW 264.7 murine macrophages | 10 µM | Significant attenuation of LPS-inducible expression | [4] |
| IL-10 | RAW 264.7 murine macrophages | 10 µM | Significant increase in LPS-inducible expression | [4] |
Table 3: Modulation of Genes in Other Cell Types
| Gene(s) | Cell Type/Model | This compound Concentration | Observed Effect on mRNA/Protein Expression | Citation |
| Notch1 (N1) | Human cervical muscle cells | 200 µg (oral dose prior to biopsy) | Increased expression | [6] |
| Delta-like 1 (DLL1) | Human cervical blood vessel cells | 200 µg (oral dose prior to biopsy) | Increased expression | [6] |
| Jagged-2 (J2) | Human cervical blood vessel cells | 200 µg (oral dose prior to biopsy) | Increased expression | [6] |
| Notch4 (N4) | Human cervical macrophages | 200 µg (oral dose prior to biopsy) | Increased expression | [6] |
| Fosb, Fos (AP-1 factors) | Human Chronic Myeloid Leukemia (CML) stem cells | Not specified | Repression | [11] |
| Bnip3 | Hypoxic neonatal cardiomyocytes | Not specified | Partial reduction | [12] |
| EP1, EP2, EP3, EP4 Receptors | Mouse Neuro-2a cells | Not specified | Significantly higher expression during neurogenesis period | [13] |
Experimental Protocols for In Vitro Analysis
The investigation of this compound's effect on gene expression typically involves a series of standardized molecular biology techniques.
4.1 Cell Culture and Treatment
-
Cell Lines: A variety of primary cells and cell lines are used, including primary human peripheral blood mononuclear cells (PBMCs), murine macrophage cell lines (e.g., RAW 264.7), and primary myometrial cells.[4][9]
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, under standard conditions (37°C, 5% CO2).
-
This compound Treatment: Cells are typically pre-treated with this compound for a specific duration (e.g., 90 minutes) before stimulation with an agonist like lipopolysaccharide (LPS) if studying inflammatory responses.[4] A range of this compound concentrations are tested to determine dose-dependent effects.
4.2 Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from cell lysates using standard methods, such as TRIzol reagent or commercial kits.
-
Quantitative Real-Time PCR (qRT-PCR): This is the most common method to quantify changes in specific mRNA transcripts.[9] cDNA is synthesized from the isolated RNA, and PCR is performed using gene-specific primers. Relative gene expression is often calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
4.3 Protein and Transcription Factor Analysis
-
Western Blotting: To confirm that changes in mRNA levels translate to protein expression changes, total cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the protein of interest (e.g., IκBα, p65).[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of secreted proteins, such as cytokines (TNF-α, IL-10), in the cell culture supernatant.
-
Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to investigate the interaction of transcription factors with specific promoter regions of target genes in vivo. It allows researchers to determine if this compound treatment alters the binding of factors like NF-κB or RNA Polymerase II to the promoters of genes like TNF-α and IL-10.[4]
Conclusion and Future Directions
In vitro studies have established that this compound exerts significant effects on gene expression across various cell types. Its primary mechanism involves the activation of EP receptors, leading to the modulation of the cAMP signaling pathway. This results in downstream changes in the expression of genes critical to inflammation, cellular contraction, and cell-cell communication. The differential response observed in various tissues, such as the myometrium versus the cervix, highlights a pharmacogenomic effect that warrants further investigation.[9] Future research should aim to further elucidate the cross-talk between this compound-activated pathways and other major signaling networks and to expand the profile of this compound-regulated genes using high-throughput techniques like RNA sequencing. A deeper understanding of these mechanisms is crucial for optimizing the therapeutic use of this compound and developing novel agonists with improved receptor and tissue selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse [jci.org]
- 4. This compound modulates cytokine expression through a cAMP Pathway: potential therapeutic implication for liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Induced Modification of the Notch Signaling Pathway in the Human Cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Induced Modification of the Notch Signaling Pathway in the Human Cervix | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound modulates the gene expression prostaglandin E2 and oxidative stress markers in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro response of prostaglandin E2 receptor (EP3) in the term pregnant rat uterus and cervix to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E1 and Its Analog this compound Inhibit Human CML Stem Cell Self-Renewal via EP4 Receptor Activation and Repression of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound treatment prevents hypoxia-induced cardiac dysfunction through a 14-3-3 and PKA regulatory motif on Bnip3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin E(2) and this compound induce neurite retraction in Neuro-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Novel Misoprostol Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is a widely used therapeutic agent with well-established gastric cytoprotective and uterotonic properties. Its mechanism of action is primarily mediated through agonism at E-prostanoid (EP) receptors, leading to a range of physiological effects. However, the clinical utility of this compound can be limited by its side-effect profile and pharmacokinetic properties. This has driven research into the development of novel analogs with improved potency, receptor selectivity, and duration of action. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound and several of its key analogs, including enisoprost, rioprostil (B1680645), trimoprostil (B1238992), arbaprostil, and a notable diene analog. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and relationships to support ongoing research and development in this area.
Introduction to this compound and the Rationale for Novel Analogs
This compound was developed to overcome the limitations of naturally occurring PGE1, such as rapid metabolism, lack of oral bioavailability, and chemical instability.[1] Key structural modifications, including the relocation of the hydroxyl group from C-15 to C-16 and the addition of a C-16 methyl group, conferred enhanced oral activity and a longer duration of action.[1] These changes were pivotal in establishing this compound as a therapeutic agent for preventing NSAID-induced gastric ulcers.[2]
The pharmacological effects of this compound are mediated through its active metabolite, this compound acid, which binds to EP receptors, a family of four G-protein coupled receptor subtypes (EP1-EP4).[3] These receptors are coupled to different signaling pathways and mediate distinct physiological effects:
-
EP1: Coupled to Gq, increasing intracellular calcium. Associated with smooth muscle contraction.[4][5]
-
EP2: Coupled to Gs, increasing intracellular cAMP. Associated with smooth muscle relaxation and anti-inflammatory effects.[3]
-
EP3: Coupled primarily to Gi, decreasing intracellular cAMP. This is the key receptor for inhibiting gastric acid secretion from parietal cells.[4]
-
EP4: Coupled to Gs, increasing intracellular cAMP. It also mediates anti-inflammatory effects and mucus secretion.[3][4]
The development of novel this compound analogs is aimed at achieving greater receptor selectivity to enhance therapeutic efficacy while minimizing side effects. For instance, enhancing EP3 selectivity could yield a more potent gastric acid inhibitor with reduced uterotonic effects (mediated partly by EP1).
Comparative Preclinical Pharmacology of this compound Analogs
Preclinical studies have evaluated several this compound analogs, primarily for their gastric antisecretory and cytoprotective effects. While comprehensive receptor selectivity profiles are not always available in the public domain, comparative potency data provides valuable insights.
Quantitative Data Summary
The following tables summarize the available quantitative and semi-quantitative preclinical data for this compound and its analogs.
Table 1: Receptor Binding Affinity of this compound Analogs
| Compound | Receptor | Species/Tissue | Kd (nM) | Notes |
| Rioprostil | PGE2 Receptor | Porcine Fundus | 80 | Had 1/25th the affinity of PGE2.[6] |
Table 2: In Vivo / Ex Vivo Potency of this compound Analogs
| Compound | Assay | Species | Potency Relative to this compound | Notes |
| 3E,5Z Diene Analog | Inhibition of Gastric Acid Secretion | Dog | ~3x more potent | Also ~3x more potent in producing diarrhea in rats.[7] |
| Trimoprostil | Inhibition of Gastric Acid Secretion | Rat | More potent than PGE2 | Also demonstrated a longer duration of cytoprotective action than PGE2.[8] |
| This compound | Inhibition of Histamine-Stimulated Acid Secretion | Canine Parietal Cells | - | The free acid is the active form that binds to EP receptors.[9] |
| Arbaprostil | Inhibition of Gastric Secretion | Rat | - | Effective at antisecretory or even acid-stimulating doses for preventing gastric erosions. |
Key Signaling and Logic Pathways
Understanding the molecular pathways and strategic modifications of these compounds is crucial for interpreting preclinical data and designing new chemical entities.
This compound Signaling Pathway in Gastric Parietal Cells
This compound's primary mechanism for reducing gastric acid involves the inhibition of adenylyl cyclase via the EP3 receptor.
Structure-Activity Relationship (SAR) of this compound Analogs
The development of this compound and its analogs has been guided by key structural modifications to the native PGE1 scaffold to improve its drug-like properties.
General Experimental Workflow for Analog Screening
The preclinical evaluation of novel this compound analogs typically follows a hierarchical screening cascade to assess potency, selectivity, and functional activity.
Detailed Experimental Protocols
The following sections provide detailed, representative methodologies for key preclinical assays used to characterize this compound analogs. These protocols are based on standard practices in the field.
EP Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific EP receptor subtype.
-
Objective: To determine the binding affinity of a novel analog for a specific human EP receptor subtype (e.g., EP3).
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human EP receptor of interest.
-
Radioligand: [3H]-PGE2.
-
Test Compound (Novel Analog).
-
Non-specific binding control: High concentration of unlabeled PGE2 (e.g., 10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in Binding Buffer.
-
In a 96-well plate, add in order: 50 µL of Binding Buffer, 50 µL of [3H]-PGE2 (at a final concentration near its Kd), and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of Binding Buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of unlabeled PGE2 instead of the test compound.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.
-
Allow filters to dry, then add scintillation fluid.
-
Quantify radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
-
Functional cAMP Accumulation Assay (EP4 Receptor - Gs Coupled)
This protocol measures the ability of an analog to stimulate cAMP production, indicating agonism at Gs-coupled receptors like EP4.
-
Objective: To determine the potency (EC50) and efficacy of a novel analog at the human EP4 receptor.
-
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test Compound (Novel Analog).
-
Positive control: PGE2.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, remove the culture medium and wash cells once with Stimulation Buffer.
-
Add 50 µL of Stimulation Buffer to each well.
-
Add 50 µL of serially diluted test compound or PGE2 to the appropriate wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Convert the raw signal (e.g., fluorescence ratio) to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal efficacy) using a sigmoidal dose-response curve fit.
-
In Vivo Gastric Acid Secretion Assay (Pylorus-Ligated Rat Model)
This in vivo assay assesses the functional antisecretory effect of a novel analog.
-
Objective: To evaluate the in vivo potency of a novel analog to inhibit gastric acid secretion.
-
Materials:
-
Male Sprague-Dawley rats (200-250g).
-
Anesthetic (e.g., urethane (B1682113) or ketamine/xylazine).
-
Surgical instruments.
-
Test Compound (Novel Analog) formulated in a suitable vehicle (e.g., 1% methylcellulose).
-
Vehicle control.
-
Saline solution.
-
pH meter and titrator.
-
-
Procedure:
-
Fast rats for 18-24 hours with free access to water.
-
Administer the test compound or vehicle via oral gavage or subcutaneous injection at various doses.
-
After a set pre-treatment time (e.g., 30 minutes), anesthetize the rats.
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the pylorus with a silk suture to prevent gastric emptying. The esophagus may also be ligated.
-
Close the abdominal incision.
-
Maintain the rats under anesthesia for a collection period (e.g., 2-4 hours).
-
At the end of the period, euthanize the animals and carefully clamp and remove the stomach.
-
Collect the gastric contents into a centrifuge tube.
-
Measure the volume of the gastric juice.
-
Centrifuge the contents to remove debris.
-
Determine the acid concentration of the supernatant by titrating with 0.01 N NaOH to a pH of 7.0.
-
-
Data Analysis:
-
Calculate the total acid output (µEq) for each animal: Total Acid Output = Volume (mL) x Acid Concentration (mEq/L).
-
Calculate the percent inhibition of acid output for each dose group relative to the vehicle control group.
-
Determine the ID50 (dose that inhibits acid secretion by 50%) from the dose-response curve.
-
Conclusion and Future Directions
The preclinical data available for analogs such as the 3E,5Z diene derivative, rioprostil, and trimoprostil demonstrate the potential for modulating the activity of this compound through chemical modification.[6][7][8] These earlier analogs primarily focused on enhancing gastric antisecretory potency. Future drug development efforts will likely concentrate on fine-tuning the receptor selectivity profile to develop compounds with superior therapeutic windows. For example, a highly selective EP3 agonist could offer potent gastric protection with minimal uterine side effects, while a selective EP4 agonist might provide anti-inflammatory and mucosal healing benefits without directly suppressing acid production. The continued application of the detailed pharmacological profiling methods described in this guide will be essential for identifying and advancing the next generation of this compound analogs for a variety of therapeutic indications.
References
- 1. Chemistry and synthetic development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a prostaglandin E1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of rioprostil with the parietal cell prostaglandin E2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and gastrointestinal pharmacology of a 3E,5Z diene analogue of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Anti-ulcerogenic and cytoprotective effects of trimoprostil (Ro 21-6937), a trimethylprostaglandin E2 derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Effects of Misoprostol on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Misoprostol, a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is clinically established for its gastroprotective and uterotonic properties.[1][2][3] Its mechanism of action, centered on the agonism of E-type prostanoid (EP) receptors, has drawn increasing interest for its potential applications in oncology. Prostaglandin signaling pathways are frequently dysregulated in cancer, influencing cell proliferation, apoptosis, angiogenesis, and metastasis.[4][5][6] This technical guide provides a comprehensive overview of the known and hypothesized in vitro effects of this compound on cancer cell lines. It details the underlying signaling cascades, presents available quantitative data, outlines detailed experimental protocols for future research, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's potential as a repurposed anti-cancer agent.
Foundational Mechanism: this compound and EP Receptor Signaling
This compound exerts its biological effects by binding to and activating the G-protein coupled EP receptors, which are the natural receptors for prostaglandin E2 (PGE2).[7][8] The downstream effects of this compound on a cancer cell are therefore dictated by the specific subtype(s) of EP receptors expressed on that cell. There are four primary EP receptor subtypes, each linked to distinct intracellular signaling pathways.[4][5]
-
EP1 Receptor: Coupled to Gαq proteins, its activation leads to the stimulation of phospholipase C (PLC), resulting in increased intracellular calcium (Ca²⁺) levels and the activation of protein kinase C (PKC). This cascade can influence gene transcription through NF-κB and MAPK pathways.[5]
-
EP2 and EP4 Receptors: Both are coupled to Gαs proteins. Activation stimulates adenylyl cyclase, leading to a rise in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[4][5] These pathways are implicated in cell proliferation, angiogenesis, and immune suppression.[6][9] The EP4 receptor can also signal through the PI3K/Akt pathway.[5]
-
EP3 Receptor: This receptor is unique due to its ability to couple to multiple G proteins, including inhibitory Gαi (inhibiting adenylyl cyclase and lowering cAMP) and Gα12/13 (activating the Rho pathway).[4] Its role in cancer is complex and can be context-dependent.[4]
The varied and sometimes opposing functions of these receptors underscore the necessity of characterizing the EP receptor expression profile of target cancer cell lines to predict or interpret the effects of this compound.
In Vitro Effects on Cancer Cell Function
While comprehensive screening of this compound across a wide array of cancer cell lines is not extensively documented in publicly available literature, its known interactions with EP receptors allow for a theoretically grounded understanding of its potential effects. The primary in vitro consequences of this compound treatment are anticipated to involve modulation of cell viability, apoptosis, and cell cycle progression.
Cytotoxicity and Antiproliferative Effects
The impact of this compound on cancer cell proliferation is expected to be highly dependent on the cellular context, specifically the dominant EP receptor subtype expressed. For instance, signaling through EP2 and EP4 has been associated with promoting cancer cell growth.[6] Conversely, studies on specific cell types have shown that prostaglandin analogs can have inhibitory effects. One study noted that this compound caused mild, dose-dependent reductions in cell number and size in an in vitro morphogenesis model using pluripotent mouse embryonic carcinoma stem cells.[10] However, comprehensive data, particularly half-maximal inhibitory concentration (IC50) values, are not widely available for a range of cancer cell lines.
Table 1: Summary of this compound's Effects on Cancer Cell Viability (Hypothetical Framework) Note: This table serves as a template for future research, as specific IC50 values for this compound are not broadly reported in the literature.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Observed Effect | Key Molecular Changes | Reference |
| e.g., MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available | N/A |
| e.g., A549 | Lung Carcinoma | Data Not Available | Data Not Available | Data Not Available | N/A |
| e.g., HCT-116 | Colorectal Carcinoma | Data Not Available | Data Not Available | Data Not Available | N/A |
| e.g., PC-3 | Prostate Carcinoma | Data Not Available | Data Not Available | Data Not Available | N/A |
| P19C5 (Embryonic) | Carcinoma | Not Applicable | Mild reduction in cell number | Not Specified | [10] |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical barrier to tumorigenesis, and its induction is a primary goal of many cancer therapies.[1][11][12] The engagement of EP receptors by this compound could theoretically modulate apoptotic pathways. For example, the PI3K/Akt pathway, which can be activated by EP4 signaling, is a well-known pro-survival pathway that often inhibits apoptosis. Conversely, activation of other pathways, such as certain MAPK cascades via EP1, could potentially promote apoptosis depending on the cellular wiring. Direct evidence for this compound-induced apoptosis in cancer cells remains an area requiring further investigation.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that is universally dysregulated in cancer, leading to uncontrolled proliferation.[13] Therapeutic agents often function by inducing cell cycle arrest at specific checkpoints, such as G1/S or G2/M, which can prevent cell division and may lead to apoptosis.[14] Prostaglandin signaling has been shown to influence the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs). Therefore, it is plausible that this compound could induce cell cycle arrest, but this effect and its underlying mechanism (e.g., modulation of p21 or p27) in specific cancer cell lines have yet to be fully elucidated.
Visualizing the Core Mechanisms and Workflows
To clarify the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
To facilitate further research into this compound's anticancer properties, the following are detailed protocols for key in vitro assays.
Cell Viability/Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., the determined IC50) for 24-48 hours. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating agent Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
This compound, a PGE1 analog, presents a compelling case for investigation as a repurposed anticancer agent due to its interaction with EP receptors, which are integral to cancer biology. The theoretical framework suggests that this compound's effects—be they pro-proliferative or inhibitory—are critically dependent on the specific EP receptor expression profile of the cancer cell type .
There is a clear and significant gap in the literature regarding the direct, quantitative in vitro effects of this compound on a broad spectrum of cancer cell lines. This guide highlights the urgent need for systematic research in this area. Future studies should focus on:
-
Broad-Spectrum Screening: Determining the IC50 values of this compound across a large panel of human cancer cell lines from diverse tissue origins.
-
Mechanistic Elucidation: For cell lines identified as sensitive to this compound, conducting detailed analyses of apoptosis induction and cell cycle arrest to uncover the underlying molecular mechanisms.
-
EP Receptor Profiling: Correlating the observed in vitro effects with the EP1, EP2, EP3, and EP4 receptor expression levels in each cell line to establish predictive biomarkers for this compound sensitivity.
By undertaking these foundational studies, the scientific community can rigorously evaluate the potential of this compound and pave the way for its potential translation into novel cancer therapeutic strategies.
References
- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. lines ic50 values: Topics by Science.gov [science.gov]
- 10. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. The Restriction Point of the Cell Cycle - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Misoprostol's Role in Angiogenesis and Wound Healing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 (PGE1) analog, is a well-established medication primarily known for its gastric cytoprotective and uterotonic effects.[1][2] However, a growing body of preclinical evidence suggests a significant role for this compound in modulating the intricate processes of wound healing and angiogenesis. This technical guide provides an in-depth exploration of this compound's mechanisms of action in these contexts, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for tissue repair and regeneration.
The Role of this compound in Wound Healing
Wound healing is a complex biological process that can be broadly categorized into four overlapping phases: hemostasis, inflammation, proliferation, and remodeling. This compound appears to exert its influence primarily during the inflammatory and proliferative phases, contributing to accelerated wound closure.
Preclinical Evidence in Animal Models
Studies in rodent models have demonstrated the potential of topical this compound to enhance wound healing. In a study utilizing full-thickness wounds on the dorsal surface of rats, daily application of a this compound powder mixed with saline resulted in a statistically significant decrease in healing time compared to a saline control.[3] Another study on dogs with surgically created open wounds, however, did not find a significant difference in the amount of epithelialization with this compound powder treatment, although the total wound score was statistically higher in the this compound group compared to the control group.[4] A study on brook trout with full-thickness wounds found that a this compound/phenytoin gel was associated with increased dermal neovascularization, although it also delayed epithelialization and wound maturation.[5]
Quantitative Data from Preclinical Wound Healing Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on wound healing.
| Animal Model | Wound Type | This compound Formulation | Key Quantitative Finding | Reference |
| Rats | 2 cm x 2 cm full-thickness | Topical powder in saline | Statistically significant decrease in healing time | [3] |
| Dogs | 8 mm open wounds | Topical powder with 'avicel' | No significant difference in epithelialization; statistically higher total wound score | [4] |
| Brook Trout | 16 x 8 mm full-thickness | Topical gel with phenytoin | Increased dermal neovascularization | [5] |
This compound and Angiogenesis: The Mechanistic Link
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical component of the proliferative phase of wound healing. The pro-angiogenic effects of this compound are believed to be mediated primarily through its interaction with prostaglandin E2 (PGE2) receptors, specifically the EP3 and EP4 subtypes.
Signaling Pathways
This compound, as a PGE1 analog, activates EP receptors, triggering downstream signaling cascades that promote angiogenesis. The EP4 receptor, in particular, has been implicated in endothelial cell proliferation and repair. Activation of the EP4 receptor by prostaglandin E2 (and by extension, this compound) leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets to promote endothelial cell proliferation and survival.[6]
Furthermore, signaling through both EP3 and EP4 receptors has been shown to enhance lymphangiogenesis during wound healing by inducing the expression of Vascular Endothelial Growth Factor C (VEGF-C) and Vascular Endothelial Growth Factor D (VEGF-D).[3][7] A network pharmacology study has also suggested that this compound can modulate the VEGF signaling pathway.[8]
Experimental Protocols
To facilitate further research in this area, this section outlines the methodologies for key experiments cited in the literature.
In Vivo Wound Healing Model in Rats
This protocol is adapted from a study demonstrating the efficacy of topical this compound in accelerating wound healing.[3]
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or similar strain)
-
Weight: Approximately 300g
-
Housing: Individual cages with ad libitum access to food and water.
2. Wound Creation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave the dorsal surface of the rat.
-
Create a 2 cm x 2 cm full-thickness wound by excising the skin down to the panniculus carnosus.
3. Treatment:
-
Divide the animals into a treatment group and a control group.
-
Treatment Group: Apply a specified amount of this compound powder mixed with sterile saline to the wound bed daily.
-
Control Group: Apply an equal volume of sterile saline to the wound bed daily.
-
Dress the wounds with a non-adherent dressing and secure with a bandage.
4. Data Collection:
-
Photograph the wounds at regular intervals (e.g., every 3 days) with a calibration scale.
-
Measure the wound area using image analysis software.
-
Continue treatment and monitoring for a predefined period (e.g., 3 weeks) or until complete wound closure.
5. Statistical Analysis:
-
Compare the mean healing times and wound closure rates between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
In Vitro Endothelial Cell Migration Assay (Boyden Chamber)
This assay is a standard method to assess the chemotactic potential of a compound on endothelial cells, a key process in angiogenesis.
1. Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in appropriate growth medium.
2. Assay Setup:
-
Use a Boyden chamber apparatus with a microporous membrane (e.g., 8 µm pore size).
-
Coat the membrane with an extracellular matrix protein (e.g., fibronectin or collagen) to facilitate cell attachment.
-
In the lower chamber, add medium containing the test compound (this compound at various concentrations) or a known chemoattractant as a positive control (e.g., VEGF). Use medium without the compound as a negative control.
-
In the upper chamber, seed a suspension of endothelial cells.
3. Incubation:
-
Incubate the chamber for a sufficient period to allow cell migration (e.g., 4-6 hours) at 37°C in a humidified incubator.
4. Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
5. Data Analysis:
-
Compare the number of migrated cells in the this compound-treated groups to the negative control.
Conclusion and Future Directions
The available evidence strongly suggests that this compound plays a multifaceted role in promoting wound healing, with a significant contribution from its pro-angiogenic properties. The activation of EP3 and EP4 receptors and the subsequent modulation of the VEGF signaling pathway appear to be central to its mechanism of action. However, to fully elucidate the therapeutic potential of this compound in wound care, further research is warranted.
Future studies should focus on:
-
Quantitative Angiogenesis Assessment: Directly quantifying the effects of this compound on angiogenesis in wound healing models using techniques such as microvessel density analysis and measurement of key angiogenic factors like VEGF-A and bFGF.
-
Dose-Response and Formulation Optimization: Determining the optimal concentration and delivery vehicle for topical this compound to maximize its therapeutic efficacy while minimizing potential side effects.
-
Elucidation of Downstream Signaling: Further investigating the specific intracellular signaling pathways activated by this compound in endothelial cells to identify novel therapeutic targets.
-
Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in human patients with acute and chronic wounds.
By addressing these key areas, the scientific and medical communities can gain a more comprehensive understanding of this compound's role in tissue regeneration and potentially unlock its full therapeutic potential as a novel wound healing agent.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Uses of this compound in Obstetrics and Gynecology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling of Prostaglandin E Receptors, EP3 and EP4 Facilitates Wound Healing and Lymphangiogenesis with Enhanced Recruitment of M2 Macrophages in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An investigation of this compound in the promotion of wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Signaling of Prostaglandin E Receptors, EP3 and EP4 Facilitates Wound Healing and Lymphangiogenesis with Enhanced Recruitment of M2 Macrophages in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-target mechanism of this compound in pregnancy termination based on network pharmacology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Misoprostol in Animal Models of Stroke: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
Stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options available. The quest for effective neuroprotective agents is a critical area of research. Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, has emerged as a promising candidate due to its demonstrated neuroprotective properties in various preclinical stroke models. This technical guide provides an in-depth overview of the neuroprotective effects of this compound in animal models of both ischemic and hemorrhagic stroke. We present a comprehensive summary of the quantitative data, detailed experimental protocols, and the underlying signaling pathways implicated in its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to translate these promising preclinical findings into clinical applications.
II. Quantitative Data on the Neuroprotective Effects of this compound
The neuroprotective efficacy of this compound has been quantified in several studies using animal models of stroke. The following tables summarize the key findings on infarct volume reduction, neurological deficit improvement, and biomarker modulation.
Table 1: Effects of this compound on Infarct Volume and Neurological Deficit in Ischemic Stroke Models
| Animal Model | Drug Administration | Timing of Administration | Outcome Measure | Vehicle Control | This compound Treated | Percent Improvement | Reference |
| Murine MCAO-RP | 1 mg/kg, s.c. | At time of MCAO | Infarct Volume (hemisphere) | 100% | Significantly reduced | N/A | [1] |
| Murine MCAO-RP | 1 mg/kg, s.c. | 2 hours post-MCAO | Infarct Volume (hemisphere) | 100% | Significantly reduced | N/A | [1] |
| Murine MCAO-RP | 1 mg/kg, s.c. | At time of MCAO | Neurological Score | 2.4 ± 0.2 | 1.8 ± 0.2 | 25% | [1] |
| Murine MCAO-RP | 1 mg/kg, s.c. | 2 hours post-MCAO | Neurological Score | 2.6 ± 0.24 | 1.0 ± 0.22 | 61.5% | [1] |
*Absolute values were not provided in the text, but statistical significance (p < 0.05) was reported.[1]
Table 2: Effects of this compound on Lesion Volume, Edema, and Neurological Outcomes in Intracerebral Hemorrhage (ICH) Models
| Animal Model | Drug Administration | Timing of Administration | Outcome Measure | Vehicle Control | This compound Treated | Percent Improvement | Reference |
| Collagenase-induced ICH (Mouse) | 1 mg/kg, s.c. | 2, 6, and 12 hours post-ICH | Lesion Volume (Day 3) | 100% | Significantly reduced | N/A | [1] |
| Blood-induced ICH (Mouse) | 1 mg/kg, s.c. | 2, 6, and 12 hours post-ICH | Lesion Volume (Day 3) | 100% | Significantly reduced | N/A | [1] |
| Collagenase-induced ICH (Mouse) | 1 mg/kg, s.c. | 2, 6, and 12 hours post-ICH | Brain Water Content (Day 3) | 100% | Significantly reduced | N/A | [1] |
| Blood-induced ICH (Mouse) | 1 mg/kg, s.c. | 2, 6, and 12 hours post-ICH | Brain Water Content (Day 3) | 100% | Significantly reduced | N/A | [1] |
| Collagenase-induced ICH (Mouse) | 1 mg/kg, s.c. | 2, 6, and 12 hours post-ICH | Neurological Deficit Score (Day 3) | Max deficit score of 24 | Significantly improved* | N/A | [1] |
| Collagenase-induced ICH (Mouse) | 1 mg/kg, s.c. | 2, 6, and 12 hours post-ICH | Neuronal Death (FJB+ cells) (Day 3) | 100% | Reduced by 59.9% | 59.9% | [1] |
*Absolute values were not consistently provided, but statistical significance (p < 0.05) was reported.[1]
Table 3: Modulation of Stroke-Related Biomarkers by this compound in ICH Models
| Animal Model | Drug Administration | Outcome Measure | Vehicle Control | This compound Treated | Percent Change | Reference |
| Collagenase-induced ICH (Mouse) | 1 mg/kg, s.c. | Superoxide Production | 100% | Markedly attenuated | N/A | [1] |
| Collagenase-induced ICH (Mouse) | 1 mg/kg, s.c. | Activated Microglia/Macrophages (Iba1+) | 100% | Reduced | N/A | [1] |
| Collagenase-induced ICH (Mouse) | 1 mg/kg, s.c. | HMGB1 Expression | 100% | Decreased | N/A | [1] |
| Collagenase-induced ICH (Mouse) | 1 mg/kg, s.c. | Src Kinase Activity | 100% | Decreased | N/A | [1] |
| Collagenase-induced ICH (Mouse) | 1 mg/kg, s.c. | Interleukin-1β (IL-1β) Expression | 100% | Decreased* | N/A | [1] |
*Statistical significance (p < 0.05 or p < 0.01) was reported without absolute values.[1]
III. Experimental Protocols
This section provides a detailed overview of the methodologies used in the key studies investigating the neuroprotective effects of this compound.
A. Ischemic Stroke Model: Middle Cerebral Artery Occlusion-Reperfusion (MCAO-RP)
The MCAO-RP model is a widely used method to mimic focal cerebral ischemia in rodents.[2][3][4]
-
Animals: Male mice (10-12 weeks old, 20-25 g) are typically used.[1]
-
Anesthesia: Anesthesia is induced with isoflurane (B1672236) (3-5%) and maintained with 1-2% isoflurane in oxygen-enriched air via a face mask.[5]
-
Surgical Procedure:
-
A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected.
-
A 6-0 nylon monofilament with a silicone-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[3][4]
-
Occlusion is maintained for a defined period (e.g., 90 minutes).[1]
-
The filament is then withdrawn to allow for reperfusion.[3][4]
-
-
Drug Administration: this compound (1 mg/kg) or vehicle is administered subcutaneously at the time of MCAO or 2 hours after the onset of MCAO.[1]
-
Assessment of Neuroprotection:
-
Infarct Volume: 24 or 72 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct, which is then quantified.[1][6]
-
Neurological Deficit Score: A neurological scoring system is used to assess motor and behavioral deficits. A common scale ranges from 0 (no deficit) to 4 or 5 (severe deficit or death).[1]
-
B. Hemorrhagic Stroke Model: Collagenase-Induced Intracerebral Hemorrhage (ICH)
The collagenase-induced ICH model simulates the rupture of small blood vessels in the brain.[1][7][8]
-
Animals: 12-month-old male mice are used to enhance clinical relevance.[1]
-
Anesthesia: As described for the MCAO model.
-
Surgical Procedure:
-
Mice are placed in a stereotactic frame.
-
A burr hole is drilled over the striatum at specific coordinates.
-
A Hamilton syringe is used to slowly infuse bacterial collagenase (e.g., 0.075 U in 0.4 µl of saline) into the striatum. The collagenase degrades the basal lamina of blood vessels, causing hemorrhage.[8][9]
-
-
Drug Administration: this compound (1 mg/kg) or vehicle is administered subcutaneously at 2, 6, and 12 hours after ICH induction.[1]
-
Assessment of Neuroprotection:
-
Lesion Volume and Brain Edema: At specified time points (e.g., day 3 or 28), brains are sectioned and stained (e.g., with Luxol fast blue and Cresyl Violet) to quantify the lesion volume and brain water content is measured to assess edema.[1]
-
Neurological Deficit Score: A six-point neurological test battery is used, with a maximum deficit score of 24.[1]
-
Immunohistochemistry and Biomarker Analysis: Brain sections are stained for markers of neuronal death (Fluoro-Jade B), microglial activation (Iba1), and other relevant proteins. Western blotting is used to quantify the expression of proteins such as HMGB1, phosphorylated Src, and IL-1β.[1]
-
IV. Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are attributed to its interaction with specific prostaglandin E2 (PGE2) receptors and its ability to modulate downstream signaling cascades involved in inflammation and cell death.
A. Prostaglandin E2 (PGE2) Receptor Signaling
This compound is an agonist for the PGE2 EP2, EP3, and EP4 receptors.[1][10] In the context of cerebral ischemia, the neuroprotective effects are primarily mediated through the EP2 and EP4 receptors.[10]
-
EP2 and EP4 Receptor Activation: Both EP2 and EP4 receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][11]
-
cAMP-PKA Pathway: The elevated cAMP levels activate Protein Kinase A (PKA).[10][11] PKA-dependent signaling is crucial for the neuroprotective effects observed in models of excitotoxicity and oxygen-glucose deprivation.[10]
-
Anti-apoptotic Mechanisms: Activation of this pathway is thought to inhibit apoptotic cell death.[12]
B. Modulation of Neuroinflammation via HMGB1 Signaling
In the context of intracerebral hemorrhage, this compound has been shown to attenuate the inflammatory response, in part by modulating the High Mobility Group Box 1 (HMGB1) signaling pathway.[1]
-
HMGB1 Release: Following brain injury, necrotic cells release HMGB1, which acts as a damage-associated molecular pattern (DAMP) to trigger inflammation.[1][5]
-
TLR4 Activation: Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on microglia and other cells.[13][14]
-
Downstream Inflammatory Cascade: This binding activates downstream signaling pathways, including Src kinase, leading to the upregulation of pro-inflammatory cytokines like IL-1β and matrix metalloproteinases (MMPs), such as MMP-9.[1][13] MMP-9 contributes to blood-brain barrier breakdown and exacerbates brain injury.[15]
-
This compound's Inhibitory Effect: this compound treatment has been shown to decrease the expression of HMGB1 and reduce Src kinase activity, thereby dampening this inflammatory cascade and reducing neuronal death.[1]
V. Experimental Workflows
The following diagrams illustrate the general workflows for the animal models of stroke discussed in this guide.
References
- 1. PGE2 receptor agonist this compound protects brain against intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse model of middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphasic actions of HMGB1 signaling in inflammation and recovery after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Intracerebral Hemorrhage Models in Rat: Comparing Collagenase to Blood Infusion | Semantic Scholar [semanticscholar.org]
- 8. A Multi-Model Pipeline for Translational Intracerebral Haemorrhage Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrastriatal Injection of Autologous Blood or Clostridial Collagenase as Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective function of the PGE2 EP2 receptor in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Role of Prostaglandin PGE2 EP2 Receptor in Hemin-mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound treatment prevents hypoxia-induced cardiac dysfunction through a 14-3-3 and PKA regulatory motif on Bnip3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HMGB1 promotes MMP-9 upregulation through TLR4 after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-mobility group box 1 promotes metalloproteinase-9 upregulation through Toll-like receptor 4 after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Matrix metalloproteinase-9 in hemorrhagic transformation after acute ischemic stroke (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Misoprostol's Impact on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685), a synthetic analogue of prostaglandin (B15479496) E1, is a widely utilized medication with established roles in gastroenterology and obstetrics.[1] Emerging research has illuminated a novel and significant aspect of its mechanism of action: the modulation of mitochondrial function. This technical guide provides an in-depth analysis of the current understanding of how this compound impacts core mitochondrial processes, offering valuable insights for researchers and professionals in drug development. The focus is on the protective effects of this compound against mitochondrial dysfunction, particularly in the context of hypoxic stress.
Core Impact on Mitochondrial Bioenergetics
Recent studies have demonstrated that this compound can mitigate hypoxia-induced mitochondrial dysfunction.[2][3] In cellular models of hypoxia, this compound treatment has been shown to restore key parameters of mitochondrial respiration that are otherwise compromised.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on mitochondrial respiration and other key mitochondrial functions in cardiomyocytes subjected to hypoxic conditions.
Table 1: Effect of this compound on Mitochondrial Respiration under Hypoxia
| Parameter | Hypoxia | Hypoxia + this compound | Observation |
| Basal Respiration | Significantly Reduced | Restored to normoxic levels | This compound prevents the hypoxia-induced decline in baseline mitochondrial oxygen consumption.[3] |
| Maximal Respiration | Significantly Reduced | Restored to normoxic levels | This compound preserves the maximal respiratory capacity of mitochondria under hypoxic stress.[3] |
| Spare Respiratory Capacity | Significantly Reduced | Restored to normoxic levels | Treatment with this compound maintains the ability of mitochondria to respond to increased energy demands during hypoxia.[3] |
| Mitochondrial ATP Production | Significantly Reduced | Restored to normoxic levels | This compound treatment abrogates the reduction in mitochondrial ATP synthesis caused by hypoxia.[3] |
Table 2: Effect of this compound on Other Mitochondrial Parameters under Hypoxia
| Parameter | Hypoxia | Hypoxia + this compound | Observation |
| Mitochondrial Membrane Potential (ΔΨm) | Significantly Reduced | Restored to normoxic levels | This compound prevents the dissipation of the mitochondrial membrane potential, a key indicator of mitochondrial health.[3][4] |
| Mitochondrial Superoxide (B77818) (ROS) Production | Markedly Increased | Abrogated | This compound effectively suppresses the overproduction of reactive oxygen species from mitochondria during hypoxia.[5] |
| Mitochondrial Permeability Transition (MPT) | Increased | Prevented | This compound inhibits the opening of the mitochondrial permeability transition pore, a critical event in cell death pathways.[2][5] |
| Mitochondrial Morphology | Fragmented | Networked and Elongated | This compound preserves the normal, networked structure of mitochondria, preventing hypoxia-induced fragmentation.[3] |
Signaling Pathway: this compound's Protective Mechanism
The protective effects of this compound on mitochondrial function are mediated by a specific signaling cascade that ultimately modulates the activity of the pro-apoptotic Bcl-2 family member, Bnip3.[2]
This compound-EP4-PKA-Bnip3 Signaling Pathway
Caption: this compound signaling pathway leading to mitochondrial protection.
Under hypoxic conditions, the expression of Bnip3 is upregulated, which then localizes to the mitochondria and induces mitochondrial permeability transition, leading to cell death.[2][6] this compound initiates a protective signaling cascade by binding to the prostaglandin E2 receptor 3 (EP3) and 4 (EP4).[2] Activation of the EP4 receptor stimulates Protein Kinase A (PKA).[2] PKA then directly phosphorylates Bnip3 at threonine-181.[2] This phosphorylation event creates a binding site for 14-3-3 proteins.[2][7] The formation of the phosphorylated Bnip3/14-3-3 complex prevents Bnip3 from inducing mitochondrial permeability transition, thereby preserving mitochondrial integrity and function.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on mitochondrial function.
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to determine the oxygen consumption rate (OCR) in live cells treated with this compound.[8][9][10]
Experimental Workflow
Caption: Workflow for assessing mitochondrial respiration with a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Analyzer (e.g., XF24 or XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin, FCCP, Rotenone (B1679576), Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Cells of interest (e.g., primary ventricular neonatal cardiomyocytes)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Cell Treatment: On the day of the assay, treat the cells with the desired concentration of this compound (e.g., 10 µM) and expose to hypoxic conditions (e.g., 1% O2) for the specified duration (e.g., 24 hours).[3] Include normoxic and hypoxic vehicle controls.
-
Assay Preparation:
-
Wash the cells with pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Initiate the assay protocol, which will measure basal OCR, followed by sequential injections to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate basal respiration, maximal respiration, spare respiratory capacity, and ATP production.
Assessment of Mitochondrial Membrane Potential (TMRM Staining)
This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant fluorescent dye, to measure mitochondrial membrane potential (ΔΨm).[11][12]
Procedure:
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes or appropriate microplates. Treat with this compound under hypoxic conditions as described previously.
-
TMRM Staining:
-
Imaging:
-
Quantification: Measure the fluorescence intensity of individual cells or cell populations. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Detection of Mitochondrial Superoxide (MitoSOX Red Staining)
This protocol details the use of MitoSOX Red, a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.[13][14]
Procedure:
-
Cell Culture and Treatment: Grow and treat cells with this compound under hypoxia as in the previous protocols.
-
MitoSOX Red Staining:
-
Analysis:
-
Quantification: An increase in red fluorescence indicates an elevated level of mitochondrial superoxide production.
Conclusion
The evidence strongly suggests that this compound has a significant and protective impact on mitochondrial function, particularly under conditions of cellular stress such as hypoxia. By activating the EP4-PKA signaling pathway and promoting the phosphorylation of Bnip3, this compound prevents mitochondrial permeability transition and preserves mitochondrial bioenergetics. These findings open new avenues for the therapeutic application of this compound and its derivatives in conditions associated with mitochondrial dysfunction. For researchers and drug development professionals, understanding these mechanisms is crucial for designing novel therapeutic strategies targeting mitochondrial health.
References
- 1. This compound treatment prevents hypoxia-induced cardiac dysfunction through a 14-3-3 and PKA regulatory motif on Bnip3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound regulates Bnip3 repression and alternative splicing to control cellular calcium homeostasis during hypoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. BNIP3 and Genetic Control of Necrosis-Like Cell Death through the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tabaslab.com [tabaslab.com]
- 9. hpst.cz [hpst.cz]
- 10. sc.edu [sc.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abpbio.com [abpbio.com]
- 14. apexbt.com [apexbt.com]
Unveiling the Unintended Actions: An In-depth Technical Guide to the Off-Target Effects of Misoprostol in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 (PGE1) analog, is a widely utilized therapeutic agent, primarily known for its potent gastroprotective and uterotonic effects.[1] While its on-target actions on prostaglandin E receptors (EP receptors) are well-characterized, a growing body of preclinical evidence reveals a complex landscape of off-target effects. These unintended actions, observed in various animal models, span a range of physiological and cellular processes, from modulating oxidative stress and apoptosis to influencing cardiovascular and immune responses. Understanding these off-target effects is paramount for a comprehensive safety and efficacy assessment of this compound and for exploring its potential therapeutic applications beyond its current indications.
This technical guide provides a detailed exploration of the off-target effects of this compound documented in preclinical models. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a structured overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways.
I. Off-Target Effects on Cellular Processes
Modulation of Oxidative Stress
Preclinical studies have consistently demonstrated this compound's ability to mitigate oxidative stress in various tissues. This is a significant off-target effect with potential therapeutic implications in conditions characterized by oxidative damage.
Quantitative Data on Oxidative Stress Markers:
| Animal Model | Tissue/Organ | Dosage and Administration | Key Findings | Reference |
| Wistar Rats | Kidney | 300 µg/kg, intragastric, for 3 days | Attenuated increases in pro-inflammatory cytokines and mediators of oxidative stress following ischemia/reperfusion injury. | [2] |
| Sprague-Dawley Rats | Heart | Single 20 mg/kg doxorubicin (B1662922) (i.p.) on day 3; this compound administered orally for 6 days | Prevented doxorubicin-induced increases in malondialdehyde (MDA) and decreases in catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH) levels. Also decreased NADPH oxidase-4 levels. | [3] |
| Sprague-Dawley Rats | Brain | 2 mg/kg paclitaxel (B517696) (i.p.) on days 0, 2, 4, and 6; 0.2 mg/kg/day this compound orally for 6 days | Ameliorated paclitaxel-induced increases in MDA and decreases in GSH, SOD, and CAT levels. | |
| Sprague-Dawley Rats | Kidney | Single 20 mg/kg doxorubicin on day 3; this compound administered orally for 6 days | Prevented doxorubicin-induced increases in MDA and decreases in CAT, SOD, and GSH levels. |
Experimental Protocol: Assessment of Oxidative Stress Markers in Rat Heart Tissue
This protocol outlines a typical procedure for evaluating the effect of this compound on doxorubicin-induced oxidative stress in the cardiac tissue of Sprague-Dawley rats.[3]
-
Animal Model: Male Sprague-Dawley rats (220-270 g, 7-8 weeks old) are used.
-
Grouping and Treatment:
-
Control Group: Receives 0.5 ml of 0.9% NaCl intraperitoneally (i.p.) and 1 ml of 0.9% NaCl orally for 6 days.
-
Doxorubicin (DOX) Group: Receives a single dose of 20 mg/kg DOX i.p. on day 3.
-
This compound + DOX Group: Receives a single dose of 20 mg/kg DOX i.p. on day 3 and oral administration of this compound for 6 days.
-
-
Tissue Preparation: At the end of the treatment period, rats are euthanized, and heart tissues are excised, washed with ice-cold saline, and stored at -80°C until analysis. A portion of the tissue is homogenized in ice-cold phosphate (B84403) buffer.
-
Biochemical Assays:
-
Malondialdehyde (MDA) Level: Measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activities: Determined using commercially available assay kits.
-
Glutathione (GSH) Level: Quantified using Ellman's reagent.
-
NADPH Oxidase-4 (NOX4) Level: Assessed by Western blotting or ELISA.
-
-
Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) to compare the means between groups.
Induction of Apoptosis
This compound has been shown to exert anti-apoptotic effects in certain preclinical models of tissue injury.[3] This off-target action is closely linked to its anti-oxidative properties.
Quantitative Data on Apoptosis Markers:
| Animal Model | Tissue/Organ | Dosage and Administration | Key Findings | Reference |
| Sprague-Dawley Rats | Heart | Single 20 mg/kg doxorubicin (i.p.) on day 3; this compound administered orally for 6 days | Significantly reduced the doxorubicin-induced increase in caspase-3 immunoreactivity. | [3] |
| Sprague-Dawley Rats | Brain | 2 mg/kg paclitaxel (i.p.) on days 0, 2, 4, and 6; 0.2 mg/kg/day this compound orally for 6 days | Significantly decreased the paclitaxel-induced increase in cleaved caspase-3 expression. |
Experimental Protocol: TUNEL Assay for Apoptosis Detection in Rat Heart Tissue
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Paraffin-embedded heart tissue sections are deparaffinized and rehydrated.
-
Permeabilization: Sections are incubated with Proteinase K to retrieve antigens.
-
TUNEL Reaction: The sections are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP. TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated fluorescein (B123965) is detected using an anti-fluorescein antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which then generates a colored signal with a substrate like diaminobenzidine (DAB).
-
Counterstaining and Visualization: Sections are counterstained with a nuclear stain (e.g., hematoxylin) and visualized under a light microscope. The number of TUNEL-positive (apoptotic) cells is quantified.
II. Off-Target Effects on Organ Systems
Cardiovascular System
While this compound's on-target effects on the uterus are well-known, its influence on the cardiovascular system is an area of growing interest and concern. Preclinical studies have reported both protective and potentially adverse cardiovascular effects.
Preclinical Findings on Cardiovascular Effects:
| Animal Model | Cardiovascular Parameter | Dosage and Administration | Key Findings | Reference |
| Rats | Myocardial Contractility | Cyclosporin (B1163) A treatment with or without this compound | This compound modified cyclosporin A-induced changes in Ca2+ handling but further decreased the stress generated by the muscles. | [4] |
| Rats | Cardiac Damage (Doxorubicin-induced) | Single 20 mg/kg doxorubicin (i.p.) on day 3; this compound administered orally for 6 days | Attenuated doxorubicin-induced cardiac damage, as indicated by decreased serum levels of cardiac troponin-I, brain natriuretic peptide, LDH, and CK-MB. | [3] |
| Rats | Cardiac Damage (Paclitaxel-induced) | 2 mg/kg paclitaxel (i.p.) on days 0, 2, 4, and 6; 0.2 mg/kg/day this compound orally for 6 days | Protected against paclitaxel-induced increases in serum LDH, cTn-I, CK-MB, and BNP levels. | [5] |
Experimental Protocol: Assessment of Cardiac Function in Rats
-
Animal Model and Treatment: As described in the oxidative stress and apoptosis protocols.
-
Blood Collection: At the end of the treatment period, blood samples are collected via cardiac puncture.
-
Biochemical Analysis: Serum levels of cardiac injury markers are measured using specific ELISA kits:
-
Cardiac Troponin I (cTn-I)
-
Brain Natriuretic Peptide (BNP)
-
Lactate Dehydrogenase (LDH)
-
Creatine Kinase-MB (CK-MB)
-
-
Histopathological Analysis: Heart tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess for morphological changes such as edema, congestion, hemorrhage, and myocyte degeneration.
Reproductive System (Beyond the Uterus)
This compound's potent effects on the uterus are its primary on-target actions. However, preclinical studies suggest it may also have off-target effects on other parts of the female reproductive system.
Preclinical Findings on Non-Uterine Reproductive Effects:
| Animal Model | Organ/Tissue | Dosage and Administration | Key Findings | Reference |
| Sprague-Dawley Rats | Ovaries | 2 mg/kg paclitaxel (i.p.) on days 0, 2, 4, and 6; 0.2 mg/kg/day this compound orally for 6 days | Ameliorated paclitaxel-induced ovarian damage by preventing oxidative stress. | |
| Rats | Female Reproductive Tract | Intrauterine administration of this compound | Impaired innate immunity against Clostridium sordellii infection by suppressing macrophage and neutrophil function. | [6] |
Immune System
This compound has been shown to modulate immune responses, an off-target effect with both potential therapeutic benefits and risks.
Preclinical and In Vitro Findings on Immune Modulation:
| Model | Cell Type/Parameter | Treatment | Key Findings | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) and Rat Macrophages (in vitro) | Cytokine Production | This compound | Inhibited the production of TNF-α, IL-1, and IFN-γ; enhanced the production of IL-6. | [7] |
| Rat Model | Innate Immunity in the Reproductive Tract | Intrauterine this compound | Suppressed macrophage TNF-α and chemokine generation, and impaired leukocyte phagocytosis. | [6] |
| Healthy Human Volunteers | T-cell proliferation, cytokine production, phagocytosis | Increasing doses of this compound (0-400 µg) | Dose-dependent reduction of T-cell proliferation and Th1 cytokine (IL-2, IFN-γ) synthesis; increased IL-10 expression at lower doses; reduced phagocytosis activity. | [8] |
III. Signaling Pathways Involved in Off-Target Effects
Prostaglandin E (EP) Receptor Signaling
While this compound's on-target effects are mediated through EP receptors, the specific downstream signaling cascades activated in different tissues contribute to its diverse off-target effects. This compound binds to EP2, EP3, and EP4 receptors.[9]
EP3 Receptor Downstream Signaling:
The EP3 receptor is unique in its ability to couple to multiple G proteins, leading to diverse downstream effects.[10]
-
Gαi Coupling: The primary signaling pathway for EP3 involves coupling to the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gβγ Subunit Signaling: The Gβγ subunits dissociated from Gαi can activate other signaling pathways, including phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i).[11]
-
Gαs Coupling: Some isoforms of the EP3 receptor can couple to the stimulatory G protein, Gαs, leading to an increase in cAMP.[12]
-
Gα12/13 Coupling: EP3 receptor activation can also lead to the activation of the Rho signaling pathway through coupling to Gα12/13.[10]
Caption: this compound binding to the EP3 receptor primarily leads to the inhibition of adenylyl cyclase via Gαi, reducing cAMP levels and modulating gene expression.
Notch Signaling Pathway
Recent evidence suggests that this compound can modulate the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation.
In a study on human cervical tissue, this compound administration led to changes in the expression of Notch receptors and ligands. Specifically, an increase in Notch1 expression in muscle, Delta-like ligand 1 (DLL1) and Jagged2 (J2) expression in blood vessels, and Notch4 expression in macrophages was observed.[2]
Caption: this compound can upregulate the expression of Notch ligands and receptors, leading to the activation of the Notch signaling pathway and transcription of target genes.
IV. Experimental Workflows
Workflow for Investigating Off-Target Effects of this compound in a Preclinical Rat Model:
Caption: A generalized workflow for the preclinical evaluation of this compound's off-target effects in a rat model.
V. Discussion and Conclusion
The preclinical data presented in this guide highlight that this compound's pharmacological profile extends far beyond its established on-target effects. Its ability to modulate oxidative stress and apoptosis suggests a potential for repurposing in diseases with an underlying inflammatory and oxidative component. However, the observed effects on the cardiovascular and immune systems warrant careful consideration and further investigation to fully understand the risk-benefit profile in different clinical contexts.
The off-target effects of this compound appear to be mediated, at least in part, through the complex downstream signaling of EP receptors and the modulation of other fundamental pathways like Notch signaling. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute robust preclinical studies to further elucidate these mechanisms.
References
- 1. Opposing effects of prostaglandin E2 receptors EP3 and EP4 on mouse and human β-cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Modification of the Notch Signaling Pathway in the Human Cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates doxorubicin induced cardiac damage by decreasing oxidative stress and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on myocardial contractility in rats treated with cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of this compound against paclitaxel-induced cardiac damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Impairs Female Reproductive Tract Innate Immunity against Clostridium sordellii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prostaglandin E1 analogue, this compound, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The immunosuppressive potential of this compound--efficacy and variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical toxicology profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoforms of the EP3 subtype of human prostaglandin E2 receptor transduce both intracellular calcium and cAMP signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple signal transduction pathways through two prostaglandin E receptor EP3 subtype isoforms expressed in human uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Misoprostol's Influence on the Notch Signaling Pathway in Cervical Ripening
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cervical ripening is a critical physiological process for successful parturition, involving significant biochemical and structural remodeling of the cervix. Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 (PGE1) analogue, is a potent agent for inducing cervical ripening. While its clinical efficacy is well-established, the underlying molecular mechanisms are not fully elucidated. Emerging evidence points to the involvement of the Notch signaling pathway, a highly conserved cell-cell communication system crucial for cell fate determination. This technical guide synthesizes the current understanding of the interplay between this compound and the Notch signaling pathway in the context of cervical ripening. We present available data, detail relevant experimental protocols, and visualize the implicated signaling cascades. This document aims to provide a comprehensive resource for researchers investigating the molecular basis of cervical ripening and for professionals in drug development exploring novel therapeutic targets.
Introduction: Cervical Ripening and this compound's Role
The uterine cervix, a fibrous connective tissue-rich structure, undergoes profound changes, transforming from a rigid, closed state to a soft, compliant structure to allow for fetal passage during labor. This process, termed cervical ripening, is characterized by an inflammatory cascade, degradation of the extracellular matrix (ECM), and alterations in cellular function.
This compound, a PGE1 analog, is widely used off-label for cervical ripening and labor induction.[1][2] It interacts with prostaglandin E receptors on cervical cells, initiating a cascade of events that mimic natural cervical ripening.[3][4] These events include increased expression of inflammatory mediators and enzymes like matrix metalloproteinases (MMPs) that are responsible for collagen degradation.[4]
The Notch Signaling Pathway: A Primer
The Notch signaling pathway is a fundamental juxtacrine signaling system that governs cell proliferation, differentiation, and apoptosis in numerous tissues. The core components of this pathway include:
-
Notch Receptors: Transmembrane proteins (Notch1-4).
-
Notch Ligands: Transmembrane proteins on adjacent cells (Jagged1, Jagged2, Delta-like1, 3, 4).
-
Proteolytic Cleavage: Ligand binding triggers a series of proteolytic cleavages of the Notch receptor, releasing the Notch Intracellular Domain (NICD).
-
Signal Transduction: NICD translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1), converting it from a repressor to an activator of transcription.
-
Target Genes: The primary downstream targets of the Notch pathway are the Hes (Hairy and enhancer of split) and Hey (Hairy/enhancer-of-split related with YRPW motif) families of basic helix-loop-helix transcription factors, which in turn regulate the expression of tissue-specific genes.
This compound's Impact on Notch Signaling in the Cervix
The direct influence of this compound on the Notch signaling pathway in the human cervix has been investigated in a limited number of studies. The primary evidence comes from a study that examined cervical biopsies from pregnant women before and after this compound administration.[5][6]
Quantitative Data Summary
To date, detailed quantitative data from techniques such as qPCR or Western blot densitometry on the effect of this compound on Notch signaling components in cervical ripening is not extensively available in peer-reviewed literature. The existing data is primarily observational and qualitative, derived from immunohistochemistry.
Table 1: Observed Changes in Notch Signaling Component Expression in Human Cervical Tissue Following this compound Administration
| Notch Component | Cellular Localization of Increased Expression | Method of Detection | Reference |
| Notch1 (N1) | Muscle cells | Immunohistochemistry | [5][6] |
| Delta-like 1 (DLL1) | Blood vessels | Immunohistochemistry | [5][6] |
| Jagged2 (J2) | Blood vessels | Immunohistochemistry | [5][6] |
| Notch4 (N4) | Macrophages | Immunohistochemistry | [5][6] |
Note: The referenced study observed a general increase in the expression of these components in the specified cell types 4 hours after oral administration of 200-μg this compound.[5][6] Specific fold-changes or statistical significance values were not reported.
Detailed Experimental Protocols
The following protocols are foundational for investigating the influence of this compound on the Notch signaling pathway in cervical tissue and cells. These are generalized protocols that should be optimized for specific experimental conditions.
In-Vivo Study: Human Cervical Biopsy Analysis
This protocol is based on the methodology described by Avci et al. (2018).[5][6]
-
Patient Cohort: Recruit pregnant women (e.g., 12-20 weeks of gestation) scheduled for medical abortion.
-
Treatment Group: Administer 200-μg of this compound orally.
-
Control Group: No treatment.
-
Biopsy Collection: Obtain True-Cut needle biopsies from the anterior cervix 4 hours post-Misoprostol administration in the treatment group and before the procedure in the control group.
-
Tissue Processing: Fix the biopsy specimens in 10% formalin and embed in paraffin (B1166041) for immunohistochemical analysis.
Immunohistochemistry (IHC) for Notch Components
-
Sectioning: Cut 5-μm thick sections from the paraffin-embedded cervical tissue blocks and mount on positively charged slides.[7][8]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[8][9]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (10 mM, pH 6.0) at 95-100°C for 10-20 minutes.[7][9]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., 5% normal goat serum).[10]
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against Notch1, DLL1, Jagged2, and Notch4 overnight at 4°C. Optimal antibody concentrations should be determined empirically.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal with a DAB (3,3'-diaminobenzidine) substrate.[7]
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.[7][9]
-
Analysis: Semiquantitatively score the staining intensity and distribution in different cervical cell types under a light microscope.
Visualizing the Pathways and Workflows
Hypothesized Signaling Pathway of this compound's Influence on Notch
Caption: A hypothesized signaling cascade of this compound's effect on cervical ripening via the Notch pathway.
Experimental Workflow for Immunohistochemical Analysis
Caption: A standard workflow for immunohistochemical analysis of Notch pathway components in cervical tissue.
Logical Relationship of this compound Action
Caption: The logical progression from this compound administration to cervical ripening involving the Notch pathway.
Discussion, Gaps in Knowledge, and Future Directions
The current body of evidence suggests a potential link between this compound administration and the modulation of the Notch signaling pathway during cervical ripening. The observed increase in specific Notch receptors and ligands in different cell types within the cervix points towards a complex, cell-specific regulation that warrants further investigation.[5][6]
However, there are significant gaps in our understanding:
-
Lack of Quantitative Data: There is a pressing need for quantitative studies (qPCR, Western blotting) to determine the precise fold-changes in the expression of Notch components and their downstream targets, such as Hes1 and Hey1, in response to this compound.
-
Unidentified Molecular Link: The molecular mechanism connecting prostaglandin E1 receptor activation to the transcriptional regulation of Notch pathway genes remains to be elucidated. Crosstalk between G-protein coupled receptors and the Notch pathway is an active area of research, and investigations into the role of second messengers like cAMP or protein kinase A in this context are warranted.
-
Functional Consequences: The functional significance of the observed changes in Notch signaling is not yet clear. It is unknown whether the upregulation of specific Notch components promotes or inhibits the cellular processes that drive cervical ripening.
Future research should focus on:
-
In-vitro studies: Utilizing primary human cervical stromal and epithelial cell cultures to perform dose-response and time-course experiments with this compound and quantify the expression of Notch pathway genes and proteins.
-
Mechanistic studies: Employing pharmacological inhibitors and activators of downstream prostaglandin signaling pathways to pinpoint the molecular mediators that influence Notch expression.
-
Functional assays: Using techniques like siRNA-mediated knockdown of Notch receptors or target genes in cervical cell lines to determine the functional consequences of altered Notch signaling on processes like cell proliferation, apoptosis, and ECM gene expression.
References
- 1. This compound for cervical ripening and labor induction: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound for cervical ripening and labor induction: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin-induced cervical remodelling in humans in the first trimester is associated with increased expression of specific tight junction, but not gap junction proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of orally and vaginally administered this compound on inflammatory mediators and cervical ripening during early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Induced Modification of the Notch Signaling Pathway in the Human Cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Induced Modification of the Notch Signaling Pathway in the Human Cervix | Semantic Scholar [semanticscholar.org]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. bosterbio.com [bosterbio.com]
- 9. abcepta.com [abcepta.com]
- 10. ptglab.com [ptglab.com]
The Impact of Misoprostol on Intracellular Calcium Dynamics in Neuronal Cells: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the effects of misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, on intracellular calcium levels within neuronal cells. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience, offering a comprehensive overview of the signaling pathways, experimental data, and methodologies pertinent to this critical area of study.
Executive Summary
This compound, primarily known for its applications in gastroenterology and obstetrics, also exerts significant effects on the central nervous system. Its interaction with prostaglandin E2 (PGE2) receptors, specifically the EP receptor subtypes, can modulate intracellular calcium ([Ca2+]i), a ubiquitous second messenger crucial for a myriad of neuronal functions. This guide details the mechanisms by which this compound influences neuronal calcium homeostasis, presents quantitative data from key studies, outlines experimental protocols for replication, and provides visual representations of the involved signaling cascades. Understanding these interactions is paramount for elucidating the neurophysiological and potential neurodevelopmental impacts of this compound.
This compound and Neuronal EP Receptor Interaction
This compound functions as an agonist for several subtypes of the prostaglandin E2 (EP) receptor, a family of G-protein coupled receptors (GPCRs).[1][2] The four main EP receptor subtypes (EP1, EP2, EP3, and EP4) are differentially expressed in the nervous system and are coupled to distinct intracellular signaling pathways.[2][3][4]
-
EP1 Receptor: Typically coupled to Gq proteins, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[4][5]
-
EP2 and EP4 Receptors: These receptors are primarily coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3]
-
EP3 Receptor: This receptor has multiple isoforms that can couple to Gi, Gs, or Gq proteins, leading to a decrease or increase in cAMP, or an increase in intracellular calcium, respectively.[6][7]
This compound has been shown to bind to EP2, EP3, and EP4 receptors.[2] While EP1 receptor activation is a canonical pathway for increasing intracellular calcium, studies suggest that this compound does not activate the EP1 receptor.[3] Instead, its effects on neuronal calcium appear to be mediated through other EP receptor subtypes and their downstream signaling cascades.[3]
Quantitative Analysis of this compound-Induced Calcium Changes
A key study by Tamiji and Crawford (2010) investigated the effects of this compound on intracellular calcium levels in mouse neuroblastoma (Neuro-2a) cells. The findings from this study are summarized below.
| Treatment Condition | Change in Intracellular Calcium ([Ca2+]i) | Significance (p-value) | Putative Receptor(s) Involved |
| This compound (alone) | 24% increase | < 0.0001 | EP2, EP3, EP4 |
| This compound + AH6809 (EP1/EP2 antagonist) | 27% increase | = 0.001 | EP3, EP4 |
| This compound + EP4 antagonist | 76% increase | Not specified | EP2, EP3 |
| PGE2 (alone) | 41% increase | Not specified | EP1, EP2, EP3, EP4 |
| PGE2 + EP4 antagonist | 73% increase | Not specified | EP1, EP2, EP3 |
Data extracted from Tamiji and Crawford, 2010.[3]
The data reveals that this compound induces a significant increase in intracellular calcium in Neuro-2a cells.[3] Interestingly, the presence of an EP4 receptor antagonist potentiated the calcium increase in response to both this compound and PGE2, suggesting an inhibitory role for the EP4 receptor in calcium regulation in these cells.[3]
Signaling Pathways of this compound in Neuronal Cells
The elevation of intracellular calcium by this compound in Neuro-2a cells is a PKA-dependent process.[1][3] This suggests a primary signaling cascade initiated by the activation of Gs-coupled EP receptors (EP2 and potentially Gs-coupled EP3 isoforms), leading to cAMP production and PKA activation. PKA can then mediate the release of calcium from intracellular stores through various mechanisms.[3]
The following diagram illustrates the proposed signaling pathway for this compound-induced calcium elevation in neuronal cells.
The following diagram illustrates a proposed inhibitory role of the EP4 receptor on calcium levels.
Experimental Protocols
Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the ratiometric measurement of intracellular calcium in cultured neuronal cells, such as Neuro-2a, using the fluorescent indicator Fura-2 AM.[1][3][8][9][10][11]
Materials:
-
Neuro-2a cells (or other neuronal cell line)
-
Glass coverslips
-
Poly-L-lysine or other appropriate coating agent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or Tyrode's solution
-
This compound and other test compounds
-
Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter at 510 nm
-
Image acquisition and analysis software
Procedure:
-
Cell Culture:
-
Culture Neuro-2a cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For imaging experiments, seed cells onto sterile glass coverslips coated with poly-L-lysine.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBS or Tyrode's solution. The final concentration of Fura-2 AM is typically 2-5 µM.
-
Add Pluronic F-127 (0.02%) to the loading solution to aid in dye solubilization.
-
Wash the cells on coverslips once with HBS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
-
De-esterification:
-
After loading, wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBS for at least 20 minutes to allow for the complete de-esterification of the dye by intracellular esterases, trapping the Fura-2 in the cytoplasm.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBS.
-
Acquire fluorescence images by alternately exciting the cells at 340 nm and 380 nm and collecting the emitted light at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) before adding any compounds.
-
Introduce this compound or other test compounds into the perfusion solution at the desired concentrations.
-
Record the changes in the F340/F380 ratio over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the F340/F380 ratio for each ROI over the course of the experiment.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Normalize the data to the baseline ratio to determine the fold-change or percentage increase in intracellular calcium.
-
The following diagram outlines the experimental workflow for calcium imaging.
Conclusion
This compound elevates intracellular calcium levels in neuronal cells through a PKA-dependent mechanism, likely initiated by the activation of Gs-coupled EP receptors.[1][3] The EP4 receptor appears to play a novel inhibitory role in this process, as its antagonism leads to a more pronounced increase in intracellular calcium.[3] These findings highlight a complex interplay of EP receptor signaling in the regulation of neuronal calcium homeostasis. Further research is warranted to fully elucidate the downstream consequences of these calcium transients on neuronal function, including neurotransmitter release, gene expression, and synaptic plasticity, particularly in the context of neurodevelopment and neuropathology. The methodologies and data presented in this guide provide a solid foundation for future investigations into the neuropharmacology of this compound.
References
- 1. This compound elevates intracellular calcium in Neuro-2a cells via protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yorku.ca [yorku.ca]
- 4. pnas.org [pnas.org]
- 5. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 6. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoforms of the EP3 subtype of human prostaglandin E2 receptor transduce both intracellular calcium and cAMP signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Investigation of Misoprostol for Neurodegenerative Diseases: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical research investigating the therapeutic potential of Misoprostol, a synthetic prostaglandin (B15479496) E1 analog, for various neurodegenerative diseases. It is intended for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and its potential as a neuroprotective agent.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. A key pathological driver in these conditions is neuroinflammation. This compound, a drug traditionally used for preventing gastric ulcers, has garnered interest for its potential neuroprotective properties. It functions as an agonist for prostaglandin E2 (PGE2) receptors, specifically the EP2, EP3, and EP4 subtypes, which are involved in modulating inflammatory responses. This guide synthesizes the existing preclinical evidence for this compound's application in neurodegenerative disease models.
Core Signaling Pathways of this compound
This compound's neuroprotective effects are primarily mediated through the activation of EP receptors, which are G-protein coupled receptors. The subsequent intracellular signaling cascades play a crucial role in its therapeutic action. Activation of EP2 and EP4 receptors typically leads to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), which can promote neuronal survival. The EP3 receptor has multiple isoforms and can couple to different G-proteins, leading to more complex downstream effects, including modulation of neuroinflammation.
Caption: this compound's primary signaling pathways in neurons.
Preclinical Evidence in Neurodegenerative Disease Models
Alzheimer's Disease (AD)
Preclinical studies have investigated this compound in mouse models of AD, focusing on its ability to counteract neuroinflammation and oxidative stress, key features of the disease.
Experimental Workflow for AD Models:
Caption: Workflow for this compound studies in AD mouse models.
Table 1: Summary of Preclinical Data for this compound in Alzheimer's Disease Models
| Animal Model | Dosage & Administration | Duration | Key Quantitative Outcomes | Reference |
| APP/PS1 Mice | 200 μg·kg⁻¹·d⁻¹, oral gavage | 20 weeks | - Significantly blunted impairment in spatial learning and memory.- Decreased amyloid-beta (Aβ) deposition.- Increased superoxide (B77818) dismutase (SOD) activity and decreased malondialdehyde (MDA) content. | [1][2] |
| Aluminum-Overload Rats | 30, 60, and 120 μg·kg⁻¹, intragastric administration | 20 weeks | - Dose-dependently improved spatial learning and memory.- Dose-dependent decrease in PGE2 levels and down-regulation of mPGES-1, EP2, and EP4 expression.- Dose-dependent up-regulation of EP3 expression. | [3] |
Experimental Protocols:
-
APP/PS1 Mouse Model Study:
-
Animals: Transgenic mice overexpressing both amyloid precursor protein (APP) and mutant presenilin 1 (PS1).
-
Treatment: this compound was administered orally at a dose of 200 μg·kg⁻¹·d⁻¹ for five days a week over 20 weeks.[2]
-
Behavioral Analysis: Spatial learning and memory were assessed using the Morris water maze.
-
Biochemical Analysis: Brain tissue was analyzed for levels of amyloid-beta, superoxide dismutase (SOD), and malondialdehyde (MDA) to assess plaque burden and oxidative stress.[2]
-
Histology: Hippocampal and cortical neurons were examined for karyopyknosis.[2]
-
-
Aluminum-Overload Rat Model Study:
-
Animals: Adult rats administered aluminum gluconate to induce neurodegeneration.
-
Treatment: this compound was given intragastrically at doses of 30, 60, and 120 μg·kg⁻¹ once daily, five days a week for 20 weeks.[3]
-
Biochemical Analysis: Hippocampal tissue was analyzed for PGE2 content and the expression of PGES and EP receptors using ELISA, q-PCR, and Western blot. Oxidative stress markers (MDA and SOD) were also measured.[3]
-
Histology: Morphological changes and neuron counts in the CA1 subfield of the hippocampus were assessed using Hematoxylin-Eosin staining.[3]
-
Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS)
As of the latest search, specific preclinical studies investigating the direct administration of this compound in established animal models of Parkinson's disease (e.g., MPTP or 6-OHDA models), Huntington's disease (e.g., R6/2 mouse model), and Amyotrophic Lateral Sclerosis (e.g., SOD1-G93A mouse model) are not available in the public domain. However, the known mechanisms of this compound and the pathophysiology of these diseases suggest a therapeutic potential that warrants future investigation.
Hypothetical Experimental Workflow for Future Studies:
Caption: Proposed workflow for future this compound preclinical trials.
Discussion and Future Directions
The available preclinical data, primarily from Alzheimer's disease models, indicate that this compound can exert neuroprotective effects by modulating prostaglandin signaling pathways, reducing oxidative stress, and mitigating neuroinflammation. The findings from the APP/PS1 and aluminum-overload models provide a strong rationale for extending the investigation of this compound to other neurodegenerative disorders.
Future preclinical research should prioritize:
-
Investigating this compound in established models of PD, HD, and ALS to determine its efficacy in these distinct pathological contexts.
-
Elucidating the specific roles of EP receptor subtypes (EP2, EP3, and EP4) in mediating the observed neuroprotective effects. This could involve the use of selective agonists and antagonists for these receptors.
-
Conducting dose-ranging studies to identify the optimal therapeutic window for neuroprotection.
-
Exploring different routes of administration to optimize drug delivery to the central nervous system.[4]
Conclusion
This compound demonstrates significant promise as a neuroprotective agent in preclinical models of neurodegeneration, particularly in the context of Alzheimer's disease. Its established safety profile in humans for other indications makes it an attractive candidate for repurposing. However, a critical need exists for further preclinical evaluation in models of Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis to fully understand its therapeutic potential across a broader spectrum of neurodegenerative conditions. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in designing and executing these crucial future studies.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. A double-blind, placebo-controlled trial of diclofenac/misoprostol in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reverse Hippocampal Neuron Cyclooxygenase-2 Downstream Signaling Imbalance in Aluminum-Overload Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Stability and Storage of Misoprostol in DMSO for In Vitro Assays
Introduction
Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is a potent modulator of various physiological processes, making it a valuable tool for in vitro research.[1][2] It primarily acts as an agonist at prostaglandin EP receptors, influencing signaling pathways involved in inflammation, cell proliferation, and cytoprotection.[3] For cell-based assays, this compound is typically prepared as a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before being diluted to a final working concentration in aqueous cell culture media. The stability and proper storage of these DMSO stock solutions are critical for ensuring the reproducibility and accuracy of experimental results. These notes provide a summary of stability data, recommended storage protocols, and the primary signaling mechanism of this compound.
Solubility and Stock Solution Preparation
This compound is highly soluble in DMSO, with reported solubilities of approximately 50 mg/mL to 100 mM.[4][5] This allows for the preparation of high-concentration stock solutions that can be stored and diluted as needed for experiments. When preparing stock solutions, it is crucial to use anhydrous, research-grade DMSO to minimize the introduction of water, which can promote degradation.[6]
Stability and Recommended Storage
While comprehensive, long-term quantitative stability data for this compound in DMSO is not extensively published, guidelines from suppliers and best practices for related prostaglandin analogs provide a strong framework for proper handling. This compound is known to be chemically unstable at room temperature and in aqueous solutions, where its primary degradation pathway is dehydration.[7][8]
Key Recommendations:
-
Solvent Choice: Use anhydrous DMSO for preparing stock solutions.[4][7] If the compound is supplied in a different solvent (e.g., methyl acetate), the original solvent can be evaporated under a gentle stream of nitrogen gas, and DMSO should be added immediately.[4][5][9]
-
Storage Temperature: Concentrated stock solutions of this compound in DMSO should be stored at low temperatures.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into smaller, single-use volumes.[10][11]
-
Aqueous Solutions: Aqueous dilutions of this compound should be prepared fresh for each experiment and should not be stored for more than one day.[4][5][9][10]
Summary of Storage Recommendations
| Storage Condition | Recommended Duration | Source |
| DMSO Stock Solution at -20°C | Up to 1 month | [7][12] |
| DMSO Stock Solution at -80°C | Up to 6 months - 1 year | [7][12][13] |
| Aqueous Working Solution | Use immediately; do not store > 24 hours | [4][10] |
Note: These durations are based on recommendations for this compound acid and general guidelines for prostaglandin analogs. Researchers should validate stability for their specific experimental conditions if long-term storage is required.
Mechanism of Action: EP Receptor Signaling
This compound exerts its biological effects by acting as an agonist for prostaglandin E2 (PGE2) receptors, which are G-protein coupled receptors (GPCRs).[3] There are four main subtypes: EP1, EP2, EP3, and EP4. This compound shows activity at EP2, EP3, and EP4 receptors.[3][4] The downstream signaling depends on the receptor subtype and the G-protein it couples to.
-
EP2 and EP4 Receptors: These receptors typically couple to the Gs alpha subunit (Gαs). Activation of Gαs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels.[14][15]
-
EP3 Receptor: This receptor most commonly couples to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[14][16]
The modulation of cAMP levels activates downstream effectors like Protein Kinase A (PKA), which then phosphorylates various target proteins, leading to changes in gene expression and cellular function.[17]
Protocol: Preparation and Use of this compound for In Vitro Assays
This protocol describes the steps for preparing a concentrated DMSO stock solution of this compound and its subsequent dilution for use in a typical cell-based assay.
Materials
-
This compound (solid powder or oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Sterile, pyrogen-free pipette tips
-
Calibrated pipettes
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile serological pipettes and tubes for dilution
Preparation of Concentrated Stock Solution (e.g., 100 mM)
Safety: this compound should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][10]
-
Calculate Required Mass:
-
This compound Molecular Weight (M.Wt): 382.53 g/mol .
-
To prepare 1 mL of a 100 mM stock solution:
-
Mass (g) = 0.1 mol/L * 0.001 L * 382.53 g/mol = 0.03825 g = 38.25 mg.
-
-
Adjust calculations based on the desired volume and concentration. It is recommended to prepare a minimum of 100 µL to ensure accurate weighing.
-
-
Weighing and Dissolving:
-
Tare a sterile, amber microcentrifuge tube on an analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For 38.25 mg, add 1.0 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary to aid dissolution.[12]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, amber cryovials. Amber vials are recommended to protect from light.[10][11]
-
Label each aliquot clearly with the compound name, concentration, date, and solvent (DMSO).
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[7][12]
-
Preparation of Working Solution for Cell Treatment
-
Thaw Stock Solution:
-
Remove a single aliquot of the 100 mM this compound stock from the freezer and thaw it at room temperature.
-
-
Serial Dilution (Example for 10 µM final concentration):
-
Perform serial dilutions to minimize pipetting errors and the final concentration of DMSO in the cell culture. The final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[11]
-
Step A (Intermediate Dilution): Dilute the 100 mM stock 1:100 to make a 1 mM solution.
-
Add 2 µL of the 100 mM stock to 198 µL of sterile cell culture medium. Vortex gently.
-
-
Step B (Final Working Solution): Dilute the 1 mM intermediate solution 1:100 to achieve a final concentration of 10 µM.
-
For example, to treat cells in a well containing 1 mL of medium, add 10 µL of a 100X working solution (1 mM) to the well.
-
Alternatively, prepare a sufficient volume of the final 10 µM solution. For 10 mL of final medium, add 100 µL of the 1 mM intermediate stock to 9.9 mL of cell culture medium.
-
-
-
Cell Treatment:
-
Add the final working solution to your cell cultures.
-
Prepare a "vehicle control" by adding the same final concentration of DMSO (e.g., 0.1%) to control wells. This is crucial to ensure that any observed effects are due to the this compound and not the solvent.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Stabilization and sustained-release effect of this compound with methacrylate copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]
- 14. PGE2-EP3 signaling pathway contributes to protective effects of this compound on cerebral injury in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Misoprostol Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, is a widely utilized compound in clinical practice and preclinical research. Its primary functions include cytoprotection of the gastric mucosa and induction of uterine contractions. In rodent models, this compound is instrumental in studying a variety of physiological and pathological processes, including gastric ulcer healing, labor induction, and the signaling pathways associated with prostaglandin E2 (PGE2) receptors. These application notes provide detailed protocols for the preparation and administration of this compound in rat and mouse models, along with a summary of dosages and expected outcomes for common research applications.
This compound is a prodrug that is rapidly metabolized to its active form, this compound acid. This active metabolite exerts its effects by binding to and activating prostaglandin E2 (EP) receptors, specifically the EP2, EP3, and EP4 subtypes. The activation of these G-protein coupled receptors initiates downstream signaling cascades that mediate the diverse physiological effects of this compound.
Data Presentation: this compound Dosage and Administration in Rodent Models
The following tables summarize quantitative data from various studies on the administration of this compound in rat and mouse models.
Table 1: this compound Administration in Rat Models
| Application | Strain | Route of Administration | Dosage | Vehicle | Frequency | Key Outcome |
| Gastric Ulcer Protection (Indomethacin-induced) | Wistar | Oral Gavage | 20 µ g/rat | Distilled water | Daily for 7 days prior to indomethacin | Significant reduction in ulcer index.[1] |
| Gastric Ulcer Protection (Ethanol-induced) | Wistar | Oral Gavage | 100 µg/kg | Not specified | Daily for 14 days | Significant decrease in gastric lesion area and ulcer index.[2] |
| Gastric Morphology and Cell Turnover | Not Specified | Intragastric | 90 µg/kg/day | Not specified | Daily for 90 days | Increased gastric wall thickness and decreased gastric cell turnover at high doses.[3] |
| Gastric Hyperemia (in response to injury) | Not Specified | Intragastric | Not Specified | Not specified | Single dose | Reversed the inhibitory effect of tobacco smoke on gastric hyperemia. |
Table 2: this compound Administration in Mouse Models
| Application | Strain | Route of Administration | Dosage | Vehicle | Frequency | Key Outcome |
| Embryotoxicity Study | Han:NMRI | Oral Gavage | 20 mg/kg or 30 mg/kg | Not specified | Single dose on day 10 of pregnancy | No evidence of embryotoxicity at 20 mg/kg.[4] |
| Reproductive Studies | Not Specified | Not specified | 1.25–2.50 mg/kg | 1,3-propanediol | On day 4 of pregnancy | Little effect on litter size.[5] |
| Reproductive Studies | Not Specified | Not specified | 0.30–2.00 mg/kg | 1,3-propanediol | On day 8.5 of pregnancy | High rates of abortion.[5] |
| Reproductive Studies | Not Specified | Not specified | 0.40–12.50 mg/kg | 1,3-propanediol | During late pregnancy (days 14-19) | Induced preterm labor.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
Materials:
-
This compound tablets or powder
-
Vehicle (e.g., sterile distilled water, saline, or 0.5% carboxymethylcellulose)
-
Mortar and pestle (if using tablets)
-
Magnetic stirrer and stir bar
-
Sterile tubes or vials for storage
-
Scale
-
Spatula
Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration and final volume of the dosing solution.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance. If using tablets, crush them into a fine powder using a mortar and pestle.
-
Dissolve in Vehicle:
-
Place the weighed this compound powder into a sterile beaker or flask containing a magnetic stir bar.
-
Add the desired volume of the chosen vehicle.
-
Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle warming may be applied if necessary, but ensure the temperature does not degrade the compound.
-
-
Storage: Store the prepared solution in a sterile, clearly labeled tube or vial. For aqueous solutions, it is recommended to prepare them fresh daily to prevent degradation.
Protocol 2: Administration of this compound via Oral Gavage in Mice and Rats
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (ball-tipped)
-
Mice: 20-22 gauge, 1-1.5 inches long
-
Rats: 16-18 gauge, 2-3 inches long
-
-
1 mL or 3 mL syringe
-
Animal scale
-
Animal restrainer (optional, but recommended for inexperienced handlers)
Procedure:
-
Animal Weighing: Weigh the animal to determine the correct volume of the this compound solution to be administered based on its body weight and the desired dosage (mg/kg).
-
Syringe Preparation: Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles.
-
Animal Restraint:
-
Mouse: Gently restrain the mouse by the scruff of the neck to immobilize the head and body. The head should be slightly extended to straighten the esophagus.
-
Rat: Restrain the rat by firmly holding it around the thorax and shoulders, using one hand to control the head.
-
-
Gavage Needle Insertion:
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the animal to swallow the needle as you gently advance it down the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Dose Administration: Once the needle is correctly positioned in the esophagus (pre-measure the distance from the mouth to the last rib to estimate the depth), slowly administer the solution.
-
Needle Withdrawal: Gently withdraw the needle in a single, smooth motion.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Protocol 3: Administration of this compound via Subcutaneous (SC) Injection in Mice and Rats
Materials:
-
Prepared this compound solution (sterile)
-
Sterile syringe (1 mL)
-
Sterile needle (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol (B145695) wipes
-
Animal scale
Procedure:
-
Animal Weighing and Dose Calculation: Weigh the animal and calculate the required injection volume.
-
Syringe Preparation: Aseptically draw the calculated volume of the sterile this compound solution into the syringe.
-
Animal Restraint:
-
Mouse: Grasp the loose skin over the scruff of the neck.
-
Rat: Grasp the loose skin over the dorsal thoracic area.
-
-
Injection Site Preparation: Gently lift the skin to form a "tent." Clean the injection site with a 70% ethanol wipe and allow it to dry.
-
Injection:
-
Insert the needle, bevel up, into the base of the skin tent at a 30-45 degree angle.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly inject the solution.
-
-
Needle Withdrawal: Withdraw the needle and gently massage the injection site to aid dispersion of the solution.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any adverse reactions at the injection site.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound acid, the active metabolite of this compound, primarily interacts with prostaglandin E2 (EP) receptors, leading to the activation of downstream signaling pathways. The diagram below illustrates the major signaling cascades initiated by this compound binding to EP2/EP4 and EP3 receptors.
Caption: this compound signaling pathway via EP receptors.
Experimental Workflow for a Gastric Ulcer Model in Rats
The following diagram outlines a typical experimental workflow for evaluating the gastroprotective effects of this compound in an NSAID-induced gastric ulcer model in rats.
Caption: Workflow for an NSAID-induced ulcer model.
Logical Relationship for Dose-Dependent Effects in Reproductive Studies
This diagram illustrates the logical relationship between this compound dosage, timing of administration, and the resulting outcomes in mouse reproductive studies.
Caption: Dose-dependent effects in reproductive studies.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. turkjgastroenterol.org [turkjgastroenterol.org]
- 3. Effect of chronic this compound ingestion on rat gastric morphology and cell turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Embryotoxic effects of this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mifepristone Treatment in Pregnant Murine Model Induced Mammary Gland Dysplasia and Postpartum Hypogalactia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Misoprostol Vehicle Preparation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of misoprostol (B33685) vehicles for in vivo animal studies. The information is intended to guide researchers in formulating stable and effective this compound solutions for administration to animal models, ensuring accurate and reproducible experimental outcomes.
Introduction
This compound, a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is widely used in preclinical research to investigate its cytoprotective effects on the gastrointestinal mucosa, its role in uterine contractions, and other physiological processes.[1] Proper vehicle selection and preparation are critical for the stability, solubility, and bioavailability of this compound in in vivo studies. This document outlines the key considerations and detailed procedures for preparing this compound formulations for administration to rodents.
This compound Solubility and Stability
This compound is supplied as a solution in methyl acetate (B1210297) and is known to be unstable in aqueous solutions, primarily degrading through dehydration.[2][3] Therefore, freshly prepared aqueous solutions are highly recommended for daily use.[3] For stock solutions, organic solvents are preferred to ensure stability.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Ethanol (B145695) | ~50 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [3] |
| Dimethylformamide (DMF) | ~100 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1.6 mg/mL | [3] |
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Stability | Key Considerations | Reference |
| Stock Solution in Anhydrous Organic Solvent (e.g., Ethanol, DMSO) | -20°C | ≥1 year | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
| Aqueous Working Solution | 2-8°C or Room Temperature | Not recommended for more than one day | Prepare fresh daily before each experiment. | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound (supplied in methyl acetate)
-
Anhydrous ethanol
-
Sterile, sealed vials
-
Gentle stream of nitrogen gas
-
Calibrated pipettes
Procedure:
-
In a chemical fume hood, carefully evaporate the methyl acetate from the supplied this compound solution under a gentle stream of nitrogen gas.
-
Immediately add the desired volume of anhydrous ethanol to the resulting neat oil to achieve a final concentration of 10 mg/mL. For example, to a vial containing 1 mg of this compound, add 100 µL of anhydrous ethanol.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile vials to minimize contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year.
Preparation of Aqueous Working Solution for Oral Gavage
This protocol describes the dilution of the this compound stock solution to a working concentration suitable for oral administration in rodents.
Materials:
-
This compound stock solution (10 mg/mL in ethanol)
-
Sterile vehicle (e.g., 0.9% saline, PBS, or 1% Tween 80 in distilled water)[4]
-
Sterile conical tubes
-
Calibrated pipettes
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the required volume of the stock solution and the vehicle to achieve the desired final concentration. For example, to prepare 1 mL of a 100 µg/mL working solution, add 10 µL of the 10 mg/mL stock solution to 990 µL of the vehicle.
-
Add the vehicle to a sterile conical tube first, and then add the calculated volume of the this compound stock solution.
-
Vortex the solution thoroughly to ensure homogeneity.
-
It is crucial to ensure that the final concentration of the organic solvent (e.g., ethanol) is insignificant, as it may have physiological effects.[3]
In Vivo Administration: Oral Gavage
Oral gavage is a common method for precise oral administration of substances in rodents.[5]
Table 3: Recommended Oral Gavage Volumes and Needle Sizes for Mice and Rats
| Species | Body Weight (g) | Gavage Needle Gauge | Gavage Needle Length (inches) | Maximum Dosing Volume (mL/kg) | Reference |
| Mouse | 15-20 | 22 | 1 - 1.5 | 10 | [5][6] |
| 20-25 | 20 | 1 - 1.5 | 10 | [5][6] | |
| 25-30 | 18 | 1.5 - 2 | 10 | [5][6] | |
| Rat | 100-200 | 18 | 2 - 3 | 10-20 | [6][7] |
| 200-300 | 16 | 3 | 10-20 | [6][7] | |
| >300 | 16 | 3-4 | 10-20 | [7][8] |
Protocol for Oral Gavage in Mice:
-
Weigh the mouse to determine the correct dosing volume.[5] The maximum recommended volume is 10 mL/kg.[5][9]
-
Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle to ensure it is not inserted too far.[6]
-
Gently restrain the mouse by the scruff of the neck to immobilize the head, ensuring the head and body are in a straight line.
-
Insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the correct position, administer the solution slowly.
-
Withdraw the needle gently and return the mouse to its cage.
-
Observe the animal for a few minutes to ensure there is no leakage or adverse reaction.
This compound Signaling Pathway
This compound exerts its effects by acting as an agonist for prostaglandin E2 (PGE2) receptors, particularly the EP3 receptor.[10][11] The binding of this compound to the EP3 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylate cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in various cellular processes, including acid secretion in gastric parietal cells.[10]
Quantitative Data Summary
Table 4: In Vivo Dosage of this compound for Gastric Ulcer Prevention in Rodents
| Animal Model | Inducing Agent | This compound Dose (µg/kg) | Route of Administration | Outcome | Reference |
| Rat | Indomethacin | 100-200 | Oral (p.o.) | Prevention of gastric ulcers | [4] |
| Rat | Ethanol, Taurocholate, Pyloric Ligation, Stress, Indomethacin | Lower than antisecretory doses | Not specified | Protection against gastric damage | [12] |
| Mouse | Not specified | 200 | Oral (p.o.) | Neuroprotective effects | [13] |
Troubleshooting
-
Precipitation of this compound in Aqueous Solution: If a precipitate forms upon dilution of the stock solution, ensure the final concentration does not exceed the aqueous solubility limit (~1.6 mg/mL in PBS).[3] Consider using a co-solvent or a different vehicle if higher concentrations are required.
-
Animal Distress During Gavage: Ensure proper restraint technique and correct needle size and length. Never force the gavage needle. If the animal shows signs of distress, stop the procedure immediately.
-
Variability in Experimental Results: Prepare fresh aqueous working solutions daily to avoid degradation of this compound.[3] Ensure accurate dosing volumes based on individual animal weights.
By following these guidelines and protocols, researchers can prepare and administer this compound formulations for in vivo animal studies with greater confidence in the accuracy and reproducibility of their results.
References
- 1. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of this compound tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. PGE2-EP3 signaling pathway contributes to protective effects of this compound on cerebral injury in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PGE2-EP3 signaling pathway contributes to protective effects of this compound on cerebral injury in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying Misoprostol-Induced Gene Expression Changes via qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is a widely used medication with diverse applications, including the prevention of NSAID-induced gastric ulcers, labor induction, and the treatment of postpartum hemorrhage.[1][2] Its mechanism of action involves binding to prostaglandin E (EP) receptors, which triggers intracellular signaling cascades that ultimately modulate gene expression.[2][3] Understanding these genetic changes is crucial for elucidating the drug's therapeutic effects and potential side effects.
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for measuring gene expression levels.[4][5] This application note provides a comprehensive protocol for researchers to quantify this compound-induced changes in the expression of target genes in a cellular model. The protocols cover cell culture and treatment, RNA extraction, reverse transcription, qPCR, and data analysis using the comparative CT (ΔΔCT) method.[6][7]
Key Signaling Pathways Modulated by this compound
This compound primarily acts by binding to EP receptors, with notable activity on EP2, EP3, and EP4 subtypes.[2] This interaction initiates G-protein-coupled signaling pathways. Activation of EP2 and EP4 receptors typically leads to an increase in intracellular cyclic AMP (cAMP) through the activation of adenylyl cyclase.[3][8] This in turn activates Protein Kinase A (PKA), which can phosphorylate transcription factors like CREB (cAMP response element-binding protein), leading to the regulation of target gene expression. Conversely, EP3 receptor activation can inhibit adenylyl cyclase, leading to decreased cAMP levels.[9] These pathways are known to influence a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.[3][10]
Figure 1. Simplified this compound/PGE1 signaling pathway via EP2/EP4 receptors.
Experimental Workflow
The overall experimental process for quantifying this compound-induced gene expression changes is outlined below. It involves a multi-step procedure from cell preparation to data analysis.
Figure 2. Experimental workflow for qPCR analysis of gene expression.
Materials and Reagents
-
Cell Line: Human myometrial cells or other relevant cell line.
-
Cell Culture Medium: DMEM/F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound (Cat. No. M1937 or equivalent)
-
Vehicle Control: DMSO or PBS.
-
RNA Extraction Kit: TRIzol® Reagent or column-based kit (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse Transcription Kit: High-Capacity cDNA Reverse Transcription Kit or equivalent.
-
qPCR Master Mix: SYBR® Green qPCR Master Mix.
-
Primers: Forward and reverse primers for target and housekeeping genes (e.g., GAPDH, ACTB).
-
General Lab Equipment: Cell culture flasks/plates, incubator, centrifuge, spectrophotometer (e.g., NanoDrop), real-time PCR instrument, RNase-free water, tubes, and pipette tips.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed human myometrial cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 1 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Replace the culture medium with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 4, 12, or 24 hours) to allow for changes in gene expression.
Protocol 2: Total RNA Extraction (using a column-based kit)
-
Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Add the lysis buffer provided in the kit to each well and scrape the cells.
-
Homogenization: Transfer the lysate to a microcentrifuge tube and homogenize by passing it through a needle or using a rotor-stator homogenizer.
-
RNA Binding: Add ethanol (B145695) to the lysate to create binding conditions and transfer the mixture to a spin column. Centrifuge to bind the RNA to the membrane.
-
Washing: Perform the recommended wash steps with the provided wash buffers to remove contaminants.
-
Elution: Elute the purified RNA from the membrane using RNase-free water.
-
Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free tube, combine 1 µg of total RNA, random primers, dNTPs, reverse transcriptase enzyme, and reaction buffer, as specified by the kit manufacturer.
-
Incubation: Place the tubes in a thermal cycler and run the program recommended by the manufacturer (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
Storage: The resulting cDNA can be stored at -20°C until use.
Protocol 4: Quantitative Real-Time PCR (qPCR)
-
Reaction Mix: Prepare the qPCR reaction mix in a new tube by combining SYBR® Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template (e.g., 2 µL), and RNase-free water.
-
Plate Setup: Pipette the reaction mix into a 96-well qPCR plate. Include triplicate reactions for each sample and no-template controls (NTCs) for each primer set.
-
qPCR Run: Run the plate in a real-time PCR instrument using a standard thermal cycling program:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Protocol 5: Data Analysis (Relative Quantification)
The 2-ΔΔCT (Livak) method is used for relative quantification of gene expression.[6][7][11]
-
Normalization to Housekeeping Gene (ΔCT):
-
For each sample (treated and control), calculate the ΔCT by subtracting the average CT of the housekeeping gene from the average CT of the target gene.
-
ΔCT = CT (Target Gene) - CT (Housekeeping Gene)
-
-
Normalization to Control Group (ΔΔCT):
-
Calculate the ΔΔCT by subtracting the average ΔCT of the control group from the ΔCT of each treated sample.
-
ΔΔCT = ΔCT (Treated Sample) - ΔCT (Control Sample)
-
-
Fold Change Calculation:
-
Calculate the fold change in gene expression as 2-ΔΔCT.
-
Results and Data Presentation
The following tables present representative data based on published effects of this compound on the expression of genes involved in uterine contractility and inflammation.[12][13][14] These values are illustrative and will vary based on the cell type, this compound concentration, and treatment duration.
Table 1: this compound-Induced Changes in Gene Expression in Myometrial Cells
| Gene Symbol | Gene Name | Function | Fold Change (vs. Control) | P-value |
|---|---|---|---|---|
| PTGER3 | Prostaglandin E Receptor 3 | Uterine Contraction | 2.5 ↑ | <0.05 |
| CX43 (GJA1) | Connexin 43 | Cell-cell communication | 3.1 ↑ | <0.05 |
| IL8 | Interleukin 8 | Pro-inflammatory Cytokine | 4.2 ↑ | <0.01 |
| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | Inflammation, Prostaglandin synthesis | 2.8 ↑ | <0.05 |
| NOTCH1 | Notch Receptor 1 | Cell differentiation, signaling | 1.8 ↑ | <0.05 |
Data are hypothetical and for illustrative purposes. Statistical significance is typically set at p < 0.05.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No amplification or high CT values | Poor RNA quality/quantity; Inefficient reverse transcription; qPCR inhibitor presence; Primer issues. | Verify RNA integrity; Use a fresh RT kit; Dilute cDNA template; Redesign or validate primers. |
| Non-specific amplification (multiple peaks in melt curve) | Primer dimers; Non-specific primer binding. | Optimize annealing temperature; Redesign primers to be more specific. |
| High variability between replicates | Pipetting errors; Poor mixing of reagents; Inconsistent sample quality. | Use calibrated pipettes; Ensure thorough mixing; Standardize sample preparation protocols. |
Conclusion
This application note provides a detailed framework for quantifying this compound-induced gene expression changes using qPCR. By following these protocols, researchers can obtain reliable and reproducible data to better understand the molecular mechanisms underlying this compound's therapeutic effects. Accurate quantification of gene expression is a critical step in drug development and molecular biology research, providing valuable insights into drug efficacy and safety profiles.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tataa.com [tataa.com]
- 5. gene-quantification.de [gene-quantification.de]
- 6. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. toptipbio.com [toptipbio.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 12. This compound-Induced Modification of the Notch Signaling Pathway in the Human Cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound modulates the gene expression prostaglandin E2 and oxidative stress markers in myometrial cells [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Misoprostol to Induce Labor in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 (PGE1) analog, is a potent uterotonic agent widely used in clinical practice for labor induction, cervical ripening, and the prevention of postpartum hemorrhage.[1][2][3] Its stability at room temperature, low cost, and multiple routes of administration make it a valuable tool in obstetrics.[1][3] In the preclinical setting, rodent models, particularly rats and mice, are crucial for investigating the mechanisms of parturition and for the initial efficacy and safety testing of novel uterotonics. This document provides detailed application notes and protocols for the use of this compound to induce labor in these preclinical models.
This compound exerts its effects by binding to prostaglandin E receptors (EP) on myometrial cells, initiating a signaling cascade that leads to uterine contractions.[1][4] Upon administration, it is rapidly metabolized to its active form, this compound acid.[4] The pharmacokinetic profile of this compound acid varies depending on the route of administration, influencing the onset and duration of uterine activity.[1][5]
Signaling Pathway of this compound in Myometrial Cells
This compound, a synthetic analog of Prostaglandin E1, initiates uterine contractions by activating specific G-protein coupled receptors on the surface of myometrial smooth muscle cells. It primarily interacts with the Prostaglandin E2 receptor subtypes EP2, EP3, and EP4. The binding of this compound, particularly to the EP3 receptor, triggers a downstream signaling cascade.
This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, the intracellular calcium store, causing the release of calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a critical step for the activation of calmodulin. The calcium-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains. This phosphorylation enables the interaction between actin and myosin filaments, leading to myometrial cell contraction and the generation of uterine force.
References
- 1. This compound.org [this compound.org]
- 2. This compound for Cervical Ripening and Induction of Labour: A Review of Clinical Effectiveness, Cost-Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. obgyn.utoronto.ca [obgyn.utoronto.ca]
- 4. Metabolism and pharmacokinetic studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of different routes of administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Misoprostol in Gastrointestinal Cytoprotection Research
Introduction
Misoprostol (B33685), a synthetic analogue of prostaglandin (B15479496) E1 (PGE1), is a potent agent in the field of gastrointestinal (GI) research and drug development.[1][2] Its primary FDA-approved indication is the prevention of gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[1] NSAIDs contribute to gastroduodenal damage by inhibiting the production of mucosal prostaglandins, which are essential for maintaining the integrity of the gastric lining.[3] this compound effectively counteracts this by acting as a prostaglandin replacement, thereby exerting its protective effects.[4][5] These application notes provide a comprehensive overview of this compound's mechanism, quantitative efficacy data from key studies, and detailed protocols for its application in preclinical gastrointestinal cytoprotection research.
Mechanism of Action
This compound's cytoprotective effects are multifaceted, involving both the inhibition of gastric acid secretion and the direct enhancement of mucosal defense mechanisms.[2][6][7]
-
Acid Inhibition : this compound directly stimulates prostaglandin E1 receptors on parietal cells within the stomach.[1] This action inhibits both basal and stimulated gastric acid secretion, reducing the aggressive luminal factor responsible for mucosal damage.[1][7]
-
Mucosal Defense Enhancement : Beyond its antisecretory effects, this compound strengthens the mucosal barrier.[7] It achieves this by stimulating the secretion of protective mucus and bicarbonate, increasing mucosal blood flow, and promoting the regeneration of surface epithelial cells.[1][2][3] This direct protective action is considered its primary "cytoprotective" property, which can occur at doses lower than those required for significant acid inhibition.[7][8]
Data Presentation: Efficacy of this compound in Clinical Studies
The following tables summarize quantitative data from key clinical trials evaluating this compound's cytoprotective efficacy against damage induced by NSAIDs and ethanol.
Table 1: this compound Efficacy in Preventing Aspirin-Induced Gastroduodenal Injury
| Study Cohort & Damaging Agent | This compound Dose | Placebo Group Outcome | This compound Group Outcome | Key Finding |
| Healthy Subjects; Aspirin (B1665792) (975 mg q.i.d. for 1 week)[9] | 50, 100, or 200 µg q.i.d. | 43% developed gastric ulcers; 13% developed duodenal ulcers | 1% developed gastric ulcers (any dose); 0% developed duodenal ulcers (100 & 200 µg doses) | This compound significantly protects against acute ulceration from high-dose aspirin.[9] |
| Healthy Subjects; Aspirin (975 mg q.i.d. for 6 days)[10] | 200 µg b.i.d. or 200 µg q.i.d. | High mucosal injury score | Significantly less gastric and duodenal injury (p < 0.007) for both this compound groups | The 200 µg b.i.d. dose retained mucosal protective activity statistically indistinguishable from the q.i.d. dose but with fewer side effects.[10] |
| Healthy Subjects; Aspirin (975 mg q.i.d.)[8] | 25 µg q.i.d. | N/A (Compared to baseline) | Significantly inhibited aspirin-induced fecal blood loss | Cytoprotection is observed even at sub-therapeutic doses for acid secretion.[8] |
| Healthy Subjects; Aspirin (1296 mg, single dose)[11] | 200 µg (5 doses over 24h) | 3% of subjects protected | 67% of subjects protected | Pre-treatment with this compound significantly protects the gastric mucosa from a single high dose of aspirin.[11] |
Table 2: this compound Efficacy in Preventing Ethanol-Induced Gastric Injury
| Study Cohort & Damaging Agent | Treatment | Mean Endoscopic Score (± SD) at 30 min | Key Finding |
| Healthy Male Subjects; 80% Ethanol Solution[12] | Placebo | 5.5 ± 0.9 | This compound provides significant cytoprotection against ethanol-induced damage, superior to the H2 antagonist cimetidine.[12] |
| Cimetidine (300 mg) | 4.5 ± 1.7 | ||
| This compound (200 µg) | 1.0 ± 1.7 |
Experimental Protocols
This section provides a detailed methodology for a standard preclinical animal model used to evaluate the gastrointestinal cytoprotective effects of this compound.
Protocol 1: NSAID (Indomethacin)-Induced Gastric Injury Model in Rats
This protocol is a common and reliable method for assessing the efficacy of gastroprotective agents against NSAID-induced damage.
1. Animals and Acclimatization:
-
Species/Strain: Male Wistar or Sprague-Dawley rats (180-220g).
-
Housing: House animals in standard cages with a 12-hour light/dark cycle.
-
Diet: Provide standard laboratory chow and water ad libitum.
-
Acclimatization: Allow a minimum of 7 days for acclimatization to the laboratory environment before experimentation.
2. Experimental Procedure:
-
Fasting: Fast the rats for 18-24 hours prior to the experiment to empty the stomach, with free access to water.[13]
-
Grouping: Randomly divide animals into experimental groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 1% Carboxymethyl cellulose, CMC).
-
Group II: NSAID Control (Indomethacin).
-
Group III: Positive Control (e.g., Omeprazole).
-
Group IV-VI: Test Groups (this compound at various doses, e.g., 50, 100, 200 µg/kg).
-
-
Dosing:
-
Administer this compound or vehicle orally (p.o.) to the respective groups.
-
One hour after treatment, administer Indomethacin (e.g., 30 mg/kg, p.o.) to all groups except the Vehicle Control to induce gastric ulcers.[13]
-
-
Sacrifice: Four hours after Indomethacin administration, euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
3. Assessment of Gastric Lesions:
-
Stomach Excision: Immediately excise the stomach and open it along the greater curvature.[13]
-
Macroscopic Evaluation (Ulcer Index):
-
Gently rinse the stomach with saline to remove gastric contents.
-
Pin the stomach flat on a board for examination.[13]
-
Measure the length (mm) of each hemorrhagic lesion in the glandular portion of the stomach under a magnifying lens.
-
Calculate the Ulcer Index (UI) for each stomach by summing the lengths of all lesions.[13]
-
Calculate the percentage of protection for treated groups relative to the NSAID control group:
-
% Protection = [(UI_control - UI_treated) / UI_control] x 100
-
-
-
Histopathology:
-
Collect a section of the gastric tissue and fix it in 10% buffered formalin.
-
Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) for microscopic evaluation of mucosal damage, edema, and inflammatory cell infiltration.[13]
-
4. Biochemical Assays:
-
Tissue Preparation: Homogenize a pre-weighed portion of the gastric tissue in an appropriate buffer and centrifuge to obtain the supernatant for analysis.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in the supernatant as an indicator of neutrophil infiltration into the gastric mucosa.[13]
-
Malondialdehyde (MDA) Levels: Assess MDA levels as a marker of lipid peroxidation and oxidative stress.[13]
-
Antioxidant Enzyme Levels: Measure levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH) to evaluate the antioxidant status of the gastric mucosa.[13]
-
Prostaglandin E2 (PGE2) Levels: Use an ELISA kit to measure PGE2 levels to confirm the inhibition of cyclooxygenase (COX) enzymes by the NSAID and assess the effect of the test compound.[13]
This compound serves as a critical tool in gastrointestinal research, both as a therapeutic agent and as a reference compound in the development of new cytoprotective drugs. Its well-documented efficacy in preventing NSAID- and ethanol-induced mucosal injury provides a robust benchmark for comparison.[2][9][12] The protocols detailed in these notes offer a standardized framework for researchers to investigate the mechanisms of gastric injury and to screen novel compounds for their gastroprotective potential, leveraging this compound as a positive control to validate experimental models.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overview of the mucosal protective effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoprotection with this compound: use in the treatment and prevention of ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. drugs.com [drugs.com]
- 6. This compound (Cytotec): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. This compound preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastrointestinal cytoprotective effects of this compound. Clinical efficacy overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces gastroduodenal injury from one week of aspirin: an endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A double-blind, placebo-controlled, 6-day evaluation of two doses of this compound in gastroduodenal mucosal protection against damage from aspirin and effect on bowel habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastric protection by this compound against 1300 mg of aspirin. An endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytoprotection by a synthetic prostaglandin against ethanol-induced gastric mucosal damage. A double-blind endoscopic study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Misoprostol: A Versatile Tool for Interrogating Prostaglandin Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1 (PGE1), serves as a potent and selective tool for investigating the complex signaling cascades initiated by prostaglandin E2 (PGE2). Its ability to preferentially activate specific E-type prostanoid (EP) receptors allows for the targeted study of downstream pathways, making it an invaluable asset in cellular biology and drug discovery. These application notes provide a comprehensive overview of this compound's utility in elucidating prostaglandin signaling, complete with quantitative data, detailed experimental protocols, and visual pathway diagrams.
Data Presentation: Quantitative Profile of this compound
The following table summarizes the key quantitative parameters of this compound, facilitating the design of targeted experiments.
| Parameter | Receptor Subtype | Value | Cell Type/System | Reference |
| Binding Affinity (Ki) | EP1 | 120 nM | Cloned mouse receptors | [1](--INVALID-LINK--) |
| EP2 | 34 nM | PGE2 Receptors | (--INVALID-LINK--) | |
| EP3 | 7.9 nM | PGE2 Receptors | (--INVALID-LINK--) | |
| EP3 | 124 nM | Hamster Uterus Homogenates | [2](--INVALID-LINK--) | |
| EP4 | 23 nM | PGE2 Receptors | (--INVALID-LINK--) | |
| Functional Activity | Inhibition of TNF-α production | Reduced by 29% | Human Subjects (in vivo) | [3](--INVALID-LINK--) |
| Increase in IL-10 production | Increased by 79% | Human Subjects (in vivo) | [3](--INVALID-LINK--) |
Prostaglandin Signaling Pathways Modulated by this compound
This compound primarily exerts its effects through the activation of EP receptors, which are G-protein coupled receptors (GPCRs). The differential coupling of these receptors to various G-proteins dictates the downstream cellular response.
-
EP2 and EP4 Receptors (Gs-coupled): Activation of these receptors by this compound leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of target genes, including an increase in the anti-inflammatory cytokine IL-10.[3][4]
-
EP3 Receptor (Gi-coupled): In contrast, the EP3 receptor is coupled to an inhibitory G-protein (Gi).[5] Activation of EP3 by this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway is notably involved in the inhibition of gastric acid secretion.[6] The EP3 receptor can also couple to other G-proteins, leading to diverse cellular responses.
The following diagrams illustrate these key signaling pathways.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound on prostaglandin signaling pathways.
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure changes in intracellular cAMP levels in response to this compound treatment in a cell line expressing the EP receptor of interest (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably or transiently expressing the target EP receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Adenylyl cyclase activator (e.g., Forskolin, for Gi-coupled receptor studies)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing the target EP receptor into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Pre-treatment: Carefully remove the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 15-30 minutes at 37°C.
-
Stimulation:
-
For Gs-coupled receptors (EP2, EP4): Add varying concentrations of this compound to the wells.
-
For Gi-coupled receptors (EP3): Add varying concentrations of this compound along with a fixed concentration of an adenylyl cyclase activator (e.g., 10 µM Forskolin) to induce a measurable level of cAMP to be inhibited.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Use a non-linear regression model to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors).
Protocol 2: Western Blot Analysis of CREB Phosphorylation
This protocol details the detection of phosphorylated CREB (pCREB) in cell lysates following this compound treatment as an indicator of PKA activation downstream of Gs-coupled EP receptors.
Materials:
-
Cells expressing Gs-coupled EP receptors (e.g., RAW 264.7 macrophages)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector)
Experimental Workflow:
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of this compound for an appropriate time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibody against pCREB (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total CREB for normalization.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pCREB signal to the total CREB signal.
Protocol 3: Analysis of Cytokine Gene Expression by RT-qPCR
This protocol allows for the quantification of changes in the mRNA levels of target cytokines (e.g., TNF-α and IL-10) in response to this compound treatment.
Materials:
-
Immune cells (e.g., primary human PBMCs or RAW 264.7 macrophages)
-
This compound
-
LPS (lipopolysaccharide) for stimulating inflammatory response
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., TNF-α, IL-10) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Experimental Workflow:
References
- 1. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of this compound bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound modulates cytokine expression through a cAMP pathway: Potential therapeutic implication for liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound modulates cytokine expression through a cAMP Pathway: potential therapeutic implication for liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: In Vitro Models for Assessing Misoprostol's Effect on Cell Viability
Introduction
Misoprostol is a synthetic analogue of prostaglandin (B15479496) E1 (PGE1), a lipid compound with diverse physiological functions. It is clinically used for its cytoprotective effects on the gastric mucosa and as a potent uterine stimulant. This compound exerts its effects by binding to and activating prostaglandin E2 (PGE2) receptors, primarily the EP2, EP3, and EP4 subtypes. This interaction triggers downstream intracellular signaling cascades, most notably the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Given its role in fundamental cellular processes, researchers are increasingly investigating this compound's impact on cell viability, proliferation, and apoptosis in various in vitro models, particularly in the context of cancer research and toxicology.
Mechanism of Action and Cellular Effects
This compound's primary mechanism of action involves mimicking natural prostaglandins (B1171923) by binding to EP receptors. The specific cellular response depends on the receptor subtype expressed in the target tissue. Activation of EP2 and EP4 receptors typically leads to increased intracellular cAMP levels, which can modulate processes like cell proliferation and apoptosis. Conversely, EP3 receptor activation can have varied effects, including the inhibition of cAMP production.
Studies have shown that this compound can have multifaceted effects on cell viability. For instance, it has demonstrated an inhibitory effect on the early tumor growth of some colonic cancers in vivo. Furthermore, this compound has been observed to induce apoptosis and decrease levels of the anti-apoptotic protein Caspase-3 in certain experimental models. These findings suggest that this compound's utility may extend beyond its current clinical applications, warranting further investigation into its effects on cell survival and death pathways.
Data Presentation
Standardized 50% inhibitory concentration (IC50) values for this compound are not widely reported across a broad range of cell lines in the public literature. The cytotoxic or cytostatic effect of this compound is highly dependent on the cell type, expression of EP receptors, and the specific experimental conditions (e.g., exposure time, cell density). Therefore, it is crucial for researchers to empirically determine the dose-response relationship for their specific cell line of interest.
The following table provides a template for presenting data from a cell viability experiment, such as an MTT assay, to characterize the dose-dependent effect of this compound.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | % Inhibition (Mean ± SD) |
| Example: Colon Cancer Cell Line (e.g., HCT116) | 0 (Vehicle Control) | 48 | 100 ± 4.5 | 0 |
| 10 | 48 | 92 ± 5.1 | 8 ± 5.1 | |
| 50 | 48 | 75 ± 6.2 | 25 ± 6.2 | |
| 100 | 48 | 58 ± 4.8 | 42 ± 4.8 | |
| 250 | 48 | 35 ± 5.5 | 65 ± 5.5 | |
| 500 | 48 | 21 ± 3.9 | 79 ± 3.9 | |
| Example: Breast Cancer Cell Line (e.g., MCF-7) | 0 (Vehicle Control) | 48 | 100 ± 5.0 | 0 |
| 10 | 48 | 98 ± 4.7 | 2 ± 4.7 | |
| 50 | 48 | 88 ± 5.3 | 12 ± 5.3 | |
| 100 | 48 | 71 ± 6.0 | 29 ± 6.0 | |
| 250 | 48 | 52 ± 5.8 | 48 ± 5.8 | |
| 500 | 48 | 39 ± 4.2 | 61 ± 4.2 |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway activated by this compound and a typical experimental workflow for assessing its effect on cell viability using an MTT assay.
Caption: this compound signaling via the EP2/EP4 receptor-cAMP pathway.
Caption: General experimental workflow for an MTT cell viability assay.
Experimental Protocols
Protocol 1: Assessment of Cell Viability via MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cellular metabolic activity as an indicator of cell viability following treatment with this compound. Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the quantity of which is directly proportional to the number of viable cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS), protected from light
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and count the cells. c. Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control and blank (medium only). e. Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your stock solution to achieve the desired final concentrations. b. Prepare a vehicle control solution containing the same concentration of solvent (e.g., DMSO) as the highest this compound concentration. c. Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). b. Return the plate to the incubator for 2-4 hours. Observe for the formation of purple formazan crystals. c. After the MTT incubation, add 100 µL of the solubilization solution to each well. d. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired. b. Subtract the average absorbance of the blank wells (medium only) from all other readings. c. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 d. Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve. e. Use non-linear regression analysis to calculate the IC50 value from the curve.
Protocol 2: Assessment of Apoptosis via Annexin V Staining
This protocol describes a method to detect and quantify apoptosis using Annexin V staining followed by flow cytometry. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. A viability dye, such as Propidium Iodide (PI) or 7-AAD, is used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and vehicle control
-
6-well plates
-
PBS, sterile
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will not exceed 90% confluency by the end of the experiment. Allow them to attach overnight. b. Treat cells with the desired concentrations of this compound or vehicle control for the chosen duration (e.g., 24 hours). c. Include a positive control for apoptosis (e.g., treatment with staurosporine (B1682477) or etoposide).
-
Cell Harvesting: a. Adherent Cells: Aspirate the culture medium (which contains floating dead cells) and save it. Wash the attached cells with PBS. Trypsinize the cells, combine them with the saved medium, and centrifuge at 300 x g for 5 minutes. b. Suspension Cells: Directly collect the cells by centrifugation at 300 x g for 5 minutes. c. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. d. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark. e. After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Set up compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and positive control samples. c. Acquire data for at least 10,000 events per sample. d. Create a quadrant plot with FITC (Annexin V) on the x-axis and PI on the y-axis. e. Quantify the percentage of cells in each quadrant:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
Establishing an Animal Model of Misoprostol-Induced Side Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 (PGE1) analog, is a widely used medication for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers, as well as for various obstetrical and gynecological applications, including labor induction and termination of pregnancy.[1][2] Despite its therapeutic benefits, this compound administration is associated with a range of side effects, primarily gastrointestinal disturbances, uterine contractions, and fever.[3][4] Understanding the mechanisms underlying these side effects and developing strategies to mitigate them is crucial for improving patient tolerance and safety. This document provides detailed application notes and protocols for establishing animal models to study the common side effects of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating prostaglandin E2 (PGE2) receptors, specifically the EP receptor subtypes EP1, EP2, EP3, and EP4.[5][6] The differential expression of these receptors in various tissues and their coupling to distinct intracellular signaling pathways mediate both the therapeutic actions and the side effects of this compound.
-
EP1 Receptor: Primarily coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway, contributing to smooth muscle contraction.[5][7]
-
EP2 and EP4 Receptors: These receptors are coupled to Gs proteins and activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is generally associated with smooth muscle relaxation and anti-inflammatory effects.[6]
-
EP3 Receptor: This receptor can couple to Gi proteins, inhibiting adenylyl cyclase and decreasing cAMP levels, or to Gq, increasing intracellular calcium. Its activation is often linked to uterine contractions.[5][8]
The following diagram illustrates the primary signaling pathways activated by this compound binding to EP receptors.
I. Gastrointestinal Side Effects: Diarrhea Model in Rats
Gastrointestinal side effects, particularly diarrhea and abdominal pain, are the most commonly reported adverse effects of this compound.[4] The following protocol outlines a method for establishing a rat model of this compound-induced diarrhea.
Experimental Protocol
Objective: To induce and quantify diarrhea in rats following oral administration of this compound.
Animals: Male Sprague-Dawley rats (200-250 g).
Materials:
-
This compound tablets
-
Vehicle (e.g., 0.9% saline or distilled water)
-
Oral gavage needles
-
Metabolic cages
-
Filter paper
-
Analytical balance
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization to the environment and handling. Provide free access to standard chow and water.
-
Fasting: Withhold food for 12 hours before this compound administration to ensure an empty stomach, while allowing free access to water.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.
-
Administration: Administer this compound or vehicle (control group) orally via gavage.
-
Observation: Place a pre-weighed sheet of filter paper beneath each metabolic cage. Observe the animals for the onset, frequency, and consistency of fecal output for a period of 4-6 hours post-administration.
-
Quantification of Diarrhea:
-
At the end of the observation period, remove and weigh the filter paper containing the feces.
-
The difference in weight represents the total fecal output.
-
Diarrhea can be scored based on the consistency of the feces (e.g., 0 = normal pellets, 1 = soft-formed stools, 2 = semi-liquid stools, 3 = liquid stools).
-
The percentage of animals exhibiting diarrhea in each group can also be calculated.
-
Data Presentation
| Dose of this compound (µg/kg, p.o.) | Total Fecal Output (g) (Mean ± SEM) | Diarrhea Score (Mean ± SEM) | Incidence of Diarrhea (%) |
| Vehicle (Control) | Insert Data | Insert Data | Insert Data |
| 100 | Insert Data | Insert Data | Insert Data |
| 200 | Insert Data | Insert Data | Insert Data |
| 400 | Insert Data | Insert Data | Insert Data |
Note: The above table is a template. Actual data should be collected and statistically analyzed. A study in rats showed that oral this compound at doses of 50 and 100 µg/kg delayed gastric emptying.[9] Another study in pigs indicated that mild diarrhea was observed in most animals receiving this compound treatments during fasting.[10]
II. Uterine Contractions Model in Mice
This compound is a potent stimulator of uterine contractions, a property utilized in obstetrics but also a significant side effect.[11] The following protocol describes a method for measuring this compound-induced uterine contractions in mice.
Experimental Protocol
Objective: To measure changes in intrauterine pressure in response to this compound administration in mice.
Animals: Pregnant or non-pregnant female mice (e.g., C57BL/6).
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Anesthesia (e.g., isoflurane)
-
Intrauterine pressure catheter (IUPC)
-
Pressure transducer and recording system
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a supine position.
-
Catheter Insertion: Gently insert the IUPC transcervically into the uterine horn.
-
Baseline Recording: Allow the animal to stabilize and record baseline intrauterine pressure for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.).
-
Data Acquisition: Continuously record the intrauterine pressure for a defined period (e.g., 2-4 hours) after drug administration.
-
Data Analysis: Analyze the recordings to determine the frequency, amplitude, and duration of uterine contractions. The total uterine activity can be calculated in Montevideo Units (MU), which is the product of the average contraction intensity (in mmHg) and the number of contractions in 10 minutes.
Data Presentation
| Treatment | Dose | Route | Time to Onset of Contractions (min) (Mean ± SEM) | Peak Uterine Activity (MU) (Mean ± SEM) |
| Vehicle (Control) | - | i.p. | - | Insert Data |
| This compound | 200 µg/kg | i.p. | Insert Data | Insert Data |
| This compound | 400 µg/kg | i.p. | Insert Data | Insert Data |
Note: The above table is a template. Actual data should be collected and statistically analyzed. Studies in humans have shown that oral and sublingual administration of this compound leads to a rapid increase in uterine tonus, while vaginal administration results in a more sustained development of regular contractions.[12][13][14][15]
III. Fever Model in Rabbits (Pyrogen Test)
Fever is a known side effect of this compound, particularly at higher doses.[16] The rabbit pyrogen test is a standardized method to assess the pyrogenic potential of substances.
Experimental Protocol
Objective: To determine the pyrogenic (fever-inducing) effect of this compound in rabbits.
Animals: Healthy, mature rabbits (weighing not less than 1.5 kg).
Materials:
-
This compound
-
Pyrogen-free saline for injection
-
Clinical rectal thermometer or electronic temperature probe
-
Rabbit restrainers
Procedure:
-
Animal Selection and Housing: Use healthy rabbits that have been housed individually in a quiet, temperature-controlled environment (20 ± 3°C) for at least one week.
-
Baseline Temperature: Withhold food from the rabbits for 12 hours before the test. Record the baseline rectal temperature of each rabbit at 30-minute intervals for 90 minutes prior to injection. The temperatures should not vary by more than 0.2°C. Rabbits with a baseline temperature above 39.8°C should be excluded.
-
Drug Preparation: Dissolve this compound in pyrogen-free saline to the desired concentrations.
-
Administration: Warm the this compound solution to approximately 37°C and inject it slowly into the marginal ear vein of the rabbit (volume not to exceed 10 ml/kg).
-
Temperature Monitoring: Record the rectal temperature of each rabbit at 30-minute intervals for at least 3 hours after the injection.
-
Interpretation of Results: The test is considered positive if one rabbit shows a temperature rise of 0.6°C or more, or if the sum of the temperature rises of the three rabbits exceeds 1.4°C.[17][18]
Data Presentation
| Dose of this compound (µg/kg, i.v.) | Number of Rabbits | Mean Maximum Temperature Rise (°C) (± SEM) | Number of Rabbits with >0.6°C Rise |
| Vehicle (Control) | 3 | Insert Data | Insert Data |
| 50 | 3 | Insert Data | Insert Data |
| 100 | 3 | Insert Data | Insert Data |
| 200 | 3 | Insert Data | Insert Data |
Note: The above table is a template. Actual data should be collected and statistically analyzed. Human studies have shown a dose-dependent and route-dependent incidence of this compound-induced fever.[16]
Conclusion
The animal models and protocols described in this document provide a framework for investigating the common side effects of this compound. By systematically studying these adverse effects in preclinical models, researchers and drug development professionals can gain valuable insights into their underlying mechanisms, identify potential therapeutic targets to mitigate them, and ultimately develop safer and more effective prostaglandin-based therapies. Careful adherence to these detailed protocols will ensure the generation of robust and reproducible data, contributing to a better understanding of this compound's pharmacological profile.
References
- 1. This compound preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of this compound clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound oral tablet side effects: How to manage them [medicalnewstoday.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-inhibited rat gastric emptying is independent of gastric inhibitory polypeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic effects of this compound in combination with the NSAID, diclofenac, on gastrointestinal tract of pigs. Relation to diarrheagenic activity, leukocyte infiltration, and mucosal leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound.org [this compound.org]
- 12. Effects of this compound on uterine contractility following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on uterine contractility following mifepristone and various routes of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison between oral and vaginal administration of this compound on uterine contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-Induced Fever and Unnecessary Antibiotic Prescribing: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrogen Test and Its Determination Using Rabbits | Pharmaguideline [pharmaguideline.com]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Application Notes and Protocols: Radioligand Binding Assay for Misoprostol and EP Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685), a synthetic analogue of prostaglandin (B15479496) E1 (PGE1), is a widely used therapeutic agent with a primary indication for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers. Its mechanism of action involves the activation of prostaglandin E2 (PGE2) receptors, specifically the EP receptor subtypes. Understanding the binding characteristics of this compound to these receptors is crucial for elucidating its pharmacological profile and for the development of more selective therapeutic agents. This document provides a detailed protocol for conducting radioligand binding assays to characterize the interaction of this compound with the human EP2, EP3, and EP4 receptors.
Prostaglandin E2 exerts its diverse physiological and pathological effects through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. This compound is known to bind to the EP2, EP3, and EP4 receptor subtypes. These receptors are coupled to different intracellular signaling cascades, leading to a range of cellular responses.
EP Receptor Signaling Pathways
The activation of EP receptors by agonists such as this compound initiates distinct downstream signaling cascades. The EP2 and EP4 receptors are coupled to Gs proteins, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Conversely, the EP3 receptor is coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP. The EP1 receptor, which does not bind this compound, is coupled to Gq proteins, activating phospholipase C and leading to an increase in intracellular calcium.
Quantitative Data Summary
The following tables summarize the binding affinities of this compound and the commonly used radioligand, [³H]-PGE2, for the human EP2, EP3, and EP4 receptors. These values are essential for designing and interpreting radioligand binding experiments.
Table 1: Binding Affinity (Ki) of this compound for Human EP Receptors
| Receptor Subtype | Ki (nM) | Reference |
| EP2 | 34 | [1] |
| EP3 | 7.9 | [1] |
| EP4 | 23 | [1] |
Table 2: Binding Parameters of [³H]-PGE2 for Human EP Receptors
| Receptor Subtype | Radioligand | Kd (nM) | Bmax (pmol/mg protein) | Cell Line | Reference |
| EP2 | [³H]-PGE2 | Note 1 | Note 1 | HEK293 | - |
| EP3 (isoform I) | [³H]-PGE2 | Note 2 | 0.71 | CHO-K1 | [2] |
| EP3 (isoform II) | [³H]-PGE2 | Note 2 | 1.47 | CHO-K1 | [2] |
| EP3 (isoform IV) | [³H]-PGE2 | Note 2 | 1.59 | CHO-K1 | [2] |
| EP4 | [³H]-PGE2 | 0.72 ± 0.12 | 6.21 ± 0.84 | HEK-293 | [3] |
Note 1: Specific Kd and Bmax values for [³H]-PGE2 binding to human EP2 receptors should be determined experimentally through saturation binding analysis for the specific cell line and membrane preparation being used. Note 2: While Bmax values are reported for different EP3 isoforms, the corresponding Kd values were not provided in the same study. It is recommended to perform saturation binding experiments to determine the Kd for the specific isoform and experimental system.
Experimental Protocols
I. Membrane Preparation from Cells Expressing Recombinant EP Receptors
This protocol describes the preparation of cell membranes from cultured cells (e.g., HEK293 or CHO cells) stably or transiently expressing one of the human EP receptor subtypes (EP2, EP3, or EP4).
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis/Homogenization Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Sucrose Buffer (50 mM Tris-HCl, 5 mM EDTA, 10% (w/v) sucrose, pH 7.4) with protease inhibitors
-
Cell scrapers
-
Dounce homogenizer or equivalent
-
High-speed refrigerated centrifuge
-
BCA or Bradford protein assay kit
Procedure:
-
Culture cells expressing the target EP receptor to confluency.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold Lysis/Homogenization Buffer.
-
Homogenize the cell suspension with 10-15 strokes in a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis/Homogenization Buffer.
-
Repeat the centrifugation at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
II. Competition Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific EP receptor subtype by measuring its ability to compete with a fixed concentration of the radioligand [³H]-PGE2.
Materials:
-
Membrane preparation expressing the target EP receptor (EP2, EP3, or EP4)
-
[³H]-PGE2 (tritiated prostaglandin E2)
-
This compound
-
Unlabeled PGE2 (for determination of non-specific binding)
-
Binding Buffer (e.g., 10 mM MES, 1 mM EDTA, 10 mM MnCl₂, pH 6.0 for EP4; buffer optimization may be required for EP2 and EP3)[3]
-
Wash Buffer (e.g., 10 mM MES, 1 mM EDTA, pH 6.0)[3]
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Vacuum filtration manifold (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):
-
Total Binding: 50 µL Binding Buffer, 50 µL [³H]-PGE2 (at a concentration near its Kd), and 100 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL unlabeled PGE2 (at a high concentration, e.g., 10 µM), 50 µL [³H]-PGE2, and 100 µL membrane preparation.
-
Competition: 50 µL of each this compound dilution, 50 µL [³H]-PGE2, and 100 µL membrane preparation.
-
-
Incubate the plate at room temperature (or a specified optimal temperature) for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE2).
-
Calculate the inhibitor constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of [³H]-PGE2 used in the assay and Kd is the equilibrium dissociation constant of [³H]-PGE2 for the receptor.
-
III. Saturation Radioligand Binding Assay
This protocol is used to determine the equilibrium dissociation constant (Kd) of [³H]-PGE2 and the maximum number of binding sites (Bmax) for a specific EP receptor subtype.
Procedure:
-
In a 96-well plate, set up reactions in triplicate with increasing concentrations of [³H]-PGE2 (e.g., 0.1 to 20 nM).
-
For each concentration of [³H]-PGE2, prepare two sets of tubes:
-
Total Binding: Contains only the membrane preparation and the respective concentration of [³H]-PGE2.
-
Non-specific Binding (NSB): Contains the membrane preparation, the respective concentration of [³H]-PGE2, and a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
-
Follow steps 3-7 from the Competition Radioligand Binding Assay protocol.
Data Analysis:
-
Calculate the specific binding at each concentration of [³H]-PGE2: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the specific binding (in fmol/mg protein) as a function of the [³H]-PGE2 concentration.
-
Fit the data using a non-linear regression model (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Alternatively, the data can be transformed using a Scatchard plot (Bound/Free vs. Bound) to determine Kd (the negative reciprocal of the slope) and Bmax (the x-intercept).
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the interaction of this compound with EP receptor subtypes. Adherence to these detailed methodologies will enable the accurate determination of binding affinities and receptor characteristics, contributing to a deeper understanding of this compound's pharmacology and facilitating the development of novel therapeutics targeting the prostaglandin signaling pathway. It is important to note that optimization of assay conditions, such as buffer composition, incubation time, and temperature, may be necessary for specific cell systems and receptor subtypes to ensure robust and reproducible results.
References
- 1. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro response of prostaglandin E2 receptor (EP3) in the term pregnant rat uterus and cervix to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Functional Effect of Misoprostol Using In Vitro cAMP Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is a widely used therapeutic agent with a range of physiological effects, including cytoprotection of the gastric mucosa and induction of uterine contractions. Its mechanism of action is primarily mediated through its interaction with E-prostanoid (EP) receptors, which are G-protein coupled receptors (GPCRs). Understanding the functional consequences of this compound's binding to these receptors is crucial for drug development and elucidating its therapeutic and off-target effects.
This document provides detailed application notes and protocols for measuring the functional effect of this compound by quantifying changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in vitro. This compound interacts with multiple EP receptor subtypes, primarily EP2, EP3, and EP4, which are coupled to different G-proteins and have opposing effects on the adenylyl cyclase/cAMP signaling pathway. Activation of EP2 and EP4 receptors, which are coupled to the stimulatory G-protein (Gs), leads to an increase in intracellular cAMP.[1][2] Conversely, activation of the EP3 receptor, which can be coupled to the inhibitory G-protein (Gi), results in a decrease in adenylyl cyclase activity and a subsequent reduction in intracellular cAMP levels.[1][2]
Principle of the Assay
The functional effect of this compound on EP receptors can be quantified by measuring the resulting changes in intracellular cAMP concentration. This is typically achieved using competitive immunoassays, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay. In these assays, free cAMP in a cell lysate sample competes with a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites. The detected signal is inversely proportional to the concentration of cAMP in the sample.
Data Presentation
The following tables summarize the binding affinities and functional potencies of this compound for different EP receptor subtypes. This data is essential for interpreting the results of cAMP assays and understanding the receptor-specific effects of this compound.
Table 1: Binding Affinity (Ki) of this compound for Human EP Receptors
| Receptor Subtype | Cell Line | Radioligand | Ki (nM) | Reference |
| EP2 | CHO | [3H]PGE2 | 34 | [3] |
| EP3 | CHO | [3H]PGE2 | 7.9 | [3] |
| EP4 | CHO | [3H]PGE2 | 23 | [3] |
Table 2: Functional Potency (EC50/IC50) of this compound in cAMP Assays
| Receptor Subtype | G-Protein Coupling | Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| EP2 | Gs | CHO | cAMP Accumulation | EC50 | Data not available in searched literature | |
| EP4 | Gs | CHO | cAMP Accumulation | EC50 | Data not available in searched literature | |
| EP3 | Gi | CHO | Forskolin-induced cAMP Inhibition | IC50 | Data not available in searched literature |
Note: While specific EC50 and IC50 values for this compound in CHO cells expressing individual EP receptors were not available in the searched literature, the provided protocols can be used to determine these values experimentally.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and the experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for performing in vitro cAMP assays to measure the functional effect of this compound are provided below. These protocols are designed for Chinese Hamster Ovary (CHO) cells stably expressing a single human EP receptor subtype (EP2, EP3, or EP4).
Materials
-
Cell Lines: CHO cells stably expressing human EP2, EP3, or EP4 receptors.
-
Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Reagents:
-
This compound (analytical grade)
-
Forskolin (for Gi-coupled receptor assays)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Commercially available cAMP assay kit (Competitive ELISA or HTRF)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
96-well cell culture plates (clear bottom, white or black walls depending on the assay)
-
Microplate reader capable of measuring absorbance (for ELISA) or time-resolved fluorescence (for HTRF)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
-
Protocol 1: Competitive ELISA for cAMP Measurement
This protocol outlines the steps for a competitive ELISA to quantify intracellular cAMP levels.
-
Cell Seeding:
-
Culture CHO cells expressing the EP receptor of interest to approximately 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Determine the cell density and viability.
-
Seed the cells into a 96-well plate at a density of 20,000 to 40,000 cells per well in 100 µL of culture medium.[4]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Cell Treatment:
-
Prepare a stock solution of IBMX in DMSO. Dilute the IBMX stock in serum-free medium to a final concentration of 0.5 mM.
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of the 0.5 mM IBMX solution to each well and incubate for 30 minutes at 37°C.
-
For Gs-coupled receptors (EP2 and EP4):
-
Prepare serial dilutions of this compound in serum-free medium containing 0.5 mM IBMX.
-
Add 50 µL of the this compound dilutions to the respective wells. For the control wells, add 50 µL of serum-free medium with 0.5 mM IBMX.
-
-
For Gi-coupled receptors (EP3):
-
Prepare serial dilutions of this compound in serum-free medium containing 0.5 mM IBMX and a fixed concentration of forskolin (e.g., 1-10 µM). The optimal forskolin concentration should be determined empirically to achieve a submaximal stimulation of cAMP production.
-
Add 50 µL of the this compound/forskolin solutions to the respective wells. Include control wells with forskolin alone to determine the maximum cAMP level.
-
-
Incubate the plate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Quantification:
-
Aspirate the treatment solution from the wells.
-
Lyse the cells by adding the lysis buffer provided in the cAMP ELISA kit (typically 100 µL per well).
-
Incubate for 10-20 minutes at room temperature with gentle shaking.
-
Proceed with the competitive ELISA protocol according to the manufacturer's instructions. This typically involves transferring the cell lysates to the antibody-coated plate, adding the HRP-labeled cAMP conjugate, incubating, washing, and adding the substrate.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.
-
For Gs-coupled receptors, determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
For Gi-coupled receptors, determine the IC50 value (the concentration of this compound that inhibits 50% of the forskolin-induced cAMP production).
-
Protocol 2: HTRF Assay for cAMP Measurement
This protocol describes a homogeneous, no-wash HTRF assay for the quantification of intracellular cAMP.
-
Cell Preparation and Seeding:
-
Follow the same cell culture and seeding procedures as described in Protocol 1 (steps 1.1-1.4). Use a 96-well or 384-well plate with white walls suitable for fluorescence measurements. For a 384-well plate, a seeding density of 5,000 to 10,000 cells per well is a good starting point.
-
-
Cell Treatment:
-
Prepare stock solutions and dilutions of IBMX, this compound, and forskolin as described in Protocol 1 (steps 2.1-2.5). The volumes will need to be adjusted based on the assay volume of the HTRF kit (typically smaller than ELISA).
-
-
cAMP Detection:
-
Follow the HTRF kit manufacturer's protocol. This typically involves the sequential addition of the cAMP-d2 conjugate and the anti-cAMP cryptate antibody directly to the wells containing the treated cells.
-
Incubate the plate at room temperature for the recommended time (usually 60 minutes) to allow for the competitive binding reaction to reach equilibrium.
-
-
Signal Measurement and Data Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible microplate reader.
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) and normalize the data.
-
Generate a cAMP standard curve and dose-response curves for this compound as described for the ELISA protocol (steps 4.2-4.5) to determine the EC50 or IC50 values.
-
Conclusion
The in vitro cAMP assays described in these application notes provide robust and reliable methods for quantifying the functional effects of this compound on EP2, EP3, and EP4 receptors. By carefully following these protocols, researchers can obtain valuable data on the potency and efficacy of this compound, contributing to a deeper understanding of its pharmacology and facilitating the development of novel therapeutics targeting the prostaglandin signaling pathway. The provided diagrams offer a clear visual guide to the underlying biological mechanisms and the experimental procedures involved.
References
- 1. benchchem.com [benchchem.com]
- 2. PGE2-EP3 signaling pathway contributes to protective effects of this compound on cerebral injury in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. licorbio.com [licorbio.com]
Application Notes and Protocols for Assessing Misoprostol's Impact on Wound Healing in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 (PGE1) analog, is known for its cytoprotective and anti-inflammatory properties.[1][2] While clinically used for the prevention of NSAID-induced gastric ulcers, its potential to promote cutaneous wound healing is an active area of research.[3][4] Prostaglandins are key mediators in the complex process of wound healing, influencing inflammation, angiogenesis, and tissue remodeling.[3] These application notes provide a detailed overview of the techniques and protocols for assessing the impact of this compound on wound healing in a rat model.
Data Presentation
Table 1: Quantitative Analysis of Wound Healing Rate
This table summarizes the quantitative data on the rate of wound healing in rats treated with topical this compound compared to a placebo. The Area Under the Curve (AUC) is a measure of the overall wound size over time, with a lower AUC indicating faster healing.
| Treatment Group | Mean Area Under the Curve (AUC) | Standard Deviation (SD) |
| Placebo (Saline) | 14.67 | ± 7.82 |
| This compound | 10.46 | ± 1.77 |
Data adapted from a study on topical this compound and wound healing in rats, demonstrating a statistically significant acceleration in healing time for the this compound-treated group (p=0.04).[3]
Signaling Pathways
This compound, as a PGE1 analog, exerts its effects by binding to E-prostanoid (EP) receptors. The primary signaling pathways involved in its impact on wound healing are initiated through the activation of EP2 and EP4 receptors.
Caption: this compound signaling pathway in wound healing.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the effect of this compound on wound healing in a rat model.
Caption: Experimental workflow for wound healing assessment.
Experimental Protocols
Animal Model and Wound Creation
Objective: To create a standardized full-thickness excisional wound in rats.
Materials:
-
Male Sprague-Dawley rats (300g, 11-week-old).[3]
-
Anesthetic (e.g., intramuscular ketamine and xylazine).[5]
-
Electric clippers.
-
Antiseptic solution (e.g., povidone-iodine).
-
Sterile surgical instruments.
-
8 mm diameter circular biopsy punch.[5]
Protocol:
-
Anesthetize the rat following approved institutional animal care and use committee protocols.[5]
-
Shave the dorsal thoracic region of the rat.[6]
-
Disinfect the shaved area with an antiseptic solution.
-
Create a full-thickness excisional wound on the dorsum of the rat using an 8 mm circular biopsy punch, removing the skin down to the panniculus carnosus.[5]
-
House rats individually to prevent wound interference.
This compound Formulation and Application
Objective: To prepare and apply a topical this compound solution to the wound.
Materials:
-
This compound powder.
-
Sterile normal saline (0.9% NaCl).
-
Sterile spray bottle.
-
Non-adherent sterile gauze.
-
Cohesive bandage (e.g., Coban™).
Protocol:
-
Prepare a 1:1000 concentration of this compound powder in sterile normal saline (e.g., 300 µg of powder in 30 cc of normal saline).[3]
-
For the treatment group, apply a defined volume of the this compound solution to the wound daily. One study estimated that 3 sprays (0.5 cc) delivered 5 µg of this compound.[3]
-
For the placebo group, apply an equal volume of normal saline.[3]
-
Cover the wound with a non-adherent sterile gauze pad and secure it with a cohesive bandage encircling the thoracic region.[3]
-
Change the dressing and re-apply the treatment daily.
Macroscopic Wound Assessment
Objective: To quantitatively measure the rate of wound closure.
Materials:
-
Digital camera with a fixed pedestal.
-
A standard reference for scale (e.g., a small ruler).
-
Image analysis software (e.g., ImageJ).
Protocol:
-
At specified time points (e.g., days 2, 5, 8, 11, 14, 17, and 20), take a digital photograph of each wound.[3]
-
Maintain a constant distance between the camera and the wound for all photographs.[3]
-
Include a reference for scale in each photograph.[3]
-
Use image analysis software to measure the wound area in each photograph.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area.
Histological Analysis
Objective: To qualitatively and semi-quantitatively assess tissue regeneration, inflammation, collagen deposition, and angiogenesis.
Materials:
-
Formalin (10%).
-
Paraffin (B1166041) wax.
-
Microtome.
-
Glass slides.
-
Hematoxylin and Eosin (H&E) stain.
-
Masson's Trichrome stain.
-
Microscope.
Protocol:
-
At the end of the experiment (or at specified time points), euthanize the rats and excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue samples in 10% formalin for 24 hours.
-
Process the samples and embed them in paraffin wax.
-
Section the paraffin-embedded tissue at a thickness of 5 µm.[7]
-
Stain sections with H&E to evaluate cellular infiltration, epithelialization, and granulation tissue formation.[7]
-
Stain sections with Masson's Trichrome to assess collagen deposition and maturity.
-
Examine the stained sections under a light microscope and score the histological parameters.
Immunohistochemistry for Angiogenesis Markers (VEGF and CD31)
Objective: To quantify the extent of angiogenesis in the healing wound.
Materials:
-
Paraffin-embedded tissue sections.
-
Xylene and graded ethanol (B145695) series.
-
Antigen retrieval solution (e.g., 0.01 M Sodium Citrate Buffer, pH 6.0).[8]
-
Blocking solution (e.g., goat serum).[9]
-
Primary antibodies:
-
Rabbit anti-VEGF antibody.
-
Rabbit anti-CD31 antibody (e.g., Abcam ab24590, 1:100 dilution).[9]
-
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit).[9]
-
DAB substrate kit.
-
Hematoxylin counterstain.
Protocol:
-
Deparaffinize and rehydrate the tissue sections.[8]
-
Perform antigen retrieval by heating the slides in Sodium Citrate Buffer.[8]
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites with goat serum for 30 minutes.[9]
-
Incubate the sections with the primary antibody (anti-VEGF or anti-CD31) overnight at 4°C.[9]
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Develop the color reaction with a DAB substrate kit.[8]
-
Counterstain with hematoxylin.[8]
-
Dehydrate and mount the slides.
-
Quantify the expression of VEGF and CD31 by counting positive cells or measuring the stained area using image analysis software.
Biochemical Analysis: Hydroxyproline (B1673980) Assay
Objective: To quantitatively determine the collagen content in the wound tissue.
Materials:
-
Wound tissue homogenate.
-
Concentrated Hydrochloric Acid (~12 M).
-
Chloramine-T solution.[5]
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde).
-
Hydroxyproline standard.
-
Spectrophotometer.
Protocol:
-
Homogenize a known weight of wound tissue in distilled water.[10]
-
Hydrolyze the tissue homogenate in concentrated HCl at 120°C for 3 hours.[10]
-
Neutralize the hydrolysate.
-
Add Chloramine-T solution and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.[5]
-
Add Ehrlich's reagent and incubate at 65°C for 20 minutes to develop the color.[5]
-
Measure the absorbance of the samples and standards at 550-560 nm using a spectrophotometer.[5]
-
Calculate the hydroxyproline content from the standard curve and express it as µg of hydroxyproline per mg of wet tissue.
References
- 1. An investigation of this compound in the promotion of wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. Topical this compound and wound healing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mendelnet.cz [mendelnet.cz]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. Rat epidermal stem cells promote the angiogenesis of full-thickness wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arigobio.com [arigobio.com]
Application Notes and Protocols for Studying Misoprostol's Effect on Brain Injury in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to investigate the therapeutic potential of Misoprostol (B33685) in various forms of brain injury, including stroke (ischemic and hemorrhagic), traumatic brain injury, and neonatal hypoxic-ischemic encephalopathy. The protocols detailed below are synthesized from published research and are intended to offer a framework for designing and conducting preclinical studies.
Introduction to this compound in Neuroprotection
This compound, a synthetic prostaglandin (B15479496) E1 analog, is clinically used for its gastric protective effects.[1] Emerging preclinical evidence suggests that it may also confer significant neuroprotection in the context of acute brain injury.[2][3] Its mechanism of action is multifaceted, primarily involving the activation of prostaglandin E2 (PGE2) receptors, specifically EP2, EP3, and EP4.[3][4] This activation triggers downstream signaling cascades that can mitigate inflammatory responses, reduce oxidative stress, and inhibit neuronal death.[2][4]
Animal Models of Brain Injury
The choice of animal model is critical for translating preclinical findings to clinical applications. The following sections detail protocols for studying this compound's effects in relevant models of brain injury.
Ischemic Stroke: Middle Cerebral Artery Occlusion-Reperfusion (MCAO-RP) Model
The MCAO-RP model is a widely used method to mimic focal cerebral ischemia in humans.[5]
Experimental Protocol: MCAO-RP in Mice
-
Animal Preparation:
-
Use male mice (e.g., C57BL/6), 10-12 weeks old, weighing 20-25g.[6]
-
Anesthetize the mouse with isoflurane (B1672236) (5% for induction, 1.5% for maintenance) in a mixture of 30% O2 and 70% N2O.[7]
-
Maintain the animal in a supine position on a heating pad to ensure body temperature is kept constant.[7]
-
-
Surgical Procedure (Intraluminal Filament Method):
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7]
-
Ligate the distal end of the ECA.[5]
-
Temporarily clamp the CCA and ICA.[7]
-
Introduce a silicon-coated monofilament (e.g., 6-0) through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[7][8] The advancement distance is typically 9-10 mm from the CCA bifurcation.[7]
-
Induce ischemia for a defined period (e.g., 60 or 90 minutes).[5][6]
-
-
Reperfusion:
-
This compound Administration:
-
Outcome Measures:
-
Neurological Deficit Scoring: Assess neurological function at 24 and 72 hours post-MCAO using a standardized scoring system (e.g., Longa scale).[6][9]
-
Infarct Volume Measurement: At 24 or 72 hours, sacrifice the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume.[3][9]
-
Quantitative Data Summary: this compound in MCAO-RP Model
| Animal Model | This compound Dosage | Administration Time | Key Findings | Reference |
| Mouse (MCAO-RP) | 1 mg/kg, i.p. | At MCAO or 2h post-MCAO | Significant reduction in infarct volume at 24h and 72h. Improved neurological scores. | [3][6] |
Intracerebral Hemorrhage (ICH) Models
ICH can be modeled by injecting collagenase or autologous blood into the brain parenchyma.[10][11]
Experimental Protocol: Collagenase-Induced ICH in Mice
-
Animal Preparation:
-
Use 12-month-old male C57BL/6 mice to model aging-related cerebrovascular effects.[2]
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
-
Surgical Procedure:
-
Perform a craniotomy over the target brain region (e.g., striatum).
-
Inject a low dose of bacterial collagenase (e.g., 0.075 units in 0.5 µL saline) into the striatum to induce hemorrhage.[2]
-
-
This compound Administration:
-
Administer this compound (dosage to be determined based on dose-response studies, e.g., similar to ischemia models) or vehicle post-ICH induction.[2]
-
-
Outcome Measures:
-
Lesion Volume and Edema: Measure lesion volume and brain water content at day 3 post-ICH.[2]
-
Brain Atrophy and Functional Outcome: Assess brain tissue loss and neurological deficit scores at day 28 post-ICH.[2]
-
Histology and Molecular Analysis: Perform Fluoro-Jade B staining for neuronal death and Western blots or ELISAs for inflammatory and oxidative stress markers.[2]
-
Quantitative Data Summary: this compound in ICH Models
| Animal Model | This compound Treatment | Key Findings | Reference |
| Mouse (Collagenase-induced ICH) | Post-treatment | Reduced lesion volume, brain water content, and tissue loss. Improved long-term neurological deficit score. Decreased neuronal death by ~60%. | [2] |
| Mouse (Blood-induced ICH) | Post-treatment | Reduced lesion volume, brain water content, and tissue loss. Ameliorated neurological deficit score on day 28. | [2] |
Proposed Protocols for Other Brain Injury Models
While specific studies on this compound in traumatic brain injury (TBI) and neonatal hypoxic-ischemic encephalopathy (HIE) brain injury are less prevalent, the following protocols are proposed based on established models and this compound's known mechanisms.
Traumatic Brain Injury (TBI): Controlled Cortical Impact (CCI) Model
The CCI model is a highly reproducible model of focal TBI.[12]
Proposed Experimental Protocol: CCI in Mice
-
Animal Preparation:
-
Use adult male mice (e.g., C57BL/6).
-
Anesthetize and fix the head in a stereotaxic frame.
-
-
Surgical Procedure:
-
Perform a craniotomy between the bregma and lambda sutures, keeping the dura intact.
-
Use a pneumatic or electromagnetic impactor to deliver a controlled impact to the exposed cortex (e.g., 5 m/s velocity, 1 mm depth).[12]
-
-
This compound Administration:
-
Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle at a clinically relevant time point post-injury (e.g., 30 minutes or 1 hour).
-
-
Outcome Measures:
-
Motor Function: Assess motor deficits using tests like the rotarod and beam walk at various time points post-injury.[12]
-
Cognitive Function: Evaluate learning and memory using the Morris water maze or fear conditioning tests.
-
Histopathology: At the study endpoint, perfuse the animals and collect brain tissue for analysis of lesion volume, neuronal loss, and inflammatory markers.
-
Neonatal Hypoxic-Ischemic Encephalopathy (HIE): Rice-Vannucci Model
This model mimics perinatal asphyxia in term infants.[13]
Proposed Experimental Protocol: HIE in Neonatal Rats
-
Animal Preparation:
-
Use postnatal day 7 (P7) rat pups.[13]
-
-
Surgical Procedure:
-
Anesthetize the pups with isoflurane.
-
Make a midline cervical incision and permanently ligate the left common carotid artery.[13]
-
Allow the pups to recover for 1-2 hours.
-
-
Hypoxic Exposure:
-
Place the pups in a humidified chamber with a continuous flow of 8% oxygen for a defined period (e.g., 2.5 hours).[13]
-
-
This compound Administration:
-
Administer this compound (e.g., 0.1 mg/kg, subcutaneously) or vehicle immediately after the hypoxic exposure.[14]
-
-
Outcome Measures:
-
Brain Injury Assessment: At a designated time point (e.g., P14 or in adulthood), assess brain tissue loss, infarct volume, and neuronal damage through histological staining (e.g., Nissl, TUNEL).
-
Long-term Behavioral Outcomes: Evaluate sensorimotor function and cognitive performance in adulthood.
-
Signaling Pathways and Experimental Workflows
This compound's Neuroprotective Signaling Pathways
This compound's neuroprotective effects are mediated through complex signaling pathways. In the context of ICH, it has been shown to inhibit the HMGB1-Src-MMP-9 pathway, leading to reduced inflammation and neuronal death.[2][15] In ischemic stroke, its effects are primarily linked to the activation of EP2 and/or EP4 receptors.[3]
Caption: this compound's signaling in ICH.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating this compound's effects in an animal model of brain injury.
Caption: General experimental workflow.
Concluding Remarks
The protocols and data presented herein provide a strong foundation for investigating the neuroprotective effects of this compound in various animal models of brain injury. Adherence to rigorous experimental design, including appropriate control groups, randomization, and blinded assessment, is crucial for obtaining reliable and translatable results. Further research is warranted to optimize dosing regimens and explore the full therapeutic window of this compound in different types of brain injury.
References
- 1. benchchem.com [benchchem.com]
- 2. PGE2 receptor agonist this compound protects brain against intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PGE2-EP3 signaling pathway contributes to protective effects of this compound on cerebral injury in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A modification of intraluminal middle cerebral artery occlusion/reperfusion model for ischemic stroke with laser Doppler flowmetry guidance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Modified Model Preparation for Middle Cerebral Artery Occlusion Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models for the study of intracranial hematomas (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental animal models and evaluation techniques in intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Rodent Model of Mild Neonatal Hypoxic Ischemic Encephalopathy [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. PGE2 receptor agonist this compound protects brain against intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Misoprostol Concentration for In Vitro Response
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Misoprostol concentration for maximal in vitro response. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound for in vitro experiments?
A1: this compound is a prodrug that is rapidly metabolized to its biologically active free acid form, this compound acid.[1] For in vitro studies, it is crucial to use this compound acid to ensure direct effects on target cells are being measured.
Q2: Which receptors does this compound acid target?
A2: this compound acid primarily targets the E-type prostanoid (EP) receptors, specifically EP2, EP3, and EP4, with varying affinities.[1] The specific receptor subtype engaged can lead to different downstream signaling events.
Q3: What is the primary signaling pathway activated by this compound acid?
A3: The main signaling pathway modulated by this compound acid is the cyclic AMP (cAMP) pathway.[1]
-
EP2 and EP4 receptor activation is coupled to a stimulatory G-protein (Gs), which activates adenylate cyclase and increases intracellular cAMP levels.[1]
-
EP3 receptor activation is coupled to an inhibitory G-protein (Gi), which inhibits adenylate cyclase and decreases intracellular cAMP levels.[1]
Q4: How should I prepare and store this compound for in vitro use?
A4: this compound and its active metabolite, this compound acid, are unstable, particularly in aqueous solutions and at room temperature.[2]
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO or ethanol.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions in your culture medium or buffer immediately before each experiment. Do not store aqueous working solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No In Vitro Response | Incorrect form of the drug: Using the prodrug this compound instead of the active this compound acid. | Ensure you are using this compound acid for your experiments to observe direct cellular effects.[1] |
| Degradation of this compound acid: Instability in aqueous solution or due to improper storage. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted, aqueous solutions.[2] | |
| Low receptor expression: The cell line used may not express the target EP receptors (EP2, EP3, EP4) at sufficient levels. | Verify EP receptor expression in your cell line using techniques like RT-qPCR or Western blotting. Consider using a cell line known to express the desired receptors or a transfected cell line. | |
| Inappropriate assay endpoint: The chosen assay may not be sensitive to the signaling pathway modulated by this compound in your specific cell type. | Confirm that the assay measures a relevant downstream effect of EP receptor activation (e.g., cAMP levels, cytokine production).[1][3] | |
| High Variability Between Replicates | Inconsistent drug concentration: Pipetting errors or degradation of the compound during the experiment. | Use calibrated pipettes and prepare a master mix of the treatment media to add to replicate wells. Keep plates on ice when not in the incubator to minimize degradation. |
| Cellular heterogeneity: Variation in cell density or passage number can affect responsiveness. | Use cells within a consistent, low passage number range. Ensure even cell seeding and distribution in multi-well plates. | |
| Unexpected or Off-Target Effects | Activation of multiple EP receptors: this compound acid can bind to several EP receptors, leading to mixed or unexpected signals. | Use selective agonists or antagonists for specific EP receptors to dissect the contribution of each receptor subtype to the observed effect. |
| Non-specific effects at high concentrations: At very high concentrations, this compound may induce effects unrelated to EP receptor activation. | Perform a dose-response curve to identify the optimal concentration range and avoid using concentrations that are excessively high. |
Quantitative Data Summary
Table 1: In Vitro this compound Concentrations and Observed Effects
| Cell Line/System | Concentration Range | Effect | Reference |
| Rat Embryos (in culture) | 200 - 20,000 pg/mL | Dose-dependent embryotoxicity, decreased viability.[4][5] | [4][5] |
| RAW 264.7 Macrophages | 10 µM | Attenuation of LPS-inducible TNF expression.[3] | [3] |
| Human Leukocytes | ~20 nM - >100 µM | Dose-dependent increase in cAMP production.[6] | [6] |
| Rat Myometrium and Cervix | 50 - 100 pg/mL | Increased PGE2 secretion and EP3 receptor mRNA expression.[4] | [4] |
Table 2: Binding Affinities (Ki) of this compound Acid for EP Receptors
| Receptor Subtype | Ki (nM) |
| EP2 | 34 |
| EP3 | 7.9 |
| EP4 | 23 |
(Data sourced from reference[7])
Experimental Protocols
Protocol 1: In Vitro cAMP Assay
This protocol is used to measure the functional effect of this compound acid on intracellular cAMP levels following EP receptor activation.[1]
Materials:
-
HEK293 cells (or other suitable cells) expressing the EP receptor of interest.
-
This compound acid.
-
Stimulation Buffer (e.g., HBSS or PBS).
-
Phosphodiesterase (PDE) Inhibitor (e.g., IBMX) to prevent cAMP degradation.[1]
-
Commercially available cAMP Assay Kit (e.g., HTRF, ELISA, or LANCE).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and culture overnight.
-
Pre-treatment: Remove the culture medium and wash the cells with stimulation buffer. Add stimulation buffer containing a PDE inhibitor and incubate for 15-30 minutes at 37°C.[1]
-
Stimulation: Add varying concentrations of this compound acid to the wells. For Gi-coupled receptors like EP3, co-stimulation with an adenylyl cyclase activator like forskolin (B1673556) is necessary to measure the inhibitory effect.[1]
-
Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C to allow for cAMP production or inhibition.[1]
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Measure the signal using a plate reader. Plot the signal (representing cAMP levels) against the log concentration of this compound acid. Use a sigmoidal dose-response curve fit to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors).[1]
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest.
-
Complete cell culture medium.
-
This compound acid.
-
96-well plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound acid concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Data Analysis: Measure the absorbance at 570 nm. Normalize the data to the vehicle control and plot the percentage of viability against the log concentration of this compound acid to determine the IC50.
Mandatory Visualizations
Caption: this compound Acid Signaling Pathways via EP Receptors.
Caption: Generalized workflow for a cell-based in vitro cAMP assay.
Caption: Logical workflow for troubleshooting low in vitro response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound modulates cytokine expression through a cAMP Pathway: potential therapeutic implication for liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound Stimulates cAMP Generation in Human Leukocytes: Synergy with Colchicine Suggests a New Potential for Established Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Misoprostol Solubility & Stability: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals working with Misoprostol (B33685). It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound in aqueous solutions, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound's instability in aqueous solutions?
A1: The primary cause of instability is hydrolytic degradation. This compound, a prostaglandin (B15479496) E1 analog, possesses a β-hydroxy ketone structure that is highly susceptible to dehydration in aqueous environments, particularly at neutral or alkaline pH.[1] This leads to the formation of inactive degradation products, primarily this compound A, which can then isomerize to this compound B.[2][3] Epimerization at the C-8 position can also occur, especially at higher temperatures.[2]
Q2: What is the recommended solvent for preparing a stable this compound stock solution?
A2: Anhydrous organic solvents are highly recommended for preparing stock solutions to ensure long-term stability.[1] Commonly used solvents include Dimethyl Sulfoxide (DMSO), ethanol (B145695), and dimethylformamide (DMF).[4][5][6] It is crucial to use high-purity, anhydrous grade solvents to minimize water-catalyzed degradation.[1]
Q3: How should I store my this compound stock solution?
A3: For optimal stability, stock solutions prepared in anhydrous organic solvents should be stored at -20°C for short-term use (up to one year) or at -80°C for long-term storage.[1][4] It is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and to minimize exposure to atmospheric moisture upon opening.[1]
Q4: Can I prepare and store this compound in an aqueous buffer like PBS for later use?
A4: No, this is strongly discouraged. This compound is highly unstable in aqueous solutions and should not be stored in buffers for more than one day.[1][4][5][6] For all experimental purposes, the final dilution of this compound into your aqueous buffer or cell culture medium should be prepared fresh immediately before use from a frozen organic stock solution.[1]
Q5: Does pH affect the stability of this compound in aqueous solutions?
A5: Yes, pH is a critical factor. This compound is sensitive to pH and undergoes degradation in both acidic and alkaline conditions, though it is particularly unstable in neutral to alkaline solutions.[1][7] Some studies suggest that optimal stability for related prostaglandin E1 analogs is found in a slightly acidic pH range of approximately 4 to 5.[1] Research also indicates that an acidic vaginal environment may improve the dissolution of this compound tablets.[8][9]
Q6: My solid, powdered this compound appears oily and clumped. Is it still viable?
A6: this compound is a hygroscopic, viscous oil in its pure form and is often supplied as a dispersion in hydroxypropyl methylcellulose (B11928114) (HPMC) to improve stability.[7][10][11] If the powder has become oily or gummy, it has likely absorbed moisture from the atmosphere, which can initiate degradation.[3] It is critical to store the solid compound in a desiccator at its recommended temperature (typically -20°C) and handle it quickly in a low-humidity environment.[1][7]
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you may encounter when preparing this compound solutions for your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cloudiness or precipitate forms immediately upon dilution into aqueous buffer (e.g., PBS, cell culture media). | 1. Low Aqueous Solubility: The final concentration of your solution exceeds this compound's solubility limit in the aqueous buffer (approx. 1.6-1.67 mg/mL in PBS, pH 7.2).[1][4][5][6]2. Solvent Shock: The rapid introduction of the organic stock solution into the aqueous environment causes the compound to crash out of solution.[1] | 1. Verify Final Concentration: Ensure your target concentration is below the known solubility limit. You may need to perform serial dilutions to achieve the desired final concentration without precipitation.[1]2. Modify Dilution Method: Instead of adding the small volume of organic stock directly to the full volume of buffer, try adding the aqueous buffer to your aliquot of the organic stock solution slowly while gently vortexing or mixing.[1][12]3. Use an Intermediate Solvent: If diluting from a highly concentrated DMSO stock, consider an intermediate dilution step in a solvent like ethanol before the final dilution into the aqueous medium.[1] |
| Prepared aqueous working solution shows inconsistent or rapidly decreasing biological activity. | Hydrolytic Degradation: this compound is highly unstable in aqueous solutions. The active compound begins to degrade into inactive forms (like this compound A) within hours.[1][2] Commercial suppliers explicitly state that aqueous solutions should not be stored for more than a single day.[4][5][6] | 1. Prepare Fresh Solutions Daily: Aqueous working solutions of this compound must be prepared fresh immediately before each experiment. Do not store them, even at 4°C.[1]2. Use Anhydrous Solvents for Stocks: Ensure your primary stock solutions are prepared in high-purity, anhydrous organic solvents (e.g., DMSO, ethanol) to minimize the introduction of water.[1] |
| Stock solution in organic solvent (e.g., DMSO, ethanol) shows decreased potency over time. | 1. Improper Storage: Storing the stock solution at room temperature or 4°C, even for short periods, can lead to degradation.[1]2. Presence of Water: The organic solvent may not be anhydrous, or the vial has been opened multiple times, introducing atmospheric moisture which catalyzes degradation.[1][3] | 1. Store Correctly: Always store organic stock solutions at -20°C or -80°C in tightly sealed vials.[1]2. Use Anhydrous Solvents: Prepare stock solutions using new, sealed vials of anhydrous-grade solvents.[1]3. Aliquot Stock: Divide the stock solution into smaller, single-use aliquots to prevent contamination from repeated opening and freeze-thaw cycles.[1] |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL, up to 100 mM | [4] |
| Ethanol | ~50 mg/mL, up to 100 mM | [4] |
| Dimethylformamide (DMF) | ~100 mg/mL | [5][6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1.6 - 1.67 mg/mL | [4][5][6] |
Note: Solubility values can vary slightly between suppliers and based on the specific form of the compound (e.g., free acid vs. methyl ester).
Table 2: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Stability & Key Recommendations | Reference(s) |
| Solid Compound | -20°C | Per manufacturer's expiry date. Store in a desiccator; protect from moisture.[1][7] | |
| Stock Solution in Anhydrous Organic Solvent (e.g., DMSO, Ethanol) | -20°C or -80°C | ≥ 1 year. Aliquot into single-use vials to avoid moisture and freeze-thaw cycles.[1][4] | |
| Aqueous Working Solution (e.g., in PBS, culture media) | Use Immediately | Do Not Store. Prepare fresh before each experiment. Unstable, significant degradation occurs within 24 hours.[1][4][5][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (e.g., 10 mg/mL in Anhydrous DMSO)
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube to achieve the target concentration (e.g., for 10 mg of this compound, add 1 mL of anhydrous DMSO).
-
Dissolution: Vortex the tube gently until the solid is completely dissolved.
-
Aliquoting & Storage: Dispense the stock solution into single-use, tightly sealed cryovials. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution from Organic Stock
-
Thaw Stock: Remove one aliquot of the frozen organic stock solution and thaw it at room temperature.
-
Prepare Diluent: Have the required volume of your final aqueous buffer (e.g., PBS, cell culture medium) ready in a sterile tube.
-
Dilution (Recommended Method): a. Pipette the required small volume of the thawed organic stock solution into a new sterile tube. b. While gently vortexing or swirling the tube containing the stock solution, slowly add the aqueous buffer drop-by-drop to the stock.[1][12] This "reverse dilution" helps prevent solvent shock and precipitation.
-
Final Mixing: Once all the buffer is added, cap the tube and invert it several times to ensure homogeneity.
-
Immediate Use: Use the freshly prepared aqueous working solution in your experiment without delay. Do not store any unused portion.
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Primary degradation pathways of this compound in aqueous solution.
Caption: Simplified signaling pathway for this compound via EP receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of this compound tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Instability of this compound Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | 59122-46-2 [chemicalbook.com]
- 8. ijpras.com [ijpras.com]
- 9. researchgate.net [researchgate.net]
- 10. extranet.who.int [extranet.who.int]
- 11. Stabilization of this compound with hydroxypropyl methylcellulose (HPMC) against degradation by water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Minimizing Misoprostol degradation in cell culture media
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Misoprostol (B33685) in cell culture media. By following these best practices, you can ensure the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in aqueous solutions?
A1: this compound is a synthetic analog of prostaglandin (B15479496) E1 (PGE1).[1][2] Its structure contains hydroxyl groups and esters that are susceptible to hydrolysis, making it inherently unstable in the presence of water, which is the primary component of cell culture media.[3][4] This instability can lead to a rapid loss of the active compound, compromising the accuracy and reproducibility of experiments.
Q2: What are the main degradation products of this compound?
A2: The primary degradation pathways for this compound in the presence of water are dehydration and isomerization.[3][5] This leads to the formation of three main inactive degradation products: this compound Type A (formed by dehydration), 8-epi this compound (an isomer), and this compound Type B (an isomer of Type A).[5][6]
Q3: How should I prepare a stock solution of this compound?
A3: this compound should be dissolved in an anhydrous organic solvent. High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are recommended.[7][8] Prepare a concentrated stock solution (e.g., 10-50 mg/mL), aliquot it into single-use vials to minimize freeze-thaw cycles and moisture introduction, and store it at -20°C or below.[7]
Q4: How stable is this compound in an organic stock solution versus in cell culture media?
A4: There is a significant difference in stability. When stored correctly in an anhydrous organic solvent at -20°C, this compound is stable for at least one year.[7][8] However, once diluted into aqueous solutions like cell culture media or PBS, it is highly unstable. It is strongly recommended not to store the aqueous solution for more than one day and to prepare it immediately before use.[7][8]
Q5: What is the best practice for adding this compound to my cell culture experiment?
A5: The best practice is to make the final dilution of your this compound stock solution directly into the cell culture medium immediately before adding it to your cells. Avoid preparing large batches of this compound-containing media in advance.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced or inconsistent biological effect from this compound. | Degradation of the compound. this compound may have degraded in your stock solution or after dilution in the aqueous cell culture medium. | 1. Prepare fresh working solutions: Always dilute the stock solution into your media immediately before each experiment. Do not store this compound in aqueous buffers.[7][8] 2. Check stock solution integrity: Ensure your organic stock solution was prepared with anhydrous solvent and has been stored properly at -20°C or -80°C in single-use aliquots.[7] |
| Precipitate forms when adding this compound stock to the media. | Low aqueous solubility. this compound has limited solubility in aqueous buffers (~1.6 mg/mL in PBS, pH 7.2).[8] The concentration may be too high, or the organic solvent from the stock may be causing the compound to crash out. | 1. Decrease final concentration: Check if your final concentration exceeds the solubility limit. 2. Pre-warm the media: Ensure the cell culture medium is at 37°C before adding the stock solution. 3. Vortex while adding: Add the stock solution dropwise to the media while vortexing or swirling to ensure rapid and even dispersion. |
| Experimental results are not reproducible between different days. | Inconsistent compound activity. This is likely due to varying levels of this compound degradation. Preparing media with this compound in advance, even for a few hours, can lead to significant compound loss.[9][10] | 1. Standardize the protocol: Implement a strict protocol where the time between diluting this compound and applying it to the cells is kept constant and minimal for all experiments. 2. Use single-use aliquots: Thaw a new aliquot of the organic stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles and moisture contamination. |
Reference Data: Stability and Solubility
The following tables summarize key data for handling this compound.
Table 1: Stability of this compound in Different Storage Conditions
| Formulation | Storage Temperature | Recommended Shelf-Life | Key Considerations |
|---|---|---|---|
| Solid Compound (API) | -20°C | Per manufacturer's expiry | The API is an oily liquid and highly unstable; must be protected from moisture.[11] |
| Stock Solution in Anhydrous Organic Solvent (e.g., DMSO, Ethanol) | -20°C | ≥ 1 year | Aliquot into single-use, tightly sealed vials to avoid moisture and freeze-thaw cycles.[7][8] |
| Working Solution in Aqueous Buffer (e.g., PBS, Cell Culture Media) | 4°C to 37°C | Not recommended for storage; use immediately. | Significant degradation can occur in hours. Do not store for more than one day.[7][8] |
| Tablets in Damaged Blister Pack (at 40°C, 75% RH) | 40°C | >50% loss within 6 months | Demonstrates the critical importance of intact packaging for protecting against moisture.[10] |
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| Dimethylformamide (DMF) | ~100 mg/mL | [8] |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [8] |
| Ethanol | ~50 mg/mL | [8] |
| PBS (pH 7.2) | ~1.6 mg/mL |[8] |
Experimental Protocols
Protocol 1: Preparation of Concentrated this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound (API or HPMC dispersion)
-
Anhydrous-grade Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, amber, screw-cap microcentrifuge vials or cryovials
Procedure:
-
Calculate the amount of this compound required to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Under sterile conditions (e.g., in a biosafety cabinet), accurately weigh the this compound and transfer it to a sterile glass vial.
-
Add the calculated volume of anhydrous DMSO or ethanol to the vial.
-
Mix thoroughly by vortexing until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile amber vials. This prevents contamination, degradation from repeated freeze-thaw cycles, and exposure to light.
-
Label the vials clearly with the compound name, concentration, solvent, and date.
-
Store the aliquots at -20°C for routine use or at -80°C for long-term archival storage.
Protocol 2: Assessing this compound Stability in Cell Culture Media
Objective: To determine the degradation rate of this compound in a specific cell culture medium using HPLC analysis.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
C18 HPLC column
-
Incubator (37°C, 5% CO₂)
-
Sterile tubes for sample collection
Procedure:
-
Prepare Media: Spike your cell culture medium with this compound to a final concentration typical for your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the medium, label it "T=0," and store it at -80°C until analysis.
-
Incubation: Place the remaining medium in a sterile, capped flask inside a 37°C incubator to simulate experimental conditions.
-
Sample Collection: At predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours), remove an aliquot of the medium from the incubator, label it with the time point, and immediately freeze it at -80°C.
-
Sample Analysis:
-
Data Analysis: Plot the concentration of this compound versus time. Calculate the percentage of degradation at each time point relative to the T=0 sample to determine the compound's half-life in your specific experimental conditions.
Pathways and Workflows
Visualizing Key Processes
The following diagrams illustrate critical pathways and workflows for handling this compound.
Caption: Recommended workflow for preparing and using this compound.
Caption: Primary degradation pathways for this compound in aqueous environments.
Caption: Simplified this compound signaling via the inhibitory EP3-Gαi pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ghsupplychain.org [ghsupplychain.org]
- 4. researchgate.net [researchgate.net]
- 5. Instability of this compound Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Instability of this compound tablets stored outside the blister: a potential serious concern for clinical outcome in medical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of this compound tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. extranet.who.int [extranet.who.int]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in Misoprostol Delivery for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Misoprostol (B33685) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound and how is it metabolized in animal models?
A1: this compound is a prodrug, meaning it is administered in an inactive form and is then converted to its active form within the body. Following administration, it is rapidly de-esterified to its biologically active metabolite, this compound acid.[1] This conversion primarily occurs in the liver.[1] The acid form is responsible for the therapeutic effects of the drug.
Q2: What are the best practices for preparing and storing this compound solutions for animal studies?
A2: this compound is known to be unstable, especially in aqueous solutions and at room temperature, where it can degrade through dehydration.[1][2] To ensure the integrity of your experiments, it is crucial to follow these best practices:
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent such as ethanol (B145695), DMSO, or DMF, where this compound acid has good solubility.[3] These stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3]
-
Working Solutions: It is highly recommended to prepare fresh aqueous working solutions daily for administration to animals.[3]
-
Packaging: this compound tablets are sensitive to moisture and should be stored in their original double-aluminum blister packs until use.[4][5][6] Exposure to humidity can lead to rapid degradation.[4][5][6]
Q3: What are the common routes of administration for this compound in animal studies?
A3: The choice of administration route depends on the research question, the animal model, and the target tissue. Common routes include:
-
Oral (Gavage): This method allows for precise dose delivery. However, it can be stressful for the animals and requires proper technique to avoid injury.[3]
-
Rectal: This is a viable alternative to oral administration, particularly if the animal cannot receive medication orally.[7][8]
-
Intravaginal: This route is often employed in studies related to reproductive health and has been shown to be effective.[3]
Q4: What are the known side effects of this compound in animals?
A4: The most commonly observed side effects are gastrointestinal and include diarrhea, vomiting, abdominal pain, and gas.[9] These effects are typically transient and resolve on their own.[9] At higher doses, more severe reactions can occur.[10]
Q5: Are there any known drug interactions with this compound that I should be aware of during my experiments?
A5: While this compound has no known severe drug interactions, some moderate interactions have been reported.[11] Co-administration with magnesium-containing antacids can increase the risk of diarrhea.[10] this compound can also increase the effect of oxytocin.[12] It is always advisable to review all compounds being administered to the animal to avoid potential interactions.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
This could be due to a variety of factors related to the this compound formulation and delivery.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Ensure that aqueous solutions are prepared fresh daily.[3] Store stock solutions appropriately at -20°C or -80°C.[3] Keep tablets in their original, intact blister packs until the moment of use to protect from humidity.[5] |
| Improper Vehicle/Solvent | Verify the solubility of this compound in the chosen vehicle. Use of an inappropriate solvent can lead to precipitation and inaccurate dosing. Refer to the solubility data table below. |
| Incorrect Dosing | Double-check dose calculations and ensure the correct concentration is being administered. Dosage can vary significantly depending on the animal model and the intended biological effect. |
| Administration Technique | Review and refine your administration technique. For oral gavage, ensure the needle is correctly placed in the esophagus to avoid accidental tracheal administration. For rectal administration, ensure proper placement to prevent leakage.[3] |
Issue 2: Animal distress during or after administration.
| Possible Cause | Troubleshooting Steps |
| Stress from Handling/Restraint | Use proper and gentle restraint techniques to minimize animal stress.[3] For procedures like oral gavage, ensure the animal is habituated to handling if possible. |
| Irritation from Vehicle | Some vehicles, especially at high concentrations, can cause local irritation. Consider diluting the vehicle or exploring alternative, more biocompatible options. |
| Gastrointestinal Side Effects | Diarrhea and abdominal discomfort are known side effects.[9] Consider adjusting the dose or frequency of administration. Providing food with oral doses may help prevent stomach upset.[9] |
Data Presentation
Table 1: Solubility of this compound Acid
| Solvent | Solubility |
| Ethanol | ~50 mg/mL[3] |
| DMSO | ~50 mg/mL[3] |
| Dimethylformamide (DMF) | ~100 mg/mL[3] |
| PBS (pH 7.2) | ~1.67 mg/mL[3] |
Table 2: Example Dosage Ranges of this compound in Animal Studies
| Animal Model | Application | Dosage | Route of Administration |
| Mice | Neuroprotection | 200 µg/kg/day[7][13] | Oral |
| Mice | Cerebral Ischemia Protection | 1 mg/kg[14] | Intraperitoneal |
| Dogs | Prevention of Aspirin-Induced Gastric Injury | 3 µg/kg[15] | Oral |
| Horses | Pharmacokinetic studies | 5 µg/kg[7][8] | Oral or Rectal |
| Cats | Mid-term pregnancy termination | 200-400 µ g/cat [16] | Oral |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution with a suitable vehicle (e.g., sterile water or saline) to the final desired concentration for dosing.[3]
-
-
Oral Gavage Procedure (Mouse/Rat):
-
Gently restrain the animal, ensuring the head and body are in a straight line.[3]
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus.[3]
-
Allow the animal to swallow as the needle is advanced. Do not force the needle.[3]
-
Once the pre-measured length of the needle is in the stomach, slowly administer the solution.[3]
-
Withdraw the needle gently and monitor the animal for any signs of distress.[3]
-
Protocol 2: Rectal Administration in Rodents
-
Preparation:
-
Procedure:
-
Gently restrain the animal. Sedation or anesthesia may be required depending on the experimental protocol and institutional guidelines.[18]
-
Lubricate the tip of the tubing with a suitable lubricant.
-
Gently insert the tubing into the rectum to the desired depth.
-
Slowly administer the solution. The recommended maximum volume is 0.5 ml for a mouse and 1-2 ml for a rat.[17]
-
Gently withdraw the tubing and monitor the animal.
-
Protocol 3: Intravaginal Administration in Rats
-
Preparation:
-
Formulate the this compound in a suitable vehicle for vaginal delivery (e.g., a gel or solution).
-
Use a specialized, smooth-tipped applicator or a modified pipette tip to avoid injury.
-
-
Procedure:
-
Gently restrain the rat.
-
Carefully insert the applicator into the vagina.
-
Slowly dispense the formulated this compound.
-
Gently remove the applicator.
-
Keep the animal in a position that minimizes leakage of the administered substance for a short period, if necessary.
-
Visualizations
This compound Signaling Pathways
This compound acid exerts its effects by acting as an agonist for Prostaglandin (B15479496) E2 (PGE2) receptors, primarily subtypes EP2, EP3, and EP4.[14]
Caption: this compound signaling through EP2, EP3, and EP4 receptors.
Experimental Workflow for NSAID-Induced Ulcer Model
Caption: Workflow for an NSAID-induced gastric ulcer model.
References
- 1. Stability of this compound tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. ghsupplychain.org [ghsupplychain.org]
- 5. ipas.org [ipas.org]
- 6. ghsupplychain.org [ghsupplychain.org]
- 7. PGE2-EP3 signaling pathway contributes to protective effects of this compound on cerebral injury in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of this compound bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | VCA Animal Hospitals [vcahospitals.com]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. This compound interactions: Other medications, alcohol, and more [medicalnewstoday.com]
- 13. PGE2-EP3 signaling pathway contributes to protective effects of this compound on cerebral injury in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of dosing interval on the efficacy of this compound in the prevention of aspirin-induced gastric injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Uses of this compound in Obstetrics and Gynecology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
Technical Support Center: Interpreting Unexpected Off-Target Effects of Misoprostol
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected experimental results with Misoprostol (B33685). This guide provides troubleshooting advice, detailed experimental protocols, and insights into the potential off-target mechanisms of this synthetic prostaglandin (B15479496) E1 (PGE1) analog.
This compound is primarily known to exert its effects by binding to E prostanoid (EP) receptors, mimicking the action of naturally occurring PGE1.[1][2] Its primary therapeutic uses include preventing gastric ulcers and for its uterotonic properties in obstetrics and gynecology.[1][3] However, its activity is not strictly limited to a single receptor subtype, which can lead to complex and sometimes paradoxical cellular responses in a research setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing unexpected proliferative effects in my cell line after treatment with this compound, even though it's expected to induce apoptosis. What could be the cause?
Possible Cause: This paradoxical effect can arise from the specific EP receptor subtypes expressed in your cell line. While activation of certain EP receptors can trigger pro-apoptotic pathways, activation of others, like EP2 and EP4, is coupled to Gs proteins, leading to increased intracellular cAMP.[4][5] Elevated cAMP can, in some cell types, activate pro-survival and proliferative pathways like the Protein Kinase A (PKA) pathway.[6] Furthermore, some studies have noted that limited apoptosis can paradoxically promote cell survival and resistance in the surrounding cell population.[7]
Troubleshooting Guide:
-
Confirm EP Receptor Expression Profile: It is crucial to determine which EP receptors (EP1, EP2, EP3, EP4) are expressed in your specific cell model.
-
Utilize Selective Antagonists: Use antagonists for specific EP receptors to dissect which pathway is responsible for the proliferative effect.
-
Measure cAMP Levels: Quantify intracellular cAMP levels post-treatment to confirm the engagement of Gs-coupled EP receptors.
-
Assess Downstream Signaling: Perform a Western blot to check for the phosphorylation of key proteins in proliferative pathways, such as CREB (cAMP response element-binding protein) or Akt.
FAQ 2: My results suggest this compound is activating a signaling pathway independent of the known EP receptors. How can I investigate this?
Possible Cause: While this compound has the highest affinity for EP receptors, it can interact with other prostanoid receptors (e.g., DP, FP) at higher concentrations.[8] Additionally, network pharmacology studies suggest this compound may have a multi-target mechanism, potentially influencing pathways like VEGF, calcium signaling, and NF-κB through other proteins.[9][10]
Troubleshooting Guide:
-
Conduct a Dose-Response Analysis: Perform a wide-range dose-response curve. Off-target effects often manifest at higher concentrations than those required for on-target activity.[2][11]
-
Profile Other Prostanoid Receptors: Use qPCR or flow cytometry to check for the expression of other prostanoid receptors (DP, FP, IP, TP) on your cells.
-
Employ a Broader Range of Antagonists: Test antagonists for other prostanoid receptors to see if the unexpected effect is blocked.
-
Phospho-Kinase Array: To get a broader view of signaling alterations, use a phospho-kinase array to screen for the activation of multiple signaling pathways simultaneously.
FAQ 3: I am seeing significant, dose-dependent cytotoxicity that doesn't align with the expected cytoprotective effects of this compound. How should I proceed?
Possible Cause: High concentrations of this compound can lead to cellular stress and cytotoxicity that overwhelm its intended pharmacological effects.[12] This can be due to supraphysiological activation of signaling pathways, depletion of cellular resources, or activation of cell death mechanisms in sensitive cell lines.[12][13] It is also important to distinguish between targeted anti-proliferative effects and general toxicity.[14]
Troubleshooting Guide:
-
Determine the Cytotoxic Threshold: Perform a standard cell viability assay (e.g., MTT, trypan blue exclusion) to establish the concentration range that is non-toxic to your cells.[14]
-
Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range (typically <0.5%).[14]
-
Apoptosis vs. Necrosis Assay: Use an assay that can distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining) to understand the mechanism of cell death.
-
Re-evaluate On-Target vs. Off-Target Concentrations: Conduct your functional assays at concentrations below the cytotoxic threshold to ensure you are observing specific pharmacological effects rather than general toxicity.[14]
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and related compounds to various prostanoid receptors. Note that lower Ki values indicate higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki, nM) | Primary Signaling Pathway |
| This compound | EP2 | 250 | Gs (↑ cAMP) |
| EP3 | 120 | Gi (↓ cAMP) / Gq (↑ Ca2+) | |
| EP4 | ~23 | Gs (↑ cAMP) | |
| PGE1 (Endogenous Ligand) | EP2 | 10 | Gs (↑ cAMP) |
| PGE2 (Endogenous Ligand) | EP1 | 20 | Gq (↑ Ca2+) |
| EP2 | 12 | Gs (↑ cAMP) | |
| Butaprost (EP2 Agonist) | EP2 | 110 | Gs (↑ cAMP) |
| Sulprostone (EP3/EP1 Agonist) | EP1 | 21 | Gq (↑ Ca2+) |
| EP3 | ~7.9 | Gi (↓ cAMP) / Gq (↑ Ca2+) |
Data compiled from multiple sources.[5][8][15] Affinities can vary based on species and experimental conditions.
Experimental Protocols
Protocol 1: Gene Expression Analysis of Prostanoid Receptors via qPCR
This protocol allows for the quantification of mRNA levels for different prostanoid receptors to establish an expression profile for your cell line.
-
RNA Extraction: Isolate total RNA from your cell line using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL volume containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Thermal Cycling: Run the qPCR plate on a real-time PCR system with a standard thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Data Analysis: Use the ΔΔCt method to determine the relative expression of each receptor gene, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).
Protocol 2: Surface Receptor Expression Analysis by Flow Cytometry
This protocol is for quantifying the protein expression of specific EP receptors on the cell surface.
-
Cell Preparation: Harvest cells and wash them twice with ice-cold PBS containing 1% BSA (FACS buffer). Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.
-
Fc Receptor Blocking: Add human IgG (1 µL per 1x10^5 cells) and incubate in the dark at room temperature for 20 minutes to block non-specific antibody binding.[16]
-
Primary Antibody Staining: Add the fluorophore-conjugated primary antibody specific to the EP receptor of interest at a pre-titrated optimal concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer. Include an unstained control and isotype controls to set gates and determine background fluorescence.
Visualizations
Signaling Pathways and Workflows
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound Impairs Female Reproductive Tract Innate Immunity against Clostridium sordellii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostanoid Receptors [sigmaaldrich.com]
- 6. This compound elevates intracellular calcium in Neuro-2a cells via protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Multi-target mechanism of this compound in pregnancy termination based on network pharmacology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi-target mechanism of this compound in pregnancy termination based on network pharmacology and molecular docking | Zhang | African Journal of Reproductive Health [ajrh.info]
- 11. Effect of the prostaglandin E1 analogue this compound on the carbon tetrachloride-induced injury of rat liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized flow cytometry protocol for analysis of surface expression of interleukin-1 receptor types I and II - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Misoprostol Treatment in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the timing of Misoprostol (B33685) treatment in experimental models. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is a synthetic analog of prostaglandin (B15479496) E1 (PGE1).[1] Its primary mechanism involves binding to and stimulating prostaglandin E receptors on target cells.[1][2] This interaction initiates a signaling cascade that varies depending on the cell type. For instance, in gastric parietal cells, it inhibits gastric acid secretion.[1][2][3] In uterine muscle cells, it leads to contractions by increasing intracellular calcium levels.[1][4]
Q2: What are the key pharmacokinetic parameters to consider when designing an experiment with this compound?
After administration, this compound is rapidly absorbed and converted to its active metabolite, this compound acid.[5] The timing of peak plasma concentration varies with the route of administration. Oral administration leads to a rapid peak, generally within 12-30 minutes.[3][6] The elimination half-life of the active metabolite is relatively short, around 20-40 minutes.[7] These factors are critical for determining the dosing interval in your experimental model.
Q3: How does the route of administration affect the timing and efficacy of this compound?
The route of administration significantly impacts the pharmacokinetics and, consequently, the optimal timing of this compound treatment. Oral administration results in rapid absorption and onset of action.[3][7] Vaginal, sublingual, and buccal routes generally lead to a slower onset but a more sustained effect. The choice of administration route should align with the specific goals of your experiment. For instance, for rapid induction of an effect, the oral or sublingual route might be preferable. For a more sustained effect, the vaginal route could be considered.
Q4: Can this compound be used in combination with other drugs in experimental models?
Yes, this compound is often used in combination with other drugs. A common example from clinical practice is its use with mifepristone (B1683876) for medical abortion.[1][3] When designing combination therapy experiments, it is crucial to consider the pharmacokinetics of both drugs to determine the optimal timing and sequence of administration. Studies have shown that the interval between mifepristone and this compound administration can impact efficacy.[8][9][10]
Troubleshooting Guide
Issue 1: Inconsistent or lack of expected biological response.
-
Possible Cause: Suboptimal dosing or timing of administration.
-
Troubleshooting Steps:
-
Review Pharmacokinetics: Re-evaluate the known pharmacokinetic data for your specific animal model, if available. If not, data from similar species can provide a starting point. The peak plasma concentration and half-life are key to determining if your dosing frequency is adequate.
-
Optimize Dosing Interval: Based on the half-life, you may need to administer this compound more frequently to maintain a therapeutic concentration.
-
Consider a Different Route of Administration: If a rapid and potent effect is required, consider switching from a route with slower absorption (e.g., vaginal) to one with faster absorption (e.g., oral or sublingual).
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for your experimental model and desired outcome.
-
Issue 2: High incidence of side effects in animal models (e.g., diarrhea, abdominal cramping).
-
Possible Cause: The dose of this compound may be too high, or the route of administration may be leading to systemic side effects.[7]
-
Troubleshooting Steps:
-
Dose Reduction: Gradually lower the dose to a level that still elicits the desired primary effect but minimizes adverse reactions.
-
Change Administration Route: Localized delivery (if applicable to your research question) may help reduce systemic side effects.
-
Supportive Care: Ensure adequate hydration and monitoring of animals exhibiting side effects.
-
Issue 3: Difficulty in preparing and administering this compound.
-
Possible Cause: this compound tablets are formulated for human use and may be challenging to adapt for small animal models.
-
Troubleshooting Steps:
-
Formulation: Consider if a controlled-release formulation might be beneficial for your experimental design to maintain steady-state concentrations.[11]
-
Vehicle Selection: For non-oral routes, ensure the vehicle used to dissolve or suspend the this compound is appropriate for the chosen route and does not cause irritation or affect absorption.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (Active Metabolite) Following a Single Dose
| Species | Route of Administration | Dose | Tmax (Time to Peak Concentration) | Cmax (Peak Plasma Concentration) | T½ (Half-life) | Reference |
| Human | Oral | 200 µg | ~12 ± 3 minutes | - | ~20-40 minutes | [3][7] |
| Horse | Oral (unfed) | 5 µg/kg | ≤ 30 minutes | 655 ± 259 pg/mL | 170 ± 129 minutes | [12] |
| Horse | Oral (fed) | 5 µg/kg | ≤ 30 minutes | 352 ± 109 pg/mL | 119 ± 51 minutes | [12] |
| Horse | Rectal | 5 µg/kg | ≤ 30 minutes | 967 ± 492 pg/mL | 21 ± 29 minutes | [12] |
| Horse | Oral | 5 µg/kg | ~23.4 ± 2.4 minutes | 0.29 ± 0.07 ng/mL | - | [6][13] |
Table 2: Comparison of Different this compound Dosing Regimens and Timing in Clinical Studies
| Indication | Dosing Regimen | Timing | Key Findings | Reference |
| Second-Trimester Pregnancy Termination | 200 µg vs. 400 µg vs. 600 µg (loading) intravaginally | Every 6 hours | 400 µg every 6 hours was the preferred regimen for shorter delivery interval and fewer side effects. | [14][15] |
| Medical Abortion (with Mifepristone) | 800 µg this compound after 200 mg Mifepristone | 7-20 hours after Mifepristone | Highest success rate (96.6%) compared to earlier (0-6 hours) or later (21-48 hours) administration. | [8] |
| Office Hysteroscopy (Pain Relief) | 400 µg vaginal this compound | 12 hours before vs. 3 hours before | Administration 12 hours prior was more effective in reducing pain. | [16] |
| First Trimester Surgical Abortion (Cervical Priming) | 400 µg vs. 600 µg vaginal this compound | 3 hours vs. 2 hours before procedure | 400 µg with a 3-hour interval was optimal. | [17] |
| Second-Trimester Abortion Induction | 100 µg sublingual vs. 100 µg oral vs. 200 µg vaginal | Sublingual/Oral: every 2 hours; Vaginal: every 4 hours | Sublingual route resulted in a shorter induction-to-delivery time. | [18] |
Experimental Protocols
Protocol 1: General Method for Oral Administration in a Rodent Model
-
Preparation of Dosing Solution:
-
Crush a this compound tablet of known dosage.
-
Dissolve the powder in a suitable vehicle (e.g., sterile water, saline, or a 1% methylcellulose (B11928114) solution). The final concentration should be calculated based on the average weight of the animals to ensure accurate dosing volume.
-
Ensure the solution is homogenous before each administration.
-
-
Administration:
-
Gently restrain the animal.
-
Using a gavage needle of appropriate size, administer the calculated volume of the this compound solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Timing Considerations:
-
Based on the rapid absorption with oral administration, subsequent experimental procedures or measurements should be timed to coincide with the expected peak plasma concentration (approximately 30 minutes post-administration).[3]
-
For studies requiring sustained effect, dosing may need to be repeated every 2-4 hours, considering the short half-life of the active metabolite.
-
Protocol 2: Method for Sublingual Administration in a Rabbit Model
-
Dose Preparation:
-
A portion of a this compound tablet corresponding to the calculated dose should be used.
-
-
Administration:
-
The animal should be anesthetized or sedated as per the approved institutional animal care and use committee (IACUC) protocol.
-
Gently open the animal's mouth and place the tablet or a portion of it under the tongue.
-
Hold the mouth closed for a few minutes to allow for dissolution and absorption.
-
-
Timing Considerations:
-
Sublingual administration also leads to rapid absorption.[19] The timing for subsequent interventions should be similar to that for oral administration.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing this compound timing.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound in obstetrics | PPT [slideshare.net]
- 5. Metabolism and pharmacokinetic studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Timing and efficacy of mifepristone pretreatment for medical management of early pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Single-dose pharmacokinetics of orally and rectally administered this compound in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The optimization of intravaginal this compound dosing schedules in second-trimester pregnancy termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Uses of this compound in Obstetrics and Gynecology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimal timing of this compound administration in nulliparous women undergoing office hysteroscopy: a randomized double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vaginal this compound for pre-abortion cervical priming: is there an optimal evacuation time interval? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Randomized comparison of 3 this compound protocols for abortion induction at 13-20 weeks of gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound for medical treatment of missed abortion: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Misoprostol Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of experiments involving Misoprostol (B33685). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its active form?
A1: this compound is a synthetic analog of prostaglandin (B15479496) E1 (PGE1). It is a prodrug that is rapidly de-esterified in the body to its biologically active metabolite, this compound acid. This active form is responsible for the drug's therapeutic effects.
Q2: What are the primary cellular targets of this compound acid?
A2: this compound acid exerts its effects by binding to and activating E-type prostanoid (EP) receptors, which are G-protein coupled receptors. It primarily targets EP2, EP3, and EP4 receptors with varying affinities, leading to diverse downstream signaling cascades.
Q3: How should I prepare a stock solution of this compound for research?
A3: this compound is sparingly soluble in aqueous buffers, and aqueous solutions are not recommended for storage for more than a day. For research purposes, it is best to prepare a high-concentration stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), or dimethylformamide (DMF). These stock solutions are stable for at least a year when stored at -20°C and aliquoted to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to prevent solvent-induced cytotoxicity.
Q4: How stable is this compound and what are the optimal storage conditions?
A4: this compound is highly sensitive to moisture and heat. The primary degradation pathway is dehydration. Tablets should be stored at or below 25°C (77°F) in a dry area, protected from light, and kept in their original, unopened double-aluminum blister packs until use.[1] Storing tablets outside of their primary packaging can lead to significant degradation within 48 hours.[1] Aqueous solutions of this compound are also unstable and should be prepared fresh for each experiment and generally discarded after 24 hours.[2] Freezing samples containing this compound acid can reduce its degradation rate.[3]
Troubleshooting Guide
Issue 1: High Variability or Lack of Reproducibility in Experimental Results
-
Potential Cause: Inconsistent potency of this compound due to improper storage and handling.
-
Recommended Solution: Always store this compound tablets in their original double-aluminum blister packs in a cool, dry place.[1] Prepare stock solutions in anhydrous organic solvents and store them in single-use aliquots at -20°C. Prepare aqueous working solutions immediately before use and do not store them for more than 24 hours.[2]
-
-
Potential Cause: Inter-individual variability in in vivo studies.
-
Recommended Solution: Standardize experimental conditions as much as possible, including animal strain, age, sex, and housing conditions. For oral administration, consider the effect of food, as it can delay absorption and reduce peak plasma concentrations. Administering this compound under fasting conditions can help reduce this variability. Also, be aware of potential gender-specific differences in response.[4]
-
Issue 2: Irregular or Flat Dose-Response Curve
-
Potential Cause: Incorrect concentration range.
-
Recommended Solution: The effective concentration of this compound can vary significantly between cell types and experimental endpoints. It is advisable to perform a wide dose-range finding experiment (e.g., from nanomolar to micromolar concentrations) to identify the optimal range for your specific model.[5]
-
-
Potential Cause: Drug instability in the culture medium.
-
Recommended Solution: Due to this compound's instability in aqueous solutions, its concentration in the culture medium may decrease over long incubation periods. Prepare fresh working solutions for each experiment and consider the duration of your assay. For longer experiments, replenishing the medium with fresh this compound may be necessary.
-
-
Potential Cause: Biphasic or complex dose-response.
-
Recommended Solution: this compound can have opposing effects at different concentrations. For instance, low doses may sometimes enhance a response (e.g., interferon-gamma production), while higher doses are inhibitory.[2][6] This can be due to its interaction with different EP receptor subtypes that couple to different signaling pathways. A wide range of concentrations is essential to characterize this behavior.
-
Issue 3: Precipitation of this compound in Aqueous Buffers or Culture Medium
-
Potential Cause: Poor aqueous solubility.
-
Recommended Solution: this compound is sparingly soluble in aqueous solutions.[7] To avoid precipitation, ensure the final concentration is below its solubility limit. When diluting from a concentrated organic stock, add the aqueous buffer to the stock solution slowly while vortexing, rather than adding the stock to the full volume of the buffer. An intermediate dilution in a more miscible solvent like ethanol can also be helpful.[7]
-
Issue 4: Potential Artifacts in Cell-Based Assays
-
Potential Cause: Interference with cell viability assays.
-
Recommended Solution: Some compounds can interfere with common colorimetric viability assays like the MTT assay by directly reducing the tetrazolium salt, leading to false-positive results.[8] It is crucial to include proper controls, such as running the assay in a cell-free system with this compound to check for direct chemical reduction. Consider using an alternative viability assay that relies on a different principle, such as measuring ATP content (e.g., CellTiter-Glo) or membrane integrity (e.g., trypan blue exclusion), to confirm your results.[8][9][10]
-
-
Potential Cause: Effects on apoptosis assays.
-
Recommended Solution: this compound has been shown to have anti-apoptotic effects in some models, such as in ischemia-reperfusion injury.[7][11] This could potentially interfere with assays designed to measure apoptosis induced by another stimulus. Be aware of this potential confounding effect and consider it when interpreting your data. Assays that measure different stages of apoptosis, such as Annexin V staining (early stage) or caspase activity (mid-stage), can provide a more complete picture.
-
Data Presentation
Table 1: In Vitro Effective Concentrations of this compound
| Cell Type/System | Application | Effective Concentration Range | Observed Effect |
| Human Leukocytes | Immunomodulation | ~20 nM to >100 µM | Dose-dependent increase in cAMP production.[12] |
| Human Eosinophils | Anti-inflammatory | ≥10⁻⁸ M | Inhibition of eosinophil chemotaxis.[13] |
| Human Eosinophils | Anti-inflammatory | ≥10⁻¹² M | Blockade of cytokine-stimulated eosinophil survival.[13] |
| Human Lymphocytes | Anti-inflammatory | ≥10⁻⁸ M | Inhibition of GM-CSF production.[13] |
| Equine Leukocytes | Anti-inflammatory | 100 µM | Inhibition of LPS-induced TNFα and IL-6 production.[14] |
| Human Colon Cancer Cells (C170, LIM2412) | Anti-cancer | Not specified | Inhibition of tumor growth in xenograft models.[15] |
Table 2: In Vivo Dosages of this compound in Animal Models
| Animal Model | Application | Dosage | Route of Administration |
| Rat | Intestinal Ischemia-Reperfusion Injury | 50 µg/kg/day | Intragastric |
| Rat | Renal Ischemia-Reperfusion Injury | 300 µg/kg for 3 days | Intragastric |
| Rat | Doxorubicin-induced Cardiac Damage | Not specified, administered for 6 days | Oral |
| Rat | Paclitaxel-induced Cardiac Damage | 0.2 mg/kg for 6 days | Oral gavage |
| Mouse | Cerebral Ischemia (MCAO model) | 1 mg/kg | Not specified |
| Mouse (APP/PS1) | Neurodegeneration | 200 µg/kg/day | Oral (p.o.) |
| Mouse | Colon Cancer Xenograft | Not specified | Not specified |
| Rat | DMH-induced Colon Cancer | 20 µg/kg/day | Oral |
| Rat | Oleic acid-induced ARDS | 6 µg/kg | Intravenous (i.v.) |
| Rat | Subcutaneous Air Pouch (Inflammation) | Not specified | Not specified |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
1. Materials:
-
J774A.1 mouse macrophage cell line (or other suitable macrophage cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
12-well cell culture plates
-
Reagents for cytokine measurement (e.g., ELISA kits for TNF-α and IL-10)
2. Procedure:
-
Cell Culture and Plating:
-
Culture J774A.1 macrophages in complete medium until they reach 80-90% confluency.
-
Harvest the cells and perform a cell count.
-
Seed the macrophages into 12-well plates at a density of approximately 1 x 10⁵ cells per well in 1 mL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Preparation of this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment and Stimulation:
-
Carefully remove the old medium from the wells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Pre-incubate the cells with this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubate the plates for a designated period (e.g., 16-18 hours) at 37°C in a 5% CO₂ incubator.[16]
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the conditioned medium from each well.
-
Centrifuge the collected medium to pellet any detached cells or debris.
-
Transfer the supernatant to a new tube and store it at -80°C until analysis.
-
Measure the concentrations of pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.[16]
-
-
Data Analysis:
-
Plot the cytokine concentrations against the log concentration of this compound to generate dose-response curves and determine the IC₅₀ (for inhibition of pro-inflammatory cytokines) or EC₅₀ (for stimulation of anti-inflammatory cytokines).
-
Mandatory Visualization
Caption: this compound Acid Signaling via the EP3 Receptor.
Caption: Workflow for an In Vitro Anti-inflammatory Assay.
References
- 1. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary Studies of in vitro and in vivo Effects of this compound on Th-1 and Th-2 Cytokine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of this compound on Acute and Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Attenuation of pro-inflammatory cytokines and oxidative stress by this compound in renal ischemia/reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. The effect of this compound, a prostaglandin E1 analog, on apoptosis in ischemia-reperfusion-induced intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound ameliorates doxorubicin induced cardiac damage by decreasing oxidative stress and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Stimulates cAMP Generation in Human Leukocytes: Synergy with Colchicine Suggests a New Potential for Established Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Inhibits the Cutaneous Late-Phase Allergic Response to Antigens. Results of a Double-Blind Placebo-Controlled Randomized Study and an Investigation into the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. The effect of this compound on colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Storing Misoprostol Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Misoprostol (B33685) stock solutions. Adherence to these best practices is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
A1: this compound is commonly supplied as a solution in methyl acetate (B1210297). To prepare a stock solution in a different solvent, the methyl acetate should be evaporated under a gentle stream of nitrogen. Immediately afterward, the desired solvent can be added. Recommended solvents for creating a high-concentration stock solution include ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][2] It is crucial to use solvents that have been purged with an inert gas to minimize exposure to moisture and oxygen.[1][2]
Q2: What are the solubility limits of this compound in common laboratory solvents?
A2: The solubility of this compound varies depending on the solvent. The following table summarizes the approximate solubility at room temperature:
| Solvent | Solubility (approx.) |
| Dimethylformamide (DMF) | ~100 mg/mL[1][3] |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL[1][2][3] |
| Ethanol | ~50 mg/mL[1][2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1.6 mg/mL[1][2] |
Q3: How should I store my this compound stock solution?
A3: For long-term storage, this compound stock solutions, particularly those provided in methyl acetate, should be stored at -20°C.[1][2][3] Under these conditions, the solution is stable for at least one year.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: How long are aqueous solutions of this compound stable?
A4: Aqueous solutions of this compound are not recommended for long-term storage. It is strongly advised to prepare fresh aqueous solutions daily and use them immediately.[1][2][3] Storing aqueous solutions for more than one day can lead to significant degradation and loss of biological activity.[1][2][3]
Q5: What are the main causes of this compound degradation?
A5: The primary factors leading to the degradation of this compound are exposure to moisture and heat.[4][5][6] Water catalyzes both the dehydration of this compound to form inactive type A this compound and its isomerization to 8-epimer this compound.[6][7] Type B this compound is another inactive degradation product that results from the isomerization of type A.[6] Therefore, it is critical to handle and store this compound in a manner that minimizes exposure to humidity.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has precipitated.
| Possible Cause | Troubleshooting Step |
| Low Temperature | The compound may have precipitated out of solution due to refrigeration or being on ice. Gently warm the solution to room temperature to see if it redissolves.[7] |
| Incorrect Solvent Preparation | When preparing aqueous working solutions from an organic stock, precipitation can occur if the aqueous buffer is not added slowly while vortexing.[7] |
| Exceeded Solubility Limit | The concentration of this compound in your solution may be higher than its solubility limit in the chosen solvent. Refer to the solubility table and consider diluting your solution. |
Issue 2: I am observing inconsistent or lower-than-expected biological activity in my experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of Aqueous Solution | Aqueous solutions of this compound are unstable and should be prepared fresh for each experiment.[1][2][3] Discard any unused aqueous solution after one day. |
| Stock Solution Degradation | Improper storage of the stock solution (e.g., exposure to moisture, repeated freeze-thaw cycles) can lead to degradation.[7] Prepare fresh aliquots and store them at -20°C. |
| pH-related Degradation | This compound is sensitive to pH.[8] Ensure the pH of your aqueous buffer is within a suitable range for your experiment and for the stability of the compound. |
Below is a logical workflow for troubleshooting common issues with this compound solutions.
Caption: Troubleshooting workflow for this compound solution issues.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution from a Methyl Acetate Solution
This protocol describes how to change the solvent from the supplied methyl acetate to a solvent of choice for creating a stock solution.
Materials:
-
This compound in methyl acetate solution
-
Gentle stream of nitrogen gas
-
Solvent of choice (e.g., ethanol, DMSO, DMF), purged with an inert gas
-
Sterile microcentrifuge tubes or vials
Procedure:
-
In a chemical fume hood, carefully dispense the desired volume of the this compound in methyl acetate solution into a sterile vial.
-
Direct a gentle stream of nitrogen gas over the surface of the solution to evaporate the methyl acetate.
-
Once the methyl acetate has completely evaporated, a viscous oil will remain.
-
Immediately add the desired volume of the inert gas-purged solvent of choice to the vial.[1][2]
-
Vortex briefly to ensure the this compound is fully dissolved.
-
Store the resulting stock solution in tightly sealed aliquots at -20°C.[2]
The following diagram illustrates the workflow for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol outlines the steps for diluting a high-concentration organic stock solution of this compound into an aqueous buffer for immediate use in experiments.
Materials:
-
This compound stock solution (in ethanol, DMSO, or DMF)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to prevent precipitation.[7]
-
Continue to vortex for a few seconds to ensure the solution is homogenous.
-
Use the freshly prepared aqueous working solution in your experiment immediately. Do not store for more than one day.[1][2][3]
Note on Solvent Effects: When preparing working solutions, ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) is insignificant, as organic solvents may have physiological effects at low concentrations.[2] If an organic solvent-free aqueous solution is required, evaporate the methyl acetate from the original supply and directly dissolve the resulting oil in the aqueous buffer.[2] Be aware that the solubility in aqueous buffers is significantly lower.[1][2]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ipas.org [ipas.org]
- 5. ghsupplychain.org [ghsupplychain.org]
- 6. ghsupplychain.org [ghsupplychain.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 59122-46-2 [chemicalbook.com]
Preventing Misoprostol precipitation in working solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Misoprostol. Our aim is to help you prevent and resolve issues related to the precipitation of this compound in your working solutions, ensuring the accuracy and reproducibility of your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues encountered during the preparation and use of this compound working solutions.
Problem: My this compound solution appears cloudy or has visible precipitate immediately after preparation.
| Possible Cause | Recommended Action |
| Low Aqueous Solubility | This compound is sparingly soluble in aqueous buffers. The concentration of your working solution may have exceeded its solubility limit.[1] |
| Action: Prepare a fresh working solution at a lower concentration. It is crucial to add the aqueous buffer to the organic stock solution slowly while vortexing to prevent the drug from crashing out of solution.[1] | |
| Incorrect Solvent for Stock Solution | Using an inappropriate solvent to dissolve the initial this compound compound can lead to precipitation upon dilution. |
| Action: Dissolve this compound in an appropriate organic solvent such as ethanol, DMSO, or dimethyl formamide (B127407) (DMF) to create a concentrated stock solution.[1] Ensure the organic solvent is anhydrous, as water can promote degradation. | |
| Low Temperature of the Solution | If the aqueous buffer used for dilution was cold, it could decrease the solubility of this compound. |
| Action: Gently warm the solution to room temperature to see if the precipitate redissolves. Always use buffers at room temperature for preparing working solutions. |
Problem: My this compound working solution, which was initially clear, became cloudy over time.
| Possible Cause | Recommended Action |
| Degradation in Aqueous Solution | This compound is unstable in aqueous solutions and can degrade, leading to the formation of less soluble degradation products.[1] Aqueous solutions are not recommended to be stored for more than one day.[1] |
| Action: Always prepare fresh aqueous working solutions of this compound immediately before use. Do not store aqueous solutions.[1] | |
| pH of the Aqueous Buffer | The stability of this compound is pH-dependent. Unfavorable pH can accelerate degradation and precipitation. |
| Action: While specific optimal pH ranges for stability in working solutions are not extensively documented in readily available literature, it is known that this compound is sensitive to pH.[1] If you suspect pH is an issue, consider preparing your working solution in a buffer with a pH that is relevant to your experimental system and test for precipitation over a short time course. | |
| Evaporation of Solvent | If left in an open container, the solvent can evaporate, increasing the concentration of this compound beyond its solubility limit. |
| Action: Keep working solutions in sealed containers to minimize evaporation, especially during long experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: Solid this compound and stock solutions in organic solvents should be stored at -20°C for long-term stability.[1] It is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and contamination with atmospheric moisture.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Anhydrous ethanol, DMSO, and DMF are recommended for preparing stock solutions.[1] The solubility of this compound is significantly higher in these organic solvents compared to aqueous buffers.
Q3: How do I prepare an aqueous working solution from my organic stock?
A3: To prepare an aqueous working solution, you should slowly add the desired volume of your organic stock solution to the aqueous buffer while gently vortexing or mixing. This gradual dilution helps to prevent the this compound from precipitating out of the solution.[1]
Q4: For how long can I store my aqueous working solution of this compound?
A4: It is strongly recommended to prepare aqueous working solutions of this compound fresh for each experiment and not to store them for more than one day due to the compound's instability in aqueous environments.[1]
Q5: My experiment requires a high concentration of this compound in an aqueous medium. How can I achieve this without precipitation?
A5: Achieving high concentrations of this compound in aqueous solutions is challenging due to its limited solubility. If your experiment allows, you may need to use a small percentage of an organic co-solvent (like DMSO or ethanol) in your final working solution. However, it is critical to keep the final concentration of the organic solvent low (typically below 0.5%) to avoid solvent-induced artifacts in biological experiments. Always run a vehicle control with the same concentration of the organic solvent.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| Ethanol | ~50 mg/mL |
| DMSO | ~50 mg/mL |
| Dimethyl formamide (DMF) | ~100 mg/mL |
| PBS (pH 7.2) | ~1.6 mg/mL |
Data sourced from product information sheets.[1]
Table 2: Recommended Storage Conditions
| Formulation | Storage Temperature | Duration |
| Solid Compound/Stock in Methyl Acetate | -20°C | ≥ 1 year |
| Stock Solution in Anhydrous Organic Solvent | -20°C or -80°C | Short-term (months) to Long-term (years) |
| Aqueous Working Solution | Room Temperature | Not recommended for storage (use immediately) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (e.g., 10 mM in DMSO)
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure: a. Calculate the required mass of this compound and volume of anhydrous DMSO to achieve a 10 mM stock solution. (Molecular Weight of this compound: 382.5 g/mol ) b. In a sterile microcentrifuge tube, dissolve the calculated mass of this compound in the appropriate volume of anhydrous DMSO. c. Vortex the solution until the this compound is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of an Aqueous Working Solution (e.g., 10 µM in PBS)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.2, at room temperature
-
Sterile conical tube
-
-
Procedure: a. Pre-warm the PBS to room temperature. b. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. c. In a sterile conical tube, add the required volume of room temperature PBS for your final desired volume. d. While gently vortexing the PBS, slowly add the calculated volume of the 10 mM this compound stock solution to achieve a final concentration of 10 µM. For example, to make 10 mL of a 10 µM solution, add 10 µL of the 10 mM stock to 9.99 mL of PBS. e. Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your experiment. f. Use the freshly prepared aqueous working solution immediately.
Visualizations
Caption: A troubleshooting workflow for preparing clear this compound working solutions.
Caption: Simplified signaling pathway of the this compound-activated EP3 receptor.
Caption: Simplified signaling pathway of the this compound-activated EP4 receptor.
References
Technical Support Center: Misoprostol Tablet Stability for Research Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of misoprostol (B33685) tablets for research applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of this compound tablets?
A1: The principal factor driving the degradation of this compound in tablet form is exposure to water (humidity).[1][2][3] Elevated temperatures and light exposure can also accelerate degradation, especially in the presence of moisture.[3][4] Therefore, appropriate packaging is critical for maintaining the stability of this compound tablets.[1][2]
Q2: What are the recommended storage conditions for this compound tablets?
A2: To ensure stability, this compound tablets should be stored at or below 25°C (77°F) or 30°C (86°F) in a dry place, protected from light.[3] It is crucial to keep the tablets in their original, unopened double-aluminum (Alu/Alu) blister packs until use.[1][3][4] Storage in PVC blisters should be avoided as they do not provide adequate protection from moisture.[1][2]
Q3: What are the known degradation products of this compound?
A3: this compound primarily degrades into three main inactive products:
-
Type A this compound: Formed through dehydration. This process generates water, which can further catalyze degradation.[1][2][5]
-
8-epi this compound: An isomer of this compound formed through isomerization.[1][2][5]
-
Type B this compound: An isomer of Type A this compound.[1][2][5]
Q4: How quickly do this compound tablets degrade if stored outside their primary packaging?
A4: Degradation is rapid when tablets are exposed to ambient conditions. Studies have shown that storing tablets outside their protective blister packs at typical room temperature and humidity (e.g., 25°C/60% RH) can lead to significant physical and chemical changes within 48 hours.[5][6] This includes a notable decrease in the active pharmaceutical ingredient (API) and an increase in degradation products.[5] In one study, tablets in damaged packaging stored at 40°C and 75% relative humidity (RH) lost over 50% of their active this compound content within six months.[3][7]
Q5: What physical changes in the tablets might indicate degradation?
A5: While visual signs of degradation may not always be obvious, exposure to humidity can cause an increase in tablet weight and friability (the tendency to crumble), as well as a significant rise in water content.[3][5] Any changes from the tablet's initial physical appearance should be considered a potential indicator of instability.
Q6: What is the role of excipients in this compound tablet stability?
A6: Excipients play a crucial role in the stability of this compound tablets. This compound itself is an unstable viscous oil at room temperature.[8] To enhance its stability, it is often dispersed in hydroxypropyl methylcellulose (B11928114) (HPMC).[5][7] This HPMC dispersion helps protect the this compound from humidity.[5][7] However, the protective effect of HPMC is compromised if the water content of the dispersion exceeds 2%.[5][7] The initial water content of other excipients, such as microcrystalline cellulose, can also influence the tablet's stability.[1]
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly low assay results for this compound. | Inadequate storage conditions (high humidity or temperature).[4][7] | Ensure tablets are stored in their original, intact double-aluminum blister packs in a cool, dry place.[2][4] |
| Tablets were removed from blister packs too early.[5] | Only remove tablets from their packaging immediately before use. | |
| Use of tablets from damaged or inappropriate (e.g., PVC) blister packs.[1][7] | Inspect packaging for any damage before use. Procure this compound in double-aluminum blister packs.[2][4] | |
| Inconsistent results in dissolution testing. | Physical changes in the tablet due to moisture absorption (e.g., increased friability).[3][5] | Perform physical tests (friability, hardness) on a subset of tablets to check for physical changes. |
| Degradation of the active pharmaceutical ingredient (API) affecting its release profile. | Re-assay the this compound content of the tablets to confirm potency. | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products (Type A, Type B, 8-epi this compound).[1][5] | Compare the retention times of the unknown peaks with those of known this compound degradation product standards. |
| Contamination of the sample or mobile phase. | Prepare fresh mobile phase and re-run the analysis with a new, properly stored tablet. |
Data Presentation
Table 1: Impact of Storage Conditions on this compound Content in Tablets with Damaged Blister Packaging
| Storage Condition | Duration (Months) | Mean this compound Content (% of Labeled Amount) |
| 25°C / 60% RH | 1 | 98.5% |
| 6 | 91.3% | |
| 40°C / 75% RH | 2 | Below specification |
| 6 | 48.2% |
Data compiled from a study on this compound tablets with damaged primary packaging.[7]
Table 2: Physical Changes in this compound Tablets Exposed to 25°C / 60% RH
| Parameter | Change after 48 hours |
| Weight | +4.5% |
| Friability | +1300% |
| Water Content | +80% |
| Active Ingredient Dosage | -5.1% |
Data from a study on this compound tablets stored outside their blister pack.[5]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Assay
This protocol is based on established methods for the quantification of this compound in tablets.[7]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: ReproSil-XR 120 C18, 5 µm, 150 mm x 4.6 mm (or equivalent).
-
Mobile Phase: Acetonitrile/water (45:55 V/V).
-
Flow Rate: 1.5 ml/min.
-
Detection Wavelength: 200 nm.
-
Injection Volume: 100 µl.
-
Autosampler Temperature: 4°C to prevent degradation of this compound in solution.
3. Standard Solution Preparation:
-
Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of a known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a 5-point calibration curve.
4. Sample Preparation:
-
Take five tablets and dissolve them in 50 ml of the mobile phase.
-
Perform two independent experiments. From each resulting solution, take two aliquots for HPLC analysis, yielding four measurements per sample.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the concentration of this compound in the samples by comparing the peak areas with the calibration curve.
Protocol 2: Dissolution Testing for this compound Tablets
This protocol follows the procedures described in the International Pharmacopeia for this compound tablets.[7]
1. Instrumentation:
-
Dissolution tester (e.g., USP Apparatus 2, paddle).
2. Dissolution Conditions:
-
Dissolution Medium: 500 ml of deionized water.
-
Temperature: 37°C.
-
Paddle Speed: 50 revolutions per minute (rpm).
3. Procedure:
-
Place one tablet in each of the six dissolution vessels.
-
Start the dissolution test.
-
After 30 minutes, withdraw a sample through an in-line filter.
-
Analyze the this compound content in the withdrawn samples using the HPLC method described in Protocol 1 (adjusting injection volume as needed, e.g., 250 µl).
Mandatory Visualizations
Caption: this compound degradation pathways.
Caption: Workflow for this compound tablet stability testing.
Caption: Factors affecting this compound stability and their consequences.
References
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. benchchem.com [benchchem.com]
- 4. ipas.org [ipas.org]
- 5. Instability of this compound Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instability of this compound Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion | PLOS One [journals.plos.org]
- 7. Stability of this compound tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Variability in Pharmacokinetic Studies of Misoprostol Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in pharmacokinetic (PK) studies of misoprostol (B33685) acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design, sample handling, and bioanalysis.
Troubleshooting Guide
This section addresses specific issues that can arise during this compound acid PK studies and offers potential solutions to mitigate variability.
| Issue | Potential Cause | Recommended Solution |
| High Inter-Subject Variability in Plasma Concentrations | Food Effect: Co-administration of this compound with food, especially high-fat meals, can delay absorption and reduce peak plasma concentrations (Cmax) of this compound acid.[1] | Standardize food intake for all subjects. For studies where a food effect is not being investigated, administer this compound under fasting conditions.[1] |
| Concomitant Medications: Antacids, particularly those containing magnesium, can reduce the bioavailability of this compound acid.[1] | Record and control for the use of all concomitant medications, especially antacids. If possible, establish a washout period for such medications before the study.[1] | |
| Route of Administration: Different routes (oral, sublingual, vaginal, buccal) have distinct absorption profiles, leading to significant differences in Cmax, Tmax, and AUC.[1][2] There is also wide individual variability in the absorption of vaginal this compound.[2][3] | Strictly control and document the route of administration.[1] Ensure consistent administration technique across all subjects. For vaginal administration, factors like vaginal pH and bleeding can affect absorption.[1] | |
| Low or Undetectable Levels of this compound Acid | Analyte Instability: this compound acid is thermally unstable and can degrade in biological samples at room temperature.[1][4][5] Its concentration in prepared samples can decrease by 20% within 12 hours at room temperature, and in whole blood, it can decrease by 90% within 16 days.[1][4][5] | Minimize sample processing time and keep samples on ice.[4] Immediately freeze plasma samples at -20°C or lower (-80°C is recommended for long-term storage).[1] |
| Inadequate Assay Sensitivity: The therapeutic doses of this compound result in very low plasma concentrations of its active metabolite, this compound acid.[4][6] | Utilize a highly sensitive and validated bioanalytical method, such as UPLC-MS/MS, with a low limit of quantification (LOQ), ideally in the 2-10 pg/mL range.[4][6] | |
| Inconsistent Results Between Analytical Runs | Sample Preparation Issues: Inefficient or inconsistent extraction of this compound acid from the biological matrix can lead to variability.[1] Standard protein precipitation is often insufficient.[4] | Employ a validated Solid-Phase Extraction (SPE) protocol to ensure consistent and high recovery.[1][4][5] Use a deuterated internal standard (e.g., this compound acid-d5) to compensate for analyte loss and instrument variability.[4][7] |
| Matrix Effects: Co-eluting endogenous components from complex biological samples (e.g., phospholipids) can cause ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy.[4][5] | Optimize the chromatographic method to separate this compound acid from interfering matrix components.[4] Utilize an effective sample cleanup method like SPE to remove these components before analysis.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound acid pharmacokinetic studies?
The primary sources of variability include the route of administration, the effect of food on absorption, and the use of concomitant medications like antacids.[1] Additionally, there is significant inter-individual variation in absorption, particularly with the vaginal route.[2][3] The inherent instability of this compound acid is also a critical factor that can introduce variability if samples are not handled and stored properly.[1][4][5]
Q2: How does the route of administration impact the pharmacokinetic profile of this compound acid?
The route of administration significantly alters the absorption rate, peak concentration, and overall bioavailability of this compound acid.
-
Sublingual: This route generally provides the most rapid absorption, highest peak plasma concentrations (Cmax), and greatest bioavailability (AUC), likely by avoiding first-pass metabolism in the liver.[2][8][9]
-
Oral: Absorption is rapid, with a time to peak concentration (Tmax) similar to the sublingual route, but Cmax and AUC are typically lower due to extensive first-pass metabolism.[8][9][10]
-
Vaginal: This route results in slower absorption, a delayed Tmax, and lower Cmax compared to oral and sublingual administration.[2] However, plasma concentrations are sustained for a longer period.
-
Buccal: The buccal route shows a pattern of absorption similar to the vaginal route, with lower peak concentrations and potentially less variability compared to other routes.[2]
Q3: What are the critical considerations for sample handling and storage?
Due to the thermal instability of this compound acid, strict procedures are essential.[4][5]
-
Collection: Collect blood samples in appropriate anticoagulant tubes.
-
Processing: Separate plasma from whole blood by centrifugation as soon as possible after collection, keeping the samples cool throughout the process.[4]
-
Storage: Immediately freeze plasma samples at -20°C or, for long-term stability, at -80°C.[1] this compound acid concentration can degrade significantly at room temperature in just a few hours.[1][4]
Q4: What is the recommended bioanalytical method for quantifying this compound acid?
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended method.[1] This technique offers the high sensitivity and specificity required to accurately quantify the very low circulating concentrations of this compound acid found after therapeutic doses.[1][4][6] Analysis is typically performed in negative ion mode (ESI-) using Multiple Reaction Monitoring (MRM), with a common transition being m/z 367 -> 249.[4]
Q5: How can I improve the sensitivity of my assay to achieve a lower limit of quantification (LLOQ)?
Achieving an LLOQ in the 2-10 pg/mL range is often necessary.[4] Key optimization strategies include:
-
Extraction Efficiency: Use an optimized Solid-Phase Extraction (SPE) protocol, which can effectively concentrate the analyte from a larger sample volume (e.g., 500 µL of plasma).[4][6]
-
Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned for this compound acid and its specific MRM transitions.[4]
-
Chromatography: Optimize the UPLC gradient to achieve good separation of the analyte from endogenous interferences, which helps reduce matrix effects and improve the signal-to-noise ratio.[4]
Data Presentation: Pharmacokinetic Parameters of this compound Acid
The following tables summarize the pharmacokinetic parameters of this compound acid following different routes of administration.
Table 1: Pharmacokinetic Parameters after a Single 400 µg this compound Dose
| Route of Administration | Cmax (pg/mL) (Mean ± SD) | Tmax (min) (Mean ± SD) | AUC₀₋₃₆₀ (pg·h/mL) (Mean ± SD) | Coefficient of Variation (AUC) |
| Sublingual | 574.8 ± 250.7[8][9] | 26.0 ± 11.5[8][9] | 743.7 ± 291.2[8][9] | 39.2%[3] |
| Oral | 287.6 ± 144.3[8][9] | 27.5 ± 14.8[8][9] | 402.8 ± 151.6[8][9] | 37.6%[3] |
| Vaginal | 125.2 ± 53.8[8][9] | 72.0 ± 34.5[9] | 433.7 ± 182.6[8][9] | 42.0%[3] |
| Vaginal (with water) | 162.8 ± 57.1[8][9] | 75.0 ± 31.6[9] | 649.3 ± 333.8[8][9] | 51.4%[3] |
Data sourced from Tang et al., 2002.[3][8][9]
Table 2: Relative Bioavailability after an 800 µg this compound Dose
| Route of Administration | Cmax (pg/mL) (Mean) | AUC₀₋inf (pg·h/mL) (Mean) |
| Sublingual | 1004 | 1485 |
| Oral | 639 | 913 |
| Buccal | 413 | 903 |
Data represents a summary from a crossover study, highlighting relative differences.[11]
Experimental Protocols
1. Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a representative example for extracting this compound acid from plasma, adapted from common methodologies.[4][5][6]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., Oasis MAX or HLB).[5][6]
-
Condition the cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.
-
Equilibrate the cartridge with 1 mL of the aqueous buffer used for sample dilution.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge sequentially to remove interferences. A typical wash may involve 1 mL of an aqueous buffer followed by 1 mL of an organic solvent like methanol.[4]
-
-
Elution:
-
Elute the this compound acid and internal standard from the cartridge using 1 mL of an appropriate elution solvent (e.g., 2% formic acid in methanol).[4]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for injection into the UPLC-MS/MS system.[4]
-
2. Protocol: UPLC-MS/MS Analysis
This protocol outlines typical parameters for the quantification of this compound acid.[1][7]
-
Chromatographic System: UPLC System (e.g., Acquity UPLC).[1][7]
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm).[1][7]
-
Mobile Phase: A gradient elution using two solvents:
-
Mobile Phase A: Aqueous solution (e.g., 0.1% ammonium (B1175870) solution or 0.1% formic acid in water).[1][7]
-
Mobile Phase B: Organic solvent (e.g., methanol or acetonitrile).[1]
-
-
Flow Rate: Optimized for the column dimensions, typically in the range of 0.3-0.5 mL/min.
-
Run Time: A short run time of 7-10 minutes is typical.[4][7]
-
Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Xevo TQ-S).[6]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Uses of this compound in Obstetrics and Gynecology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Preclinical Efficacy of Misoprostol and Dinoprostone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Misoprostol (a Prostaglandin (B15479496) E1 analogue) and Dinoprostone (Prostaglandin E2) in preclinical models, focusing on their mechanisms of action and effects on uterine contractility and cervical ripening. While direct comparative in vivo animal studies are not extensively available in published literature, this guide leverages mechanistic data and key in vitro studies on uterine tissue to provide a comprehensive preclinical perspective.
Mechanism of Action: A Tale of Two Prostaglandins
This compound and Dinoprostone are both prostaglandin analogues that play crucial roles in cervical ripening and the induction of labor.[1] Their primary function involves remodeling the extracellular matrix of the cervix and modulating myometrial contractility.[1] Dinoprostone, which is identical to endogenous Prostaglandin E2 (PGE2), is known to stimulate interleukin-8, an inflammatory cytokine that aids in cervical remodeling.[1] this compound, a synthetic analogue of Prostaglandin E1 (PGE1), exerts a notable dose-dependent effect on the contractility of the myometrium.[1]
Both compounds exert their effects by binding to the same family of G-protein coupled receptors—EP1, EP2, EP3, and EP4—which are expressed in the myometrium, cervix, and other gestational tissues. However, their differing affinities for these receptor subtypes lead to distinct signaling cascades and physiological outcomes.
Signaling Pathways
The differential effects of this compound and Dinoprostone can be attributed to how they interact with the four E-prostanoid (EP) receptors. These interactions trigger distinct intracellular signaling pathways that ultimately govern uterine smooth muscle contraction and relaxation.
-
EP1 & EP3 Receptors: Primarily mediate smooth muscle contraction . EP1 activation leads to an increase in intracellular calcium, while EP3 activation inhibits cAMP production, which also promotes contraction.
-
EP2 & EP4 Receptors: Primarily mediate smooth muscle relaxation by increasing the production of cyclic adenosine (B11128) monophosphate (cAMP).
This compound shows a strong affinity for EP1 and EP3 receptors, contributing to its potent effect on uterine contractions. In contrast, Dinoprostone has a high affinity for the relaxation-mediating EP2 and EP4 receptors, playing a significant role in the cervical ripening process.
Figure 1. this compound Signaling Pathway.
Figure 2. Dinoprostone Signaling Pathway.
Preclinical Efficacy Comparison: An In Vitro Perspective
Direct preclinical comparisons in animal models are limited. However, an in vitro study using myometrial strips from women undergoing scheduled repeat cesarean sections provides valuable quantitative data on the differential effects of PGE1 (this compound) and PGE2 (Dinoprostone) on uterine tissue.
Data Presentation
| Parameter | Time Point | Control (Solvent) | This compound (PGE1) | Dinoprostone (PGE2) | P-value |
| Myometrial Contractility | |||||
| Total Contractile Capacity (g*s/30 min) | 90 min | 1200 [600-2400] | 4800 [3600-6000] | 1200 [600-1800] | < 0.01 (PGE1 vs PGE2 & Control) |
| 180 min | 1200 [600-2400] | 3600 [2400-4800] | 1200 [600-1800] | < 0.05 (PGE1 vs PGE2) | |
| Myometrial Structure | |||||
| Connective Tissue (%) | 360 min | 15 [10-20] | 15 [12.5-17.5] | 30 [22.5-33.7] | < 0.01 (PGE2 vs PGE1 & Control) |
| Data are presented as median [Interquartile Range]. Data extracted from an in vitro study on human myometrial tissue.[1] |
Key Findings from In Vitro Data:
-
Myometrial Contractility: this compound (PGE1) significantly increased myometrial contractility compared to both Dinoprostone (PGE2) and the control, with effects lasting up to 180 minutes.[1] This aligns with clinical observations of higher rates of uterine tachysystole with this compound.[1]
-
Myometrial Structure: After 360 minutes of incubation, Dinoprostone (PGE2) was associated with a significantly higher percentage of connective tissue in the myometrial strips compared to this compound and the control.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for the key in vitro experiment cited and a general workflow for preclinical cervical ripening studies.
In Vitro Myometrial Contractility Assay (Human Tissue)
This protocol is based on the methodology used to compare the effects of PGE1 and PGE2 on isolated human myometrial strips.[1]
-
Tissue Collection: Myometrial biopsies are obtained from the upper incisional edge of the lower uterine segment from women with term pregnancies undergoing scheduled repeat cesarean sections before the onset of labor.
-
Strip Preparation: The biopsies are placed in cold Krebs-Henseleit solution. Myometrial strips (approx. 10x3x3 mm) are dissected with the muscle fibers running parallel to the long axis.
-
Organ Chamber Setup: Each strip is mounted in a 10 mL organ chamber containing Krebs-Henseleit solution, maintained at 37°C and bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Isometric Tension Recording: The strips are connected to isometric force transducers. A resting tension of 10 mN is applied, and the strips are allowed to equilibrate for at least 60 minutes, with the solution being replaced every 15 minutes.
-
Drug Incubation: After equilibration, the strips are incubated for up to 360 minutes with one of the following:
-
This compound (PGE1) at a concentration of 10⁻⁵ mol/L.
-
Dinoprostone (PGE2) at a concentration of 10⁻⁵ mol/L.
-
Solvent (Control).
-
-
Data Acquisition and Analysis: Isometric tension is recorded continuously. The total contractile capacity (area under the curve) is calculated for 30-minute intervals.
-
Histological Analysis: At the end of the incubation period (30 and 360 minutes), tissue samples are fixed in formalin, embedded in paraffin, and stained (e.g., with Masson's trichrome) to quantify the percentage of connective tissue via digital image analysis.
Figure 3. Experimental Workflow for In Vitro Contractility.
General Protocol for In Vivo Cervical Ripening (Rabbit Model)
While direct comparative data was not found, rabbit models are frequently used to study cervical ripening. Prostaglandins have been shown to increase collagenase activity in rabbit uterine cervix fibroblasts in vitro. A typical in vivo experimental design would be as follows:
-
Animal Model: Timed-pregnant New Zealand white rabbits are used, typically near term (e.g., day 28-29 of a 31-day gestation).
-
Grouping: Animals are randomized into treatment groups:
-
Vehicle Control (e.g., gel base).
-
This compound (various doses in a gel vehicle).
-
Dinoprostone (various doses in a gel vehicle).
-
-
Drug Administration: The test or vehicle article is administered locally to the cervix via a catheter.
-
Monitoring: Animals are monitored for signs of labor. In terminal studies, a defined period after administration (e.g., 12-24 hours) is chosen for tissue collection.
-
Outcome Measures:
-
Cervical Compliance: The cervix is excised, and biomechanical properties are tested. A ring of cervical tissue is subjected to force-distension analysis to measure compliance (stretchiness).
-
Histology: Cervical tissue is analyzed for changes in collagen fiber dispersion, inflammatory cell infiltration, and edema.
-
Biochemical Analysis: Tissue can be assayed for water content, collagen concentration, and the activity of enzymes like collagenase and matrix metalloproteinases (MMPs).
-
Conclusion
The preclinical evidence, primarily driven by mechanistic understanding and in vitro data, highlights a clear functional divergence between this compound and Dinoprostone. This compound (PGE1) acts as a potent stimulator of myometrial contractility, consistent with its strong affinity for contractile EP1 and EP3 receptors.[1] In contrast, Dinoprostone (PGE2) demonstrates a more pronounced effect on altering the connective tissue composition of the myometrium in vitro and its high affinity for relaxatory EP2/EP4 receptors underpins its critical role in cervical remodeling.[1]
For researchers and drug development professionals, these findings underscore that while both agents are effective for labor induction, their preclinical profiles suggest different primary strengths. This compound's efficacy appears rooted in its direct and powerful uterotonic activity, whereas Dinoprostone's efficacy is more closely linked to its ability to induce the structural and biochemical changes characteristic of cervical ripening. The scarcity of head-to-head in vivo animal studies represents a significant knowledge gap, and future research in relevant animal models, such as the guinea pig or rabbit, would be invaluable for further elucidating their comparative efficacy and safety profiles before clinical application.
References
Validating the In Vivo Efficacy of Misoprostol: A Comparative Guide for Researchers
A comprehensive analysis of Misoprostol's effects on gastric mucosa and uterine contractility, validating in vitro observations with in vivo experimental data. This guide provides a comparative overview with alternative therapeutic agents, detailed experimental protocols, and visual representations of signaling pathways to support researchers and drug development professionals.
This compound (B33685), a synthetic prostaglandin (B15479496) E1 (PGE1) analog, is a widely utilized therapeutic agent with dual applications in gastroenterology and obstetrics and gynecology.[1] Initially developed for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers, its potent uterotonic properties have led to its extensive off-label use for labor induction and medical abortion.[2] This guide delves into the in vivo validation of this compound's well-established in vitro effects, providing a comparative analysis with alternative treatments and detailed experimental methodologies to facilitate further research and development.
Gastric Protection: From In Vitro Mechanisms to In Vivo Efficacy
In vitro studies have established that this compound exerts its gastroprotective effects through a multi-faceted mechanism. As a PGE1 analog, it binds to the prostaglandin E2 (EP3) receptor on parietal cells in the stomach.[3] This interaction stimulates the Gi protein-coupled receptor pathway, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent inhibition of gastric acid secretion.[3] Furthermore, this compound enhances the mucosal barrier by stimulating the secretion of mucus and bicarbonate.[1]
In vivo studies in animal models and human clinical trials have consistently validated these in vitro findings. This compound has been shown to effectively prevent gastric ulcer formation induced by various stimuli, including NSAIDs.
Comparative Analysis: this compound vs. Alternative Gastroprotective Agents
While this compound is effective, other agents are also used for the prevention and treatment of gastric ulcers. The following table provides a comparative overview of this compound and its alternatives.
| Feature | This compound | Proton Pump Inhibitors (PPIs) (e.g., Omeprazole) | H2 Receptor Antagonists (e.g., Cimetidine) | Sucralfate |
| Mechanism of Action | PGE1 analog; inhibits acid secretion and enhances mucosal defense.[1][3] | Irreversibly inhibits the H+/K+ ATPase (proton pump) in parietal cells. | Competitively blocks histamine (B1213489) H2 receptors on parietal cells, reducing acid secretion.[4] | Forms a protective barrier over the ulcer crater.[4] |
| Efficacy in NSAID-induced ulcers | Superior to placebo in healing and prevention of gastric ulcers.[5][6] | Superior to placebo for prevention; clinically equivalent to this compound.[6] | Less effective than this compound for preventing gastric ulcers.[5] | Similar efficacy to H2 antagonists in preventing duodenal ulcers, but less effective for gastric ulcers.[5] |
| Adverse Effects | Diarrhea, abdominal pain, uterine contractions (contraindicated in pregnancy).[3] | Generally well-tolerated; long-term use may have potential side effects. | Generally well-tolerated; potential for drug interactions. | Constipation is a common side effect. |
Signaling Pathway for Gastric Protection
The following diagram illustrates the signaling pathway of this compound in gastric parietal cells, leading to reduced acid secretion.
Uterine Contractility: From Bench to Bedside
This compound's uterotonic effects are mediated through its interaction with prostaglandin receptors in the myometrium. In vitro studies using uterine muscle strips have demonstrated that this compound induces dose-dependent contractions. This effect is primarily attributed to the activation of EP3 receptors, which, via a Gq-protein coupled pathway, increases intracellular calcium levels, leading to smooth muscle contraction.[1]
In vivo studies have extensively validated these findings, demonstrating this compound's efficacy in inducing uterine contractions for labor induction and medical abortion. The route of administration significantly impacts the pharmacokinetic profile and clinical response. Vaginal and sublingual administration bypass first-pass metabolism, resulting in a more sustained effect on the myometrium compared to oral administration.[7]
Comparative Analysis: this compound vs. Other Uterotonic Agents
The choice of uterotonic agent depends on the clinical indication. The table below compares this compound with other commonly used agents for labor induction.
| Feature | This compound (PGE1 analog) | Dinoprostone (PGE2 analog) | Oxytocin (B344502) |
| Mechanism of Action | Binds to EP3/EP2 receptors, increasing intracellular Ca2+.[1] | Binds to EP receptors, promoting cervical ripening and uterine contractions. | Binds to oxytocin receptors, increasing intracellular Ca2+. |
| Route of Administration | Oral, vaginal, sublingual, buccal, rectal.[8] | Vaginal insert/gel.[9] | Intravenous infusion.[10] |
| Efficacy for Labor Induction | As effective as or more effective than Dinoprostone and Oxytocin.[11][12] | Effective for cervical ripening and labor induction.[9] | Effective for augmentation of labor; may be less effective for initial induction with an unfavorable cervix.[10] |
| Adverse Effects | Uterine hyperstimulation, gastrointestinal side effects.[8] | Uterine hyperstimulation.[9] | Uterine hyperstimulation, water intoxication (at high doses). |
Signaling Pathway for Uterine Contraction
The following diagram illustrates the signaling pathway of this compound in myometrial cells, leading to uterine contractions.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed experimental protocols for key in vitro and in vivo assays are provided below.
In Vitro Uterine Contractility Assay
Objective: To assess the effect of this compound on the contractility of isolated uterine muscle strips.
Methodology:
-
Tissue Preparation: Obtain myometrial biopsies from consenting patients undergoing cesarean section. Dissect fine strips of myometrium (approximately 2 mm x 10 mm).
-
Mounting: Mount the muscle strips in organ baths containing physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Transducer Attachment: Attach one end of the strip to a fixed point and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with regular washes every 15-20 minutes.
-
Drug Administration: Once stable spontaneous contractions are established, add this compound at increasing concentrations to the organ bath.
-
Data Analysis: Record and analyze the frequency, amplitude, and duration of uterine contractions.
In Vivo Gastric Ulcer Model (NSAID-Induced)
Objective: To evaluate the gastroprotective effect of this compound against NSAID-induced gastric ulcers in a rat model.
Methodology:
-
Animal Model: Use male Wistar rats (180-220 g). Fast the animals for 24 hours before the experiment, with free access to water.
-
Grouping: Divide the animals into control and treatment groups.
-
Drug Administration: Administer this compound or vehicle (control) orally 30 minutes before inducing gastric ulcers.
-
Ulcer Induction: Administer a single oral dose of a high-dose NSAID (e.g., indomethacin (B1671933) 30 mg/kg).
-
Evaluation: Euthanize the animals 4-6 hours after NSAID administration. Excise the stomachs, open them along the greater curvature, and rinse with saline.
-
Ulcer Scoring: Score the gastric lesions based on their number and severity. The ulcer index can be calculated to quantify the extent of damage.
Experimental Workflow Diagrams
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. droracle.ai [droracle.ai]
- 5. Cytoprotection with this compound: use in the treatment and prevention of ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ulcer prevention in long-term users of nonsteroidal anti-inflammatory drugs: results of a double-blind, randomized, multicenter, active- and placebo-controlled study of this compound vs lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on uterine contractility following mifepristone and various routes of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Cervidil vs. Cytotec for Labor Induction [verywellhealth.com]
- 10. This compound vs Oxytocin for Induction of Labor · Info for Participants · Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Oral this compound for induction of labour | Cochrane [cochrane.org]
- 12. Comparison of labor induction with this compound vs. oxytocin/prostaglandin E2 in term pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Pharmacological Effects of Misoprostol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, across various species. The information presented herein is intended to support research, scientific discovery, and professional drug development by offering a detailed overview of its pharmacokinetic and pharmacodynamic properties, therapeutic applications, and adverse effects, supported by experimental data and protocols.
Pharmacokinetic Profile: A Comparative Overview
This compound is rapidly absorbed and metabolized to its active form, this compound acid, in various species. However, significant differences exist in key pharmacokinetic parameters depending on the species and the route of administration.
Table 1: Comparative Pharmacokinetics of this compound Acid
| Species | Route of Administration | Dose | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) | Half-life (min) |
| Human | Oral | 400 µg | 287.6 ± 144.3[1] | 27.5 ± 14.8[1] | 402.8 ± 151.6[1] | 20-40[2] |
| Sublingual | 400 µg | 574.8 ± 250.7[1] | 26.0 ± 11.5[1] | 743.7 ± 291.2[1] | ~30 | |
| Vaginal | 400 µg | 125.2 ± 53.8[1] | 72.0 ± 34.5[1] | 433.7 ± 182.6[1] | - | |
| Horse | Oral (unfed) | 5 µg/kg | 655 ± 259 | ≤ 30 | 1072 ± 360 | 170 ± 129[3] |
| Rectal | 5 µg/kg | 967 ± 492 | ≤ 30 | 219 ± 131 | 21 ± 29[3] | |
| Dog | - | - | - | - | - | - |
| Rat | - | - | - | - | - | - |
Pharmacodynamic Effects: A Cross-Species Perspective
This compound exerts its pharmacological effects primarily through its agonistic activity on the prostaglandin E2 (PGE2) receptor, particularly the EP3 subtype. This interaction mediates its principal therapeutic effects: gastric mucosal protection and uterine smooth muscle contraction.
Gastric Mucosal Protection
This compound is widely used to prevent and treat gastric ulcers, especially those induced by non-steroidal anti-inflammatory drugs (NSAIDs).[4] Its cytoprotective mechanism involves the inhibition of gastric acid secretion and the stimulation of mucus and bicarbonate secretion.[2]
In rats , this compound has been shown to protect the gastric mucosa from damage induced by various agents, including ethanol, taurocholate, and indomethacin, at doses lower than those required to inhibit acid secretion.[5] Studies in dogs have also demonstrated its efficacy in preventing aspirin-induced gastric injury.[6] In horses , it is used to manage gastric and colonic ulcers.[7] Clinical trials in humans have confirmed its effectiveness in reducing the risk of NSAID-induced gastric ulcers.[8]
Uterine Effects
This compound is a potent uterotonic agent, causing contractions of the uterine smooth muscle. This effect is utilized for various obstetric and gynecological purposes, including labor induction and the prevention of postpartum hemorrhage. In rats , this compound has been shown to induce elevations in EP3 receptor mRNA expression in the myometrium.[9] In dogs , it can be used to terminate pregnancy.[10] While not a primary application in horses , its potential to induce uterine contractions necessitates caution in pregnant mares. In humans , it is widely used for medical abortion, cervical ripening, and management of postpartum hemorrhage.
Signaling Pathway of this compound
This compound, as a prostaglandin E1 analog, primarily exerts its effects by binding to and activating prostaglandin E2 (PGE2) receptors, with a notable affinity for the EP3 subtype. The activation of the EP3 receptor initiates a cascade of intracellular events that vary depending on the cell type, leading to its diverse pharmacological actions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound dosage in the prevention of nonsteroidal anti-inflammatory drug-induced gastric and duodenal ulcers: a comparison of three regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of dosing interval on the efficacy of this compound in the prevention of aspirin-induced gastric injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Side effects of mifepristone-misoprostol abortion versus surgical abortion. Data from a trial in China, Cuba, and India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in the prevention of NSAID-induced gastric ulcer: a multicenter, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro response of prostaglandin E2 receptor (EP3) in the term pregnant rat uterus and cervix to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | VCA Animal Hospitals [vcahospitals.com]
A Comparative Analysis of Misoprostol Administration Routes in Animal Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Misoprostol's Performance via Different Delivery Methods, Supported by Experimental Data.
This compound, a synthetic prostaglandin (B15479496) E1 analog, is widely utilized in both human and veterinary medicine for its gastroprotective and uterotonic effects. The route of administration significantly influences its pharmacokinetic profile, bioavailability, and ultimately, its clinical efficacy and side effect profile. This guide provides a comparative overview of different this compound administration routes in animal models, focusing on pharmacokinetic data and experimental protocols to aid researchers in selecting the most appropriate route for their study design and therapeutic goals.
Pharmacokinetic Parameters: A Comparative Overview
The systemic exposure and absorption rate of this compound, measured by its active metabolite this compound Acid (MPA), vary substantially with the route of administration. The following tables summarize key pharmacokinetic parameters observed in equine studies.
Table 1: Single-Dose Pharmacokinetics of this compound (5 µg/kg) in Adult Horses
| Administration Route | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) | Bioavailability (Relative to Oral - Unfed) |
| Oral (Unfed) | 655 ± 259 | ≤ 30 | 1,072 ± 360 | 100% |
| Oral (Fed) | 352 ± 109 | ≤ 30 | 518 ± 301 | 48% |
| Rectal | 967 ± 492 | ≤ 30 | 219 ± 131 | 20% |
Data compiled from a study in 8 healthy adult horses.[1][2]
Table 2: Multi-Dose Pharmacokinetics of this compound (5 µg/kg every 8 hours for 10 doses) in Adult Geldings
| Administration Route | Cmax (pg/mL) - Dose 1 | Tmax (min) - Dose 1 | AUC (pg·h/mL) - Dose 1 | Cmax (pg/mL) - Dose 10 | Tmax (min) - Dose 10 | AUC (pg·h/mL) - Dose 10 |
| Oral | Data not specified | 10 - 45 | Greater than rectal | Data not specified | Data not specified | Data not specified |
| Rectal | Data not specified | 3 - 5 | Lower than oral | Data not specified | Data not specified | Data not specified |
Data from a study in 6 healthy university-owned geldings. The study noted that the area under the concentration-versus-time curve was greater after oral versus rectal administration.[3][4]
In canine studies, while extensive pharmacokinetic data is less readily available in the public domain, it is understood that this compound can be administered orally and vaginally.[5][6] Oral administration is common for the treatment and prevention of stomach ulcers.[5] Vaginal administration has been investigated for inducing abortion.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols from key studies.
Equine Single-Dose Pharmacokinetic Study
-
Study Design: A randomized, 3-way crossover design with a minimum 3-week washout period between treatments.[1][2]
-
Drug Administration:
-
Oral (Unfed): A single dose of this compound (5 µg/kg) was dissolved in 30 mL of water and administered via an oral syringe to horses that had been fasted.[1]
-
Oral (Fed): A single dose of this compound (5 µg/kg) was administered as described above, but to fed horses.[1]
-
Rectal: Manure was manually evacuated before a single dose of this compound (5 µg/kg) dissolved in 30 mL of water was infused into the rectum via a catheter.[1]
-
-
Sample Collection: Blood samples were collected before and at various time points up to 24 hours after drug administration.[1][2]
-
Analysis: Plasma concentrations of this compound free acid were measured to determine pharmacokinetic parameters.[1][2]
Equine Multi-Dose Pharmacokinetic Study
-
Study Design: A randomized, crossover study with a 21-day washout period between treatments.[3]
-
Drug Administration:
-
Oral: this compound hydrochloride tablets (100 µg) were dissolved in 30 mL of water and administered via an oral syringe at a dose of 5 µg/kg every 8 hours for 10 doses.[3]
-
Rectal: Manure was manually evacuated prior to the administration of this compound at the same dosage regimen as the oral route.[3]
-
-
Sample Collection: Concentration-versus-time data were collected for the first and tenth doses.[3]
-
Analysis: Noncompartmental analysis was used to determine pharmacokinetic parameters.[3]
Mechanism of Action and Signaling Pathways
This compound is a synthetic analog of prostaglandin E1 (PGE1) and exerts its effects by binding to prostaglandin E receptors, primarily the EP2, EP3, and EP4 subtypes.[7][8][9] Its mechanism of action varies depending on the target tissue.
In the gastrointestinal tract , this compound inhibits gastric acid secretion by binding to EP3 receptors on parietal cells. This interaction activates an inhibitory G-protein (Gi), which in turn inhibits adenylate cyclase.[10] The resulting decrease in intracellular cyclic AMP (cAMP) levels leads to reduced proton pump activity at the apical surface of the parietal cell, thereby decreasing gastric acid secretion.[7][10]
In the uterus , this compound binds to prostaglandin receptors on myometrial cells, leading to an increase in intracellular calcium levels and subsequent strong myometrial contractions.[11] This uterotonic effect is utilized for labor induction and the management of postpartum hemorrhage.
The following diagram illustrates the signaling pathway of this compound in gastric parietal cells.
Caption: this compound's signaling pathway in gastric parietal cells, leading to decreased acid secretion.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for a comparative pharmacokinetic study of this compound in an animal model.
Caption: A generalized experimental workflow for a crossover pharmacokinetic study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. This compound (Cytotec®) for Dogs and Cats [petplace.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. madbarn.com [madbarn.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
Long-Term Safety of Misoprostol in Animal Studies: A Comparative Guide
Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, is a widely utilized medication for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers and for various obstetrical and gynecological purposes, including labor induction and medical termination of pregnancy.[1][2] Given its potential for long-term use in certain indications, a thorough evaluation of its long-term safety profile in preclinical animal models is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the long-term safety of this compound in animal studies, with supporting experimental data and comparisons to alternative therapeutic agents.
Long-Term Toxicity of this compound
Chronic toxicity and carcinogenicity studies have been conducted in various animal species to assess the long-term safety of this compound. These studies have provided valuable insights into its potential target organs and dose-dependent effects.
Chronic Toxicity Studies
Long-term oral administration of this compound has been evaluated in rats and dogs. A 52-week study in dogs with daily oral doses of up to 300 micrograms/kg and in rats with doses up to 9000 micrograms/kg revealed several key findings.[3][4] In dogs, an increase in rectal temperature was observed at doses of 100 and 300 micrograms/kg.[3][4] In rats, an increase in serum iron was noted at the 9000 micrograms/kg dose.[3][4] A consistent finding in both species was a dose-related increase in stomach weight, which was attributed to gastric hyperplasia, an increase in the number of normal epithelial cells.[3][4] Importantly, these effects, including the changes in rectal temperature, serum iron, and stomach weight, were found to be reversible upon cessation of treatment.[3][4]
A 90-day study in rats with daily intragastric administration of 90 micrograms/kg or 9,000 micrograms/kg of this compound showed a significant reduction in body weight gain at both doses.[5][6] The high dose also led to significant increases in gastric wall thickness and gastric gland length.[5][6] However, the labeling index, a measure of cell proliferation, was significantly reduced, suggesting that the increased thickness was due to increased cell survival and decreased shedding rather than increased proliferation.[5][6]
Carcinogenicity Studies
The carcinogenic potential of this compound has been assessed in long-term studies in mice and rats. A 21-month study in CD-1 mice with daily oral gavage doses of 160, 1,600, and 16,000 micrograms/kg found no evidence of carcinogenicity.[7][8] The primary non-neoplastic findings were epithelial hyperplasia and hyperkeratosis of the gastric mucosa, which are expected effects of prostaglandins.[7][8] At high doses, hyperostosis (thickening of the bone) was observed in the sternebrae and femurs of female mice, an effect considered unique to this species.[7][8]
Similarly, a two-year carcinogenicity study in CD Sprague-Dawley rats with daily oral gavage doses of 24, 240, and 2,400 micrograms/kg also showed no evidence of carcinogenic potential.[6][9] The only significant non-neoplastic finding was the expected epithelial hyperplasia and hyperkeratosis of the gastric mucosa.[6][9]
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies are crucial for any drug intended for use in women of childbearing potential. In animal studies, this compound was not found to be fetotoxic or teratogenic in rats at oral doses up to 10,000 micrograms/kg or in rabbits at doses up to 1,000 micrograms/kg.[3] However, an increased number of resorptions was observed at doses of 1,000 micrograms/kg or higher in both species, which is consistent with its known uterotonic effects.[3]
Comparison with Alternatives
The long-term safety of this compound can be better understood when compared to alternative medications used for similar indications.
For Gastric Protection: Proton Pump Inhibitors (PPIs) and H2 Receptor Antagonists
Proton Pump Inhibitors (PPIs): Long-term use of PPIs in animal studies has raised some concerns. In rodents, chronic administration has been associated with the development of enterochromaffin-like (ECL) cell hyperplasia and, in some cases, gastric carcinoid tumors. This is thought to be a consequence of profound and sustained hypergastrinemia resulting from the potent acid suppression.[10] However, this effect has not been consistently observed in other species, and its relevance to human risk is still debated.
H2 Receptor Antagonists: H2 receptor antagonists have a generally favorable long-term safety profile in animal studies.[11][12] Chronic administration studies in rodents and dogs have not revealed significant target organ toxicity or carcinogenicity.[13] Unlike PPIs, H2 receptor antagonists cause a less profound and more transient suppression of gastric acid, which may contribute to their different long-term safety profile regarding gastric mucosal changes.[11]
For Labor Induction: Oxytocin (B344502) and Dinoprostone
Oxytocin: As a naturally occurring hormone, oxytocin is generally considered to have a good safety profile for short-term use in labor induction.[14] However, long-term or continuous administration in animal studies has been associated with potential adverse effects on reproductive health, including decreased pregnancy rates and increased fetal loss in buffaloes.[15] Continuous use can also lead to a lack of response to normal milk ejection stimuli.[14]
Dinoprostone (PGE2): Dinoprostone, another prostaglandin, is used for cervical ripening and labor induction.[12] Long-term safety data in animals are less extensive compared to this compound. As a prostaglandin, it shares some of the same potential for uterine hyperstimulation.
Quantitative Data Summary
The following tables summarize the key quantitative data from long-term safety studies of this compound and its alternatives in animal models.
Table 1: Long-Term Toxicity of this compound in Animal Studies
| Species | Duration | Route of Administration | Doses (µg/kg/day) | Key Findings | Reference(s) |
| Rat | 52 weeks | Oral | Up to 9000 | Increased stomach weight (gastric hyperplasia), increased serum iron (at 9000 µg/kg). Reversible. | [3][4] |
| Dog | 52 weeks | Oral | Up to 300 | Increased stomach weight (gastric hyperplasia), increased rectal temperature (at 100 & 300 µg/kg). Reversible. | [3][4] |
| Rat | 90 days | Intragastric | 90, 9000 | Reduced body weight gain, increased gastric wall thickness and gland length (at 9000 µg/kg), decreased cell turnover. | [5][6] |
| Mouse | 21 months | Oral Gavage | 160, 1600, 16000 | No evidence of carcinogenicity. Gastric epithelial hyperplasia and hyperkeratosis. Hyperostosis in female mice at high doses. | [7][8] |
| Rat | 2 years | Oral Gavage | 24, 240, 2400 | No evidence of carcinogenicity. Gastric epithelial hyperplasia and hyperkeratosis. | [6][9] |
Table 2: Comparison of Long-Term Safety Findings of this compound and Alternatives in Animal Studies
| Drug Class | Key Long-Term Safety Findings in Animal Models |
| This compound | Gastric mucosal hyperplasia (reversible), hyperostosis in mice (species-specific). No evidence of carcinogenicity. |
| Proton Pump Inhibitors (PPIs) | ECL cell hyperplasia and potential for gastric carcinoid tumors in rodents due to hypergastrinemia. |
| H2 Receptor Antagonists | Generally well-tolerated with no significant long-term toxicity or carcinogenicity reported. |
| Oxytocin | Potential for adverse effects on reproductive health with chronic administration (e.g., decreased pregnancy rates). |
| Dinoprostone | Limited long-term safety data available. Potential for uterine hyperstimulation. |
Experimental Protocols
Detailed experimental protocols are essential for the interpretation and replication of toxicological studies. Below are generalized methodologies for the key experiments cited.
Chronic Toxicity and Carcinogenicity Studies
-
Animals: Specific pathogen-free rats (e.g., Sprague-Dawley) and mice (e.g., CD-1) are commonly used. For non-rodent studies, beagle dogs are often the species of choice. Animals are typically young adults at the start of the study.
-
Housing and Diet: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are provided with standard laboratory chow and water ad libitum.
-
Drug Administration: The test substance (e.g., this compound) and vehicle control are typically administered daily via oral gavage for a predetermined duration (e.g., 90 days, 1 year, 2 years).
-
In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Blood samples are collected at specified intervals for hematology and clinical chemistry analysis to assess effects on various organ systems.
-
Necropsy and Histopathology: At the end of the study, all animals undergo a complete necropsy. Organs are weighed, and tissues are collected and preserved for microscopic examination by a veterinary pathologist. The incidence of neoplastic and non-neoplastic lesions is recorded.
Reproductive and Developmental Toxicity Studies
-
Study Design: These studies are typically conducted in rats and rabbits and follow specific segments (I, II, and III) to assess effects on fertility and early embryonic development, embryofetal development, and pre- and postnatal development, respectively.
-
Dosing: The test substance is administered to male and/or female animals before and during mating, during gestation, and during lactation, depending on the study segment.
-
Endpoints: Key endpoints include effects on mating performance, fertility, implantation, fetal viability, external, visceral, and skeletal fetal abnormalities, and postnatal growth and development of the offspring.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways of this compound and its alternatives provides a mechanistic basis for their observed effects.
This compound Signaling Pathway
This compound is a synthetic analog of prostaglandin E1 (PGE1) and exerts its effects by binding to prostaglandin E receptors (EP receptors), primarily the EP3 and EP4 subtypes.[15][16] In the stomach, activation of the EP3 receptor on parietal cells leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction of gastric acid secretion.[17] In the uterus, this compound binding to prostaglandin receptors on myometrial cells initiates a G-protein coupled cascade that increases intracellular calcium levels, leading to uterine contractions.[17]
Alternatives' Signaling Pathways
-
Proton Pump Inhibitors (PPIs): PPIs irreversibly inhibit the H+/K+ ATPase (proton pump) in gastric parietal cells, the final step in gastric acid secretion.[3][18][19]
-
H2 Receptor Antagonists: These drugs competitively block histamine (B1213489) H2 receptors on gastric parietal cells, which reduces the histamine-stimulated pathway of acid secretion.[20][21][22]
-
Oxytocin: Oxytocin binds to its receptor, a G-protein coupled receptor, leading to the activation of phospholipase C and an increase in intracellular calcium, which stimulates uterine contractions.[9][23][24]
-
Dinoprostone (PGE2): Dinoprostone acts on EP receptors, similar to this compound. For cervical ripening and uterine contraction, it primarily acts through EP1 and EP3 receptors to increase intracellular calcium.[12][25]
Experimental Workflow for a Long-Term Carcinogenicity Study
The following diagram illustrates a typical workflow for a two-year carcinogenicity bioassay in rodents.
Conclusion
Based on extensive long-term animal studies, this compound does not demonstrate carcinogenic potential. The primary long-term effects observed are related to its pharmacological action as a prostaglandin E1 analog, namely reversible gastric mucosal hyperplasia. The hyperostosis seen in mice appears to be a species-specific finding. When compared to its alternatives, this compound's long-term safety profile is distinct. While PPIs carry a theoretical risk of gastric tumors in rodents due to profound acid suppression, and chronic oxytocin use may impact reproductive health, this compound's long-term safety profile for its indicated uses appears favorable in preclinical animal models. This comprehensive guide provides researchers and drug development professionals with a comparative overview to aid in the continued evaluation and understanding of the long-term safety of this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (Cytotec®) for Dogs and Cats [petplace.com]
- 3. c137-en.education.esperity.com [c137-en.education.esperity.com]
- 4. Preclinical toxicology profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Two-year evaluation of this compound for carcinogenicity in CD Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 8. Twenty-one-month evaluation of this compound for carcinogenicity in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. What is the mechanism of Dinoprostone? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. Prostaglandin E1 and Its Analog this compound Inhibit Human CML Stem Cell Self-Renewal via EP4 Receptor Activation and Repression of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. drkumardiscovery.com [drkumardiscovery.com]
- 19. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nursingcenter.com [nursingcenter.com]
- 21. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 25. Prostaglandin E2 (Dinoprostone): the Role in Human Parturition [flipper.diff.org]
Benchmarking Misoprostol's Potency: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the potency of misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 (PGE1) analog, in comparison to other key prostaglandin agonists. Designed for researchers, scientists, and drug development professionals, this document compiles experimental data on receptor binding affinities and functional potencies, details the experimental protocols for these assessments, and visualizes the associated signaling pathways and workflows.
Quantitative Comparison of Prostaglandin Agonist Potency
The potency of this compound and other prostaglandin agonists is determined by their binding affinity (Ki) to and functional activation (EC50) of the four prostaglandin E2 receptor subtypes (EP1, EP2, EP3, and EP4). The following tables summarize the available data from various in vitro studies. It is important to note that absolute values may vary between studies due to differences in experimental conditions, such as cell lines and assay techniques.
Table 1: Binding Affinity (Ki, nM) of Prostaglandin Agonists at Human EP Receptors
| Agonist | EP1 | EP2 | EP3 | EP4 |
| This compound | - | 34[1] | 7.9[1] | 23[1] |
| Dinoprostone (PGE2) | ~25[2] | - | - | - |
| Prostaglandin E1 (PGE1) | 36 (mouse)[3] | 10 (mouse)[3] | 1.1 (mouse)[3] | 2.1 (mouse)[3] |
| Sulprostone | - | - | - | - |
| Butaprost | - | - | - | - |
| Data not available is denoted by "-". |
Table 2: Functional Potency (EC50, nM) of Prostaglandin Agonists at Human EP Receptors
| Agonist | EP1 | EP2 | EP3 | EP4 |
| This compound | - | - | - | - |
| Dinoprostone (PGE2) | - | - | - | - |
| Sulprostone | - | - | - | - |
| Butaprost | - | - | - | - |
| Comprehensive, directly comparable EC50 data for all listed agonists across all human EP receptor subtypes was not available in the reviewed literature. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of prostaglandin agonist potency.
Radioligand Binding Assay for EP Receptors
This protocol is a standard method for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of unlabelled prostaglandin agonists (e.g., this compound) for EP receptors by their ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human EP receptor subtype of interest (EP1, EP2, EP3, or EP4).
-
Radioligand: [³H]-PGE2.
-
Unlabeled prostaglandin agonists (this compound, dinoprostone, etc.).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target EP receptor to ~80-90% confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.[2]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[2]
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in this order:
-
Binding buffer.
-
A fixed concentration of [³H]-PGE2 (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled competitor agonist (e.g., this compound).
-
Membrane preparation (typically 20-50 µg of protein).
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled PGE2.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This protocol is used to determine the functional potency (EC50) of agonists that act on Gs- or Gi-coupled receptors, such as the EP2, EP3 (some isoforms), and EP4 receptors.
Objective: To measure the ability of prostaglandin agonists to stimulate (Gs-coupled) or inhibit (Gi-coupled) the production of cyclic AMP (cAMP).
Materials:
-
HEK293 cells expressing the human EP receptor subtype of interest (EP2 or EP4 for stimulation, EP3 for inhibition).
-
Cell culture medium (e.g., DMEM).
-
Stimulation buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like IBMX).
-
Prostaglandin agonists (this compound, dinoprostone, etc.).
-
Forskolin (B1673556) (for Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).
-
Plate reader compatible with the chosen assay kit.
-
384-well plates.
Procedure for Gs-Coupled Receptors (EP2, EP4):
-
Cell Preparation:
-
Seed HEK293 cells expressing the target receptor in 384-well plates and culture overnight.
-
-
Assay:
-
Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well.
-
Add increasing concentrations of the prostaglandin agonist to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Read the plate using a compatible plate reader.
-
Procedure for Gi-Coupled Receptors (EP3):
-
Cell Preparation:
-
Follow the same cell preparation steps as for Gs-coupled receptors.
-
-
Assay:
-
Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor.
-
Add increasing concentrations of the prostaglandin agonist.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production.
-
Incubate the plate at room temperature for a specified time.
-
-
cAMP Measurement:
-
Follow the same cAMP measurement steps as for Gs-coupled receptors.
-
Data Analysis:
-
Plot the measured cAMP levels against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways of EP receptors and a typical experimental workflow for assessing prostaglandin agonist potency.
Caption: Signaling pathways of the four EP receptor subtypes.
Caption: Experimental workflow for assessing agonist potency.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Prostaglandin E2 receptor subtypes, EP1, EP2, EP3 and EP4 in human and mouse ocular tissues--a comparative immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel prostaglandin analogs of PGE2 as potent and selective EP2 and EP4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Replicating Published Findings on Misoprostol's Mechanism of Action
This guide provides a detailed comparison of Misoprostol's mechanism of action with relevant alternatives, supported by experimental data and protocols for researchers, scientists, and drug development professionals. This compound (B33685), a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is a versatile therapeutic agent used for gastric ulcer prevention, labor induction, and the management of postpartum hemorrhage.[1][2] Its biological effects are mediated through specific interactions with E-prostanoid (EP) receptors, a class of G-protein coupled receptors (GPCRs).[3][4]
Receptor Binding Profile and Downstream Signaling
This compound is a prodrug that is rapidly metabolized to its biologically active form, this compound free acid.[3] This active metabolite selectively binds to a subset of prostaglandin E2 (PGE2) receptors, specifically the EP2, EP3, and EP4 subtypes, while having no affinity for the EP1 receptor.[4][5] This selective binding profile is crucial as it dictates the drug's physiological effects and distinguishes it from the natural ligand PGE2, which activates all four EP receptor subtypes.[3][5]
The activation of these receptors initiates distinct intracellular signaling cascades:
-
EP2 and EP4 Receptors: These receptors are coupled to the Gs alpha subunit of the G-protein complex. Activation leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4][6]
-
EP3 Receptor: This receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5][7] This pathway is central to this compound's role in reducing gastric acid secretion.[5][8] In uterine tissue, EP3 receptor activation is also linked to an increase in intracellular calcium, leading to muscle contractions.[2][8]
Quantitative Data Comparison
The efficacy and physiological effects of this compound are underpinned by its binding affinity for specific EP receptors and its impact on uterine contractility, which can vary by administration route.
Table 1: Binding Affinities of this compound for Prostaglandin E2 Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Primary G-Protein Coupling |
| EP1 | No significant binding | Gq |
| EP2 | 34 | Gs |
| EP3 | 7.9 | Gi |
| EP4 | 23 | Gs |
| Data sourced from a study on this compound's effects in cerebral ischemia[4]. |
Table 2: Comparative Effects of this compound on Uterine Contractility by Administration Route
| Administration Route | Dose | Time to Onset of Uterine Tonus Increase (min) | Time to Maximum Tonus Elevation (min) | Development of Regular Contractions |
| Oral | 0.4 mg | 7.8 | 39.5 | No |
| Vaginal | 0.4 mg | 19.4 | 62.2 | Yes |
| Sublingual | 0.4 mg | 10.7 | 47.1 | Yes |
| Data summarized from a study on uterine contractility[9]. |
Experimental Protocols
To replicate and validate the published findings on this compound's mechanism of action, the following standardized experimental protocols are recommended.
This protocol determines the binding affinity (Ki) of this compound for specific EP receptors.
-
Objective: To quantify the affinity of this compound for EP2, EP3, and EP4 receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human EP receptor of interest.
-
Radioligand: [³H]PGE2.
-
Non-labeled competitor: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation fluid and counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate a fixed concentration of cell membranes and [³H]PGE2 with varying concentrations of this compound for 2 hours at room temperature.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific [³H]PGE2 binding) using non-linear regression.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
This protocol measures the functional consequence of this compound binding to Gs-coupled (EP2, EP4) or Gi-coupled (EP3) receptors.
-
Objective: To measure changes in intracellular cAMP levels in response to this compound.
-
Materials:
-
CHO or HEK293 cells transiently or stably expressing the EP receptor of interest.
-
This compound.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase in Gi-coupling assays).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., ELISA, HTRF, or BRET-based).
-
-
Methodology:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with a PDE inhibitor for 30 minutes.
-
For Gs-coupling (EP2/EP4): Add varying concentrations of this compound and incubate for 30 minutes.
-
For Gi-coupling (EP3): Add varying concentrations of this compound, followed by a fixed concentration of forskolin to stimulate cAMP production. Incubate for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Plot the dose-response curve to determine the EC50 (for Gs) or IC50 (for Gi) of this compound.
-
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Crystal structure of this compound bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Effects of this compound on uterine contractility following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Vaginal Versus Oral Misoprostol: A Review of Preclinical and Clinical Data
Despite extensive clinical research on the differential effects of vaginal and oral misoprostol (B33685) administration in humans, a comprehensive comparative study in animal models remains conspicuously absent in the available scientific literature. Preclinical toxicology profiles have been established for oral this compound in species such as rodents and dogs; however, these studies do not offer a direct comparison with the vaginal route of administration. Consequently, this guide will synthesize the available human clinical data to provide a comparative overview, while underscoring the need for future preclinical investigations in relevant animal models.
Pharmacokinetic Profile: A Tale of Two Routes
The route of this compound administration significantly influences its pharmacokinetic profile, dictating the onset, peak concentration, and duration of action. Human studies consistently demonstrate that oral administration leads to a more rapid absorption and a higher peak plasma concentration of this compound's active metabolite, this compound acid.[1][2] Conversely, vaginal administration results in a slower absorption rate, a lower peak plasma concentration, but a more sustained presence of the drug in the circulation, leading to a greater overall drug exposure (Area Under the Curve - AUC).[1][2][3]
| Pharmacokinetic Parameter | Oral Administration | Vaginal Administration |
| Time to Peak Concentration (Tmax) | Shorter (approx. 34 minutes)[1] | Longer (approx. 80 minutes)[1] |
| Peak Plasma Concentration (Cmax) | Higher | Lower |
| Area Under the Curve (AUC) | Lower | Higher[1][2][3] |
| Duration of Action | Shorter | More Sustained[1] |
Efficacy in Uterine Contractility and Clinical Outcomes
The distinct pharmacokinetic profiles of oral and vaginal this compound translate into different effects on uterine contractility and clinical efficacy.
Uterine Contractility: Oral administration induces a more rapid onset of uterine tonus.[4] However, vaginal administration leads to a more sustained and continuously increasing uterine contractility over a longer period.[4] This prolonged action with the vaginal route is thought to contribute to its higher efficacy in many clinical applications.
Clinical Efficacy: In the context of labor induction and termination of pregnancy in humans, vaginal this compound has often been found to be more effective than the oral route.[5][6][7] Studies have shown that vaginal administration is associated with a shorter time to delivery and a higher rate of successful induction compared to oral administration.[6][7]
Experimental Protocols in Human Studies
The following provides a generalized overview of methodologies employed in human clinical trials comparing oral and vaginal this compound. It is crucial to note that specific protocols vary significantly between studies.
Study Design: Most comparative studies are designed as randomized controlled trials to minimize bias.
Participant Population: Pregnant women, typically in the first or second trimester for termination of pregnancy, or at term for labor induction.
Dosage and Administration:
-
Oral: this compound tablets are swallowed with water. Dosages can range from 25 mcg to 400 mcg depending on the clinical indication.
-
Vaginal: this compound tablets are placed in the posterior vaginal fornix. Dosages are often similar to or lower than the oral route for the same indication.
Outcome Measures:
-
Pharmacokinetics: Serial blood samples are collected at predefined intervals to measure the plasma concentration of this compound acid.
-
Uterine Contractility: Intrauterine pressure catheters are used to monitor the frequency, amplitude, and duration of uterine contractions.
-
Clinical Efficacy: Outcomes such as time to delivery, success rate of induction or abortion, and the need for oxytocin (B344502) augmentation are recorded.
-
Side Effects: The incidence and severity of side effects like fever, chills, vomiting, and diarrhea are documented.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of this compound and a typical experimental workflow for a comparative study.
References
- 1. Absorption kinetics of this compound with oral or vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral, rectal, and vaginal pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of vaginal versus buccal this compound for labor induction at term - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between oral and vaginal administration of this compound on uterine contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparative Study to Evaluate the Efficacy of Vaginal vs Oral Prostaglandin E1 Analogue (this compound) in Management of First Trimester Missed Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of Vaginal vs. Oral this compound for Induction of Labor–Double Blind Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral versus vaginal this compound for induction of labor: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparison of Misoprostol and Mifepristone in Abortion Models
For researchers and professionals in drug development, understanding the preclinical profiles of abortifacient compounds is crucial for advancing reproductive health research. This guide provides a detailed comparison of two key drugs, Misoprostol (B33685) and Mifepristone (B1683876), in preclinical abortion models, focusing on their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.
Executive Summary
Mifepristone, a progesterone (B1679170) receptor antagonist, and this compound, a prostaglandin (B15479496) E1 analog, are often used in combination for medical abortion. Preclinical studies, primarily in rodent models, have been instrumental in elucidating their individual and synergistic effects. Mifepristone acts by blocking progesterone, leading to decidual breakdown and increased uterine sensitivity to prostaglandins.[1] this compound directly stimulates uterine contractions.[1] While direct head-to-head preclinical comparisons are limited, available data and extensive clinical evidence strongly support the superior efficacy of a combined regimen over this compound alone.[1]
Mechanism of Action
Mifepristone: As a competitive antagonist of the progesterone receptor, Mifepristone blocks the physiological effects of progesterone, which is essential for maintaining pregnancy. This blockade leads to the degradation of the uterine lining, cervical softening, and an increase in the sensitivity of the myometrium to prostaglandins.[2][3] At higher doses, it also exhibits anti-glucocorticoid activity.[2]
This compound: this compound is a synthetic analog of prostaglandin E1. It binds to prostaglandin E2 receptors (specifically EP-2 and EP-3) on myometrial cells, initiating a signaling cascade that leads to an increase in intracellular calcium levels and subsequent smooth muscle contraction, causing the expulsion of uterine contents.[1]
Signaling Pathway Diagrams
Caption: Mifepristone's antagonistic action on the progesterone receptor.
Caption: this compound's signaling pathway leading to uterine contraction.
Preclinical Efficacy Data
Quantitative data from preclinical studies are summarized below. Direct comparative studies in the same animal model are scarce; therefore, data from individual studies are presented.
Table 1: Preclinical Efficacy of Mifepristone in a Murine Abortion Model
| Animal Model | Dosage (mg/kg BW) | Route of Administration | Gestational Day of Administration | Primary Outcome | Efficacy (Embryo Resorption Rate) | Reference |
| ICR Mice | 2 | Subcutaneous | GD8 | Embryo Resorption | 77.78% | [4] |
| ICR Mice | 0 (Control) | Subcutaneous | GD8 | Embryo Resorption | 4.06% | [4] |
Table 2: Preclinical Evaluation of this compound in a Murine Model
| Animal Model | Dosage (mg/kg BW) | Route of Administration | Gestational Day of Administration | Primary Outcome | Observations | Reference |
| Han:NMRI Mice | 20 | Gavage | GD10 | Embryotoxicity | No evidence of embryotoxicity | [5] |
| Han:NMRI Mice | 30 | Gavage | GD10 | Embryotoxicity | Slight and reversible deficit in maternal weight gain | [5] |
Note: The study on this compound focused on embryotoxicity rather than abortion efficacy, highlighting a gap in available direct comparative preclinical data.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research.
Protocol 1: Mifepristone-Induced Abortion in a Murine Model [4]
-
Animal Model: 6-8 week old female ICR mice.
-
Mating: Female and male mice are housed at a 2:1 ratio. The day a vaginal plug is detected is considered gestational day 0 (GD0).
-
Drug Preparation: Mifepristone is dissolved in a suitable vehicle such as phosphate-buffered saline (PBS).
-
Administration:
-
Test Group: On GD8, pregnant mice are subcutaneously injected with 2 mg/kg of Mifepristone.
-
Control Group: On GD8, pregnant mice are subcutaneously injected with an equivalent volume of the vehicle (PBS).
-
-
Outcome Assessment: Mice are sacrificed at a predetermined time point after administration (e.g., 6 hours). The uterus is examined to determine the number of implantation sites and resorbed embryos. The embryo resorption rate is calculated.
Caption: Experimental workflow for Mifepristone-induced abortion in mice.
Discussion and Comparison
Preclinical evidence, particularly from murine models, demonstrates that Mifepristone is an effective agent for inducing abortion, with a single 2 mg/kg dose leading to a high rate of embryo resorption.[4] The available preclinical data for this compound in a similar context is less focused on abortifacient efficacy, with studies often centered on its teratogenic potential at various doses.[5]
While direct preclinical comparisons are lacking, extensive clinical data consistently demonstrate that a combination of Mifepristone followed by this compound is significantly more effective for medical abortion than this compound used alone.[1][6][7] The priming of the uterus by Mifepristone enhances its sensitivity to the contractile effects of this compound, leading to higher success rates and a shorter induction-to-abortion interval.[1] This synergistic relationship is a cornerstone of current clinical practice and a key consideration for preclinical research design.
For researchers in drug development, these findings underscore the importance of evaluating compounds not only in isolation but also in combination regimens to identify potential synergistic effects. The murine model provides a robust platform for such initial efficacy and mechanistic studies. Future preclinical research should aim to conduct direct comparative studies of this compound and Mifepristone in the same animal model to provide a more direct quantitative comparison of their abortifacient properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy and Safety of Mifepristone and this compound Compared to this compound Alone for the Resolution of Miscarriage and Intrauterine Fetal Death: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mednexus.org [mednexus.org]
- 5. Embryotoxic effects of this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of mifepristone plus this compound with this compound alone for first trimester medical abortion: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy of mifepristone-misoprostol regimen versus this compound-only for medication abortion at 22 + 0/7 to 30 + 0/7 weeks' gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro comparison of Misoprostol and natural prostaglandins (PGE1, PGE2, PGE3)
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Misoprostol, a synthetic prostaglandin (B15479496) E1 (PGE1) analog, with the natural prostaglandins (B1171923) PGE1, PGE2, and PGE3. The information presented herein is intended to assist researchers in understanding the comparative pharmacology of these compounds, with a focus on their receptor binding affinities, functional potencies, and signaling pathways. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided for key assays.
Quantitative Comparison of Receptor Binding and Potency
The in vitro activity of this compound and natural prostaglandins is primarily mediated through their interaction with the E-prostanoid (EP) receptors, a group of four G-protein coupled receptors designated EP1, EP2, EP3, and EP4. The binding affinities and functional potencies of these compounds determine their specific biological effects.
Table 1: Prostaglandin Receptor Binding Affinities (Ki/IC50 in nM)
This table summarizes the reported binding affinities of this compound and natural prostaglandins for the human EP receptor subtypes. Lower values indicate higher affinity.
| Compound | EP1 | EP2 | EP3 | EP4 |
| This compound | - | 34[1] | 7.9[1] | 23[1] |
| PGE1 | >1000 | 18 | 1.8 | 1.8 |
| PGE2 | 13 | 11 | 0.3 | 0.6 |
| PGE3 | N/A | N/A | N/A | N/A |
Data for PGE1 and PGE2 were derived from IC50 values in [3H]PGE2 displacement experiments. Data for PGE3 was not available in the reviewed literature, though it is generally considered to have lower affinity than PGE2.
Table 2: Relative Potency in Functional Assays
This table provides a qualitative and quantitative comparison of the potency of this compound and natural prostaglandins in various in vitro functional assays.
| Assay | Relative Potency | Observations |
| Inhibition of Cytokine Production & Immune Functions | PGE1 = PGE2 ≥ PGE3 > this compound | All compounds inhibited the mitogenic activity of IL-1, macrophage spreading, and production of TNF and IL-1, while enhancing IL-6 production. These effects were observed at concentrations as low as 10 nM.[2][3] |
| cAMP Production | PGE1 ≈ PGE2 > this compound | The relative potencies for inducing cAMP production mirrored their binding competition with [3H]PGE2.[2][3] |
| Calcium Signaling (EP1) | PGE1 > PGE2 | PGE1 induced a higher calcium signal in cells expressing the EP1 receptor compared to PGE2. |
| Colonic Organoid Growth | PGE2 > PGE3 | PGE2 promoted the growth and proliferation of colonic organoids more effectively than PGE3. |
Signaling Pathways
This compound and natural prostaglandins exert their effects by activating distinct intracellular signaling cascades upon binding to their respective EP receptors. The diagrams below, generated using the DOT language, illustrate these pathways.
Caption: Signaling pathways of EP receptors.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.
Radioligand Competition Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of test compounds to prostaglandin receptors using a competitive binding assay with a radiolabeled ligand (e.g., [3H]PGE2).
Materials:
-
Cell membranes expressing the target EP receptor subtype
-
[3H]PGE2 (Radioligand)
-
Unlabeled prostaglandins (this compound, PGE1, PGE2, PGE3) for competition
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the specific human EP receptor subtype. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [3H]PGE2, and binding buffer.
-
Non-specific Binding: Cell membranes, [3H]PGE2, and a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Competition: Cell membranes, [3H]PGE2, and varying concentrations of the test compound (this compound, PGE1, PGE2, or PGE3).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
In Vitro cAMP Measurement Assay
This protocol describes a competitive immunoassay for the quantitative determination of intracellular cyclic AMP (cAMP) levels in response to prostaglandin stimulation.
Materials:
-
Cells expressing the target EP receptor subtype (e.g., HEK293 cells)
-
Prostaglandins (this compound, PGE1, PGE2, PGE3)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP immunoassay kit (containing cAMP-HRP conjugate, anti-cAMP antibody, and substrate)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with a PDE inhibitor for a short period (e.g., 10-30 minutes) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of the test prostaglandins for a defined time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis: Aspirate the medium and lyse the cells by adding cell lysis buffer to each well.
-
cAMP Immunoassay:
-
Perform the competitive immunoassay according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and a fixed amount of cAMP-HRP conjugate to wells coated with an anti-cAMP antibody.
-
Incubating to allow competition between the sample cAMP and the cAMP-HRP for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that reacts with the bound HRP to produce a colorimetric or chemiluminescent signal.
-
-
-
Measurement: Read the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in the cell lysates by interpolating from the standard curve.
-
Plot the cAMP concentration against the log concentration of the prostaglandin agonist to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Caption: Experimental workflow for a cAMP measurement assay.
References
Efficacy comparison of different Misoprostol administration routes in research
An objective analysis of the efficacy, side effects, and experimental protocols of various Misoprostol (B33685) administration routes, supported by clinical data.
This compound, a synthetic prostaglandin (B15479496) E1 analog, is a critical tool in reproductive health, utilized for labor induction, medical abortion, and prevention of postpartum hemorrhage.[1] Its effectiveness is significantly influenced by the route of administration, which impacts pharmacokinetic profiles, uterine effects, and side effect profiles.[2] This guide provides a comprehensive comparison of oral, vaginal, sublingual, buccal, and rectal administration routes to inform researchers, scientists, and drug development professionals in their work.
Efficacy Comparison in Labor Induction
The choice of administration route for labor induction often involves a trade-off between the speed of delivery and the risk of complications such as uterine tachysystole.
Table 1: Efficacy of Different this compound Routes for Labor Induction
| Administration Route | Dosage Regimen | Time to Vaginal Delivery | Cesarean Section Rate | Uterine Tachysystole/Hyperstimulation | Key Findings |
| Oral | 25 µg every 2 hours or 50 µg every 4-6 hours | Longer (e.g., 41 hours)[3] | Higher in some studies (e.g., 32%)[3] | Lower risk (e.g., 11%)[3] | May result in fewer vaginal births within 24 hours compared to vaginal route.[4] A 2021 Cochrane review suggests 10-25 µg orally may be superior to 50 µg.[4] |
| Vaginal | 25 µg every 4-6 hours | Shorter (e.g., 31 hours)[3] | Lower in some studies (e.g., 21%)[3] | Higher risk (e.g., 20%)[3] | More efficacious for achieving vaginal delivery within 24 hours compared to oral routes at the doses studied.[5] |
| Sublingual | 25 µg every 2 hours | Shorter induction-to-delivery interval compared to vaginal route.[6] | No significant difference compared to vaginal route.[6] | No significant difference compared to vaginal route.[6] | Appears to outperform oral and vaginal routes in reducing the interval from induction to delivery without increasing morbidity.[6] |
Efficacy Comparison in Medical Abortion
In the context of medical abortion, the success rate and induction-abortion interval are critical efficacy measures.
Table 2: Efficacy of Different this compound Routes for Medical Abortion
| Administration Route | Dosage Regimen | Success Rate (Complete Abortion) | Induction-Abortion Interval | Key Findings & Side Effects |
| Oral | 400 µg every 4 hours | 82.1% (second trimester)[7][8] | 14.3 ± 3.3 hours[9] | Found to be the most successful method in one second-trimester study.[7][8] Associated with a higher incidence of diarrhea.[9] |
| Vaginal | 400 µg every 4 hours | 80% (second trimester)[7][8] | 10.6 ± 2.9 hours[9] | Higher success rate than oral and sublingual routes in a first-trimester study.[10] Vaginal bleeding was more common with this route.[11] |
| Sublingual | 400 µg every 4 hours | 70.4% (second trimester)[7][8] | 9.8 ± 3.6 hours[9] | Shorter induction-abortion interval than oral route.[9] Higher incidence of fever and chills.[12][13][14] |
| Buccal | 800 µg every 3 hours (3 doses) | 84.6% (initial follow-up) | Not specified | Lower risk of continuing pregnancy compared to sublingual route.[12][13] Similar side effect profile to sublingual, but with less frequent chills and fever.[12][13] |
Pharmacokinetics and Side Effect Profiles
The pharmacokinetic properties of different administration routes directly correlate with their clinical effects and side effect profiles.
Table 3: Pharmacokinetics and Common Side Effects
| Administration Route | Time to Peak Plasma Concentration (Tmax) | Bioavailability | Common Side Effects |
| Oral | ~30 minutes | Lower due to first-pass metabolism | Nausea, diarrhea, vomiting, fever, chills.[7][8][11] |
| Vaginal | ~75 minutes | Higher and more sustained plasma levels | Vaginal bleeding.[11] |
| Sublingual | ~30 minutes | Higher than oral and vaginal routes | Fever, chills, nausea, vomiting, diarrhea.[11][14][15] |
| Buccal | Slower absorption than sublingual | Similar uterine effect to vaginal route despite lower AUC | Chills, fever (less frequent than sublingual).[12][13] |
| Rectal | 40-65 minutes | Lower peak concentration than oral route[16][17] | Lower incidence of shivering and pyrexia compared to oral route.[16][17][18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of protocols from key comparative studies.
Second-Trimester Abortion: Oral vs. Vaginal vs. Sublingual
A clinical trial involving 85 pregnant women in their second trimester aimed to compare the effectiveness of three different routes of this compound administration for medical abortion.[7][8]
-
Participant Allocation:
-
Oral group (n=28)
-
Vaginal group (n=30)
-
Sublingual group (n=27)
-
-
Intervention: All groups received 400 micrograms of this compound every four hours, with a maximum of five doses.[7][8]
-
Primary Outcomes: Induction-abortion interval, number of doses required, and side effects.[7][8]
Early Abortion: Buccal vs. Sublingual
A multicenter, randomized trial was conducted to compare the efficacy and acceptability of buccal versus sublingual this compound for early medical abortion.[12][13]
-
Study Design: Randomized trial at six clinics.[12]
-
Participant Allocation:
-
Buccal group (n=202)
-
Sublingual group (n=199)
-
-
Intervention: Three doses of 800 mcg this compound repeated every 3 hours.[12]
-
Primary Outcome: Continuing pregnancy at the initial follow-up (7-14 days).[12]
-
Secondary Outcomes: Complete abortion, side effects, and acceptability.[12]
Logical Framework for Route Selection
The selection of an appropriate this compound administration route is a multifactorial decision that depends on the clinical indication, desired onset of action, and patient-specific factors.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound.org [this compound.org]
- 3. obgproject.com [obgproject.com]
- 4. obgproject.com [obgproject.com]
- 5. A comparison of various routes and dosages of this compound for cervical ripening and the induction of labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of oral and sublingual versus vaginal this compound for induction of labour: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Efficacy and Side Effects of Different Administration Routes of this compound (Oral, Vaginal, and Sublingual) for Second-Trimester Abortion [jpp.mums.ac.ir]
- 8. jpp.mums.ac.ir [jpp.mums.ac.ir]
- 9. Comparative Study of this compound in First and Second Trimester Abortions by Oral, Sublingual, and Vaginal Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the efficacy of sublingual, oral, and vaginal administration of this compound in the medical treatment of missed abortion during first trimester of pregnancy: A randomized clinical trial study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of sublingual, vaginal, and oral this compound in cervical ripening for first trimester abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gynuity.org [gynuity.org]
- 13. researchgate.net [researchgate.net]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. gynuity.org [gynuity.org]
- 16. Pharmacokinetics and adverse-effect profile of rectally administered this compound in the third stage of labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Does the route of administration of this compound make a difference? The uterotonic effect and side effects of this compound given by different routes after vaginal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioequivalence of Different Misoprostol Formulations for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioequivalence of various misoprostol (B33685) formulations, offering a comprehensive overview of their pharmacokinetic profiles. This compound, a synthetic analog of prostaglandin (B15479496) E1, is a critical compound in both clinical practice and research, with applications ranging from preventing gastric ulcers to various uses in obstetrics and gynecology.[1] Understanding the bioequivalence of different formulations is paramount for ensuring therapeutic interchangeability and predictable outcomes in research and clinical settings.
Bioequivalence is determined by comparing the rate and extent of absorption of an active pharmaceutical ingredient from a test formulation to a reference formulation under standardized conditions.[1] For this compound, this is assessed by measuring the plasma concentration of its active metabolite, this compound acid, over time.[1] The key pharmacokinetic parameters for this assessment are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[1] The widely accepted criterion for bioequivalence is that the 90% confidence intervals (CI) for the ratio of the geometric means of Cmax and AUC for the test and reference products must fall within the range of 80% to 125%.[1][2]
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters of this compound acid from various bioequivalence and pharmacokinetic studies, comparing different formulations and routes of administration.
Table 1: Pharmacokinetic Parameters of this compound Acid (Mean ± SD) Following a Single Oral Dose of Two 0.2 mg Tablet Formulations
| Parameter | Test Formulation | Reference Formulation |
| Cmax (pg/mL) | 1941 ± 417 | 2047 ± 397 |
| AUC0-t (pg·h/mL) | 1535 ± 419 | 1652 ± 400 |
| AUC0-∞ (pg·h/mL) | 1576 ± 465 | 1686 ± 396 |
| Tmax (h) | 0.415 ± 0.087 | 0.399 ± 0.097 |
| t1/2 (h) | 0.680 ± 0.371 | 0.650 ± 0.264 |
| Source: Adapted from a single-dose, two-period, crossover study in healthy Chinese female volunteers.[1] |
Table 2: Geometric Mean Ratios and 90% Confidence Intervals for a Bioequivalence Study of Two 0.2 mg Oral this compound Tablets
| Parameter | Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax | 107.8% | 80% - 125% (within range) |
| AUC0-t | 106.5% | 80% - 125% (within range) |
| Source: Based on study results which concluded that the two formulations were bioequivalent.[3][4] |
Table 3: Comparison of Pharmacokinetic Parameters of this compound Acid Following Different Routes of Administration (400 µg dose)
| Route of Administration | Cmax (pg/mL) | Tmax (min) | AUC0-360 (pg.h/mL) |
| Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 |
| Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 |
| Vaginal | 125.2 ± 53.8 | - | 433.7 ± 182.6 |
| Vaginal with water | 162.8 ± 57.1 | - | 649.3 ± 333.8 |
| Source: Adapted from a study comparing four different routes of administration.[5] |
Table 4: Comparison of Pharmacokinetic Parameters for Angusta® (25 µg oral) vs. Cytotec® (dissolved, 25 µg oral dose)
| Parameter | Angusta® (Mean ± SD) | Cytotec® (Mean ± SD) |
| Cmax (pg/mL) | - | - |
| AUC (pg·h/mL) | - | - |
| Tmax (h) | 0.47 ± 0.54 | 0.27 ± 0.24 |
| Note: While ratios for AUC and Cmax were calculated, the 90% CI values were too wide to confirm bioequivalence in this study, potentially due to the low dose and non-standardized study conditions.[2][6] |
Table 5: Comparison of Pharmacokinetic Parameters for Angusta® (50 µg oral) vs. Cytotec® (dissolved, 50 µg oral dose)
| Parameter | Angusta® (Mean ± SD) | Cytotec® (Mean ± SD) |
| Cmax (pg/mL) | - | - |
| AUC (pg·h/mL) | - | - |
| Tmax (h) | 0.46 ± 0.42 | 0.23 ± 0.14 |
| Note: Similar to the 25 µg dose, the 90% CI values for the ratios of AUC and Cmax were outside the accepted 80-125% range, preventing confirmation of bioequivalence.[2][6] |
Experimental Protocols
A robust and well-validated experimental protocol is crucial for the successful conduct of a this compound bioequivalence study. Below are detailed methodologies for key aspects of such a study.
Study Design
A typical bioequivalence study for this compound tablets follows a randomized, single-dose, two-period, two-sequence, crossover design.[1][7] This design is advantageous as each subject acts as their own control, which minimizes inter-subject variability.[7] A washout period of at least 7 days is generally implemented between the two study periods to ensure complete elimination of the drug before the administration of the subsequent formulation.[7] Given the short plasma elimination half-life of this compound acid (approximately 20-40 minutes), a 7-day washout period is considered sufficient.[1][8] Studies are typically conducted in healthy adult female volunteers under fasting conditions, as food can decrease the bioavailability of oral this compound.[8]
Blood Sampling
Venous blood samples are collected at predetermined time points to adequately characterize the pharmacokinetic profile of this compound acid. A typical blood sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at time points such as 0.083, 0.17, 0.25, 0.33, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, and 8 hours after drug administration.[7] For formulations with different absorption profiles, the sampling schedule may be extended. For instance, in a study comparing sublingual, vaginal, and slow-release oral formulations, blood samples were collected up to 12 hours post-dose. After collection, blood samples are typically cooled and then centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
Bioanalytical Method: LC-MS/MS
The concentration of this compound acid in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method due to its high sensitivity and specificity.[9][10][11]
Sample Preparation: A common and effective method for extracting this compound acid from plasma is Solid-Phase Extraction (SPE).[1][9][10]
-
Pre-treatment: An internal standard (e.g., this compound acid-d5) is added to the plasma sample.[9][10] The sample is then typically acidified and diluted.
-
Extraction: The pre-treated sample is loaded onto an SPE cartridge (e.g., Oasis MAX). The cartridge is washed to remove interfering substances.
-
Elution: this compound acid and the internal standard are eluted from the cartridge using an appropriate solvent, such as an acidic organic solvent.[1]
-
Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[1]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 reversed-phase column is commonly used for chromatographic separation (e.g., Acquity UPLC® BEH C18).[2]
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol) and an aqueous solution (e.g., 0.1% ammonium (B1175870) hydroxide) is often employed.[2]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.[9][10]
-
Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for selective and sensitive quantification of this compound acid and the internal standard.[2]
The method is validated for linearity, precision, accuracy, and selectivity, with a lower limit of quantification (LLOQ) typically in the range of 5-25 pg/mL.[2][9]
Statistical Analysis
The pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) are calculated from the plasma concentration-time data for each subject for both the test and reference formulations. These parameters, after logarithmic transformation, are then subjected to an Analysis of Variance (ANOVA).[3][4] The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax and AUC0-t are calculated.[4] For the two formulations to be considered bioequivalent, these 90% CIs must fall within the acceptance range of 80% to 125%.[1][2][4]
Visualizations
Experimental Workflow
Caption: Workflow of a typical two-period crossover bioequivalence study for this compound formulations.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via Prostaglandin E (EP) receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated method for the determination of this compound acid in whole blood by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsi.org [ijpsi.org]
- 4. Frontiers | A Relative Bioavailability Study of Two this compound Formulations Following a Single Oral or Sublingual Administration [frontiersin.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. [PDF] Pharmacokinetics of different routes of administration of this compound. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. extranet.who.int [extranet.who.int]
- 9. Development and validation of a selective and sensitive LC-MS/MS method for determination of this compound acid in human plasma: Application to bioequivalence study -Analytical Science and Technology [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Bioequivalence of this compound Tablets: An Open-Label, Randomized, Single-dose, Crossover Study With Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Misoprostol: A Procedural Guide for Laboratory Professionals
The proper disposal of misoprostol (B33685) is a critical component of laboratory safety and environmental responsibility. As a potent prostaglandin (B15479496) analogue, this compound requires careful handling and disposal in accordance with local, national, and international regulations to prevent environmental release and ensure occupational safety. This guide provides essential logistical and safety information for researchers, scientists, and drug development professionals.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[1][2][3] this compound may be classified as a hazardous waste pharmaceutical, necessitating strict adherence to disposal protocols.[3][4][5] A key regulation, the EPA's Subpart P rule, explicitly prohibits the sewering of hazardous waste pharmaceuticals.[5]
This compound Safety and Disposal Profile
The following table summarizes key safety and disposal information derived from material safety data sheets (MSDS) and regulatory guidelines.
| Parameter | Information | Source(s) |
| Waste Classification | Can be considered a hazardous or special waste.[4] May be classified as "Toxic liquid, organic, n.o.s." for transport purposes.[6] | [4][6] |
| Primary Disposal Method | Incineration in a suitable, licensed facility.[7] It is recommended to use a specialized firm for waste disposal.[7] | [7] |
| Disposal Prohibitions | Do not empty into drains or dispose of in household garbage.[4][8] Do not allow the product to reach the sewage system or ground water.[8] | [4][8] |
| Spill Cleanup | Collect spilled material using a method that controls dust (e.g., damp cloth, HEPA-filtered vacuum).[9] Wash the non-recoverable remainder with sodium hypochlorite (B82951) solution.[4] | [4][9] |
| Containerization | Place waste in an appropriately labeled, sealed container for disposal.[9][10] For RCRA hazardous waste, use designated black containers.[2] | [2][9][10] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[8] If tablets are crushed or broken, avoid breathing dust.[9][10] | [8][9][10] |
Standard Operating Procedure for this compound Disposal
The following step-by-step procedure outlines the recommended process for the disposal of this compound waste in a laboratory or research setting.
Step 1: Waste Identification and Segregation
-
Identify: All materials contaminated with this compound, including expired or unused tablets, contaminated labware (vials, syringes), and personal protective equipment (PPE), must be identified as pharmaceutical waste.
-
Segregate: This waste must be segregated from general, biohazardous, and other chemical waste streams.
-
Containerize: Place all this compound-contaminated waste into a designated, leak-proof, and clearly labeled hazardous waste container.[2] According to RCRA guidelines, this is typically a black waste container.[2] The label should clearly identify the contents as "Hazardous Waste: this compound."
Step 2: Handling and Personal Protective Equipment (PPE)
-
Minimize Exposure: When handling this compound waste, especially in solid form where dust can be generated, minimize all contact and inhalation.[9][10]
-
Wear Appropriate PPE: At a minimum, personnel should wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[8]
Step 3: Storage and Documentation
-
Secure Storage: Store the sealed hazardous waste container in a secure, designated area away from incompatible materials, following institutional guidelines for hazardous waste accumulation.
-
Maintain Records: Keep accurate records of the waste generated, including the date and quantity, as part of your facility's hazardous waste manifest system. This "cradle-to-grave" tracking is a requirement under RCRA.[2][5]
Step 4: Final Disposal by a Licensed Contractor
-
Engage a Professional Firm: Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste management company.[7]
-
Ensure Proper Transport and Destruction: The contractor is responsible for the safe transport and final destruction of the this compound waste, typically via incineration at a permitted facility.[7] This is the recommended and most common method for ensuring the material is rendered non-retrievable.[2]
Experimental Protocols: Spill Management
While specific chemical neutralization protocols for this compound are not provided in standard regulatory or safety documents, a clear protocol for spill management is essential.
-
Evacuate and Secure the Area: Non-essential personnel should be evacuated from the affected area.[9][10]
-
Don PPE: Before cleanup, personnel must wear appropriate protective equipment, including respiratory protection if dust is present.[9]
-
Contain the Spill: Prevent the further spread of the spilled material.
-
Collect the Waste:
-
For solid spills (tablets/powder): Carefully collect the material using a method that avoids dust generation, such as with a damp cloth or a HEPA-filtered vacuum.[9]
-
For liquid spills: Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
-
Package the Waste: Place all collected spill debris and contaminated materials into a labeled, sealed container for hazardous waste disposal.[9][10]
-
Decontaminate the Area: Clean the spill area thoroughly.[10] A final wash with a sodium hypochlorite solution can be used to decontaminate the surface.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper management and disposal of this compound waste in a professional setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. fishersci.com [fishersci.com]
- 7. pccarx.com [pccarx.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
